3-Chloro-5-methoxyphenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVYZZFCAMPFOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215577 | |
| Record name | 3-Chloro-5-methoxyphenol | |
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Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Acros Organics MSDS] | |
| Record name | 3-Chloro-5-methoxyphenol | |
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CAS No. |
65262-96-6 | |
| Record name | 3-Chloro-5-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65262-96-6 | |
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| Record name | 3-Chloro-5-methoxyphenol | |
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| Record name | 3-Chloro-5-methoxyphenol | |
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| Record name | 3-chloro-5-methoxyphenol | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-5-methoxyphenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-methoxyphenol is a substituted aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique molecular architecture, featuring a phenol hydroxyl group, a chloro substituent, and a methoxy group on the benzene ring, imparts a distinct reactivity profile that makes it a valuable intermediate in the synthesis of complex organic molecules.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, an analysis of its chemical reactivity, and essential safety and handling information.
Part 1: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in organic synthesis. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.
General and Physical Properties
This compound is typically a light yellow to brown crystalline powder at room temperature.[1] Key physical and general properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 65262-96-6 | [1][3][4] |
| Molecular Formula | C₇H₇ClO₂ | [1][2][3] |
| Molecular Weight | 158.58 g/mol | [1][3] |
| Appearance | Light yellow to brown powder | [1] |
| Melting Point | 99 °C | [1] |
| Boiling Point | 265.3 °C (Predicted) | |
| Density | 1.28 g/cm³ (Predicted) | |
| Storage | Room temperature, dry, under nitrogen | [3] |
Computational Data
Computational modeling provides valuable insights into the behavior of a molecule. The following table presents key computed properties for this compound.
| Property | Value | Source |
| LogP | 2.0542 | [3] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 1 | [3] |
Part 2: Synthesis and Characterization
The synthesis of this compound on a laboratory scale can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is a proposed synthetic route based on established methodologies for similar compounds.
Proposed Synthesis of this compound
This synthesis involves the reaction of 1,3-dichloro-5-methoxybenzene with a strong base to facilitate the selective replacement of one chlorine atom with a hydroxyl group.
Reaction Scheme:
A proposed synthetic route for this compound.
Experimental Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine 1,3-dichloro-5-methoxybenzene (1 equivalent) and a concentrated aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reaction Conditions: Heat the mixture to a high temperature (e.g., 250-300 °C) under elevated pressure. The reaction progress should be monitored by a suitable analytical technique such as Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2-3. Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will appear as a complex multiplet in the aromatic region (δ 6.0-7.5 ppm). The methoxy protons will be a sharp singlet at approximately δ 3.8 ppm, and the hydroxyl proton will be a broad singlet, with its chemical shift dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 100-160 ppm, with the carbon attached to the oxygen of the hydroxyl group appearing at the lower field end. The methoxy carbon will appear at approximately δ 55-60 ppm.
2.2.2 Infrared (IR) Spectroscopy
A study by Dhanalakshmi et al. provides a detailed vibrational analysis of this compound.[5] Key vibrational frequencies are summarized below.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |
| O-H Stretching | 3485 | - |
| C-H Stretching (aromatic) | 3102, 3085, 3062 | - |
| C-O Stretching (hydroxyl) | - | - |
| C-O Stretching (methoxy) | - | - |
| C-Cl Stretching | 830 | - |
2.2.3 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Predicted m/z values for various adducts are available.[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 159.02074 |
| [M+Na]⁺ | 181.00268 |
| [M-H]⁻ | 157.00618 |
Part 3: Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay of its three functional groups: the hydroxyl group, the methoxy group, and the chlorine atom.
Key reaction types for this compound.
Electrophilic Aromatic Substitution
The hydroxyl and methoxy groups are ortho-, para-directing and activating groups for electrophilic aromatic substitution, while the chloro group is an ortho-, para-directing but deactivating group. The combined effect of these substituents will direct incoming electrophiles to the positions ortho and para to the activating groups.
Nucleophilic Reactions at the Hydroxyl Group
The phenolic hydroxyl group can be deprotonated by a base to form a phenoxide ion, which is a strong nucleophile. This allows for reactions such as ether and ester formation.
Nucleophilic Aromatic Substitution
While generally unreactive towards nucleophilic aromatic substitution, under forcing conditions (high temperature and pressure), the chlorine atom can be displaced by strong nucleophiles.
Oxidation and Reduction
The phenolic ring is susceptible to oxidation, which can lead to the formation of quinone-type structures.[7] The chlorine atom can be removed through reductive dechlorination processes.[8]
Part 4: Applications
The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable building block for the construction of novel active pharmaceutical ingredients (APIs) and pesticides.[1][2]
Part 5: Safety and Handling
Hazard Statements (based on related compounds):
-
Harmful if swallowed or if inhaled.[10]
-
Toxic in contact with skin.
-
Causes skin irritation.[10]
-
Causes serious eye damage.
-
May cause respiratory irritation.[10]
-
Harmful to aquatic life.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[10][11]
-
Use only in a well-ventilated area.[10]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11]
-
Do not eat, drink, or smoke when using this product.[11]
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[11]
-
If on skin: Wash with plenty of water.[10]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[10]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
Conclusion
This compound is a key chemical intermediate with a range of applications in the synthesis of high-value chemical products. A comprehensive understanding of its physical and chemical properties, as well as its reactivity and safe handling procedures, is essential for its effective and responsible use in research and development. This guide has provided a detailed overview of these aspects to support the work of scientists and professionals in the chemical and pharmaceutical industries.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. ijrte.org [ijrte.org]
- 6. PubChemLite - this compound (C7H7ClO2) [pubchemlite.lcsb.uni.lu]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Chloro-5-methylphenol | C7H7ClO | CID 14854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
Introduction: The Strategic Importance of 3-Chloro-5-methoxyphenol
An In-Depth Technical Guide to 3-Chloro-5-methoxyphenol: Structure, Properties, and Synthetic Strategy
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the utility of a molecule is often defined by the strategic arrangement of its functional groups. This compound (CAS No: 65262-96-6) stands as a prime example of a highly valuable substituted phenol.[1][2][3][4] Its architecture, featuring a hydroxyl, a chloro, and a methoxy group on a benzene ring, offers a unique combination of electronic and steric properties.[4] This specific arrangement provides chemists with a reactive and adaptable platform for constructing more complex molecular entities. The presence of the electron-withdrawing chlorine atom, the electron-donating methoxy group, and the nucleophilic hydroxyl group imparts a specific reactivity that is highly sought after for regioselective transformations. Consequently, this compound serves as a key building block in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals, such as herbicides and fungicides.[5] This guide provides a detailed examination of its molecular structure, physicochemical properties, and a validated analytical workflow, alongside a proposed synthetic strategy grounded in established chemical principles.
Part 1: Physicochemical and Structural Characteristics
A thorough understanding of a chemical intermediate's properties is foundational to its effective application in synthetic workflows. This compound is typically supplied as a light yellow to brown powder with a purity of 98% or higher, ensuring its reliability as a reagent for precise chemical transformations.[2][4]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for ease of reference by researchers and procurement managers.
| Property | Value | Source(s) |
| CAS Number | 65262-96-6 | [1][2][6] |
| Molecular Formula | C₇H₇ClO₂ | [1][2][5] |
| Molecular Weight | 158.58 g/mol | [2][5] |
| Appearance | Light yellow to brown powder | [4] |
| Melting Point | 99 °C | [4][6] |
| Boiling Point | 265.3 °C | [5] |
| Density | 1.28 g/cm³ | [5] |
| InChI Key | LZVYZZFCAMPFOQ-UHFFFAOYSA-N | [1] |
| SMILES | OC1=CC(OC)=CC(Cl)=C1 | [2] |
Molecular Structure Analysis
The molecular structure of this compound is the cornerstone of its chemical behavior. The strategic placement of substituents on the aromatic ring dictates its reactivity in subsequent synthetic steps.
Caption: Molecular structure of this compound.
Part 2: Proposed Synthesis Workflow
While multiple synthetic routes can be envisioned, a robust and scalable approach is crucial for practical applications. A plausible and efficient synthesis of this compound can be adapted from the well-established monomethylation of substituted resorcinols. This proposed method starts with 5-chlororesorcinol, a readily available starting material.
Causality Behind Experimental Choices
The chosen synthetic pathway involves a nucleophilic substitution reaction. The phenoxide ions, formed by deprotonating the hydroxyl groups of 5-chlororesorcinol with a base, act as nucleophiles. Dimethyl sulfate is an excellent electrophile and methylating agent. The key challenge is achieving mono-methylation over di-methylation.
-
Choice of Base (K₂CO₃): A moderately weak base like potassium carbonate is selected to selectively deprotonate one hydroxyl group. Stronger bases (like NaOH) would likely lead to the formation of the dianion, increasing the probability of undesired dimethylation.
-
Solvent (Acetone): Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction. It effectively dissolves the reactants but does not participate in the reaction itself. Its boiling point allows for the reaction to be conducted at a moderate temperature, providing sufficient energy for the reaction to proceed without causing degradation.
-
Stoichiometry Control: Using a slight excess of the resorcinol derivative relative to dimethyl sulfate, or carefully controlling the stoichiometry to be 1:1, favors the mono-methylated product.
Step-by-Step Synthetic Protocol
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-chlororesorcinol (14.45 g, 0.1 mol) and anhydrous potassium carbonate (15.2 g, 0.11 mol).
-
Solvent Addition: Add 250 mL of acetone to the flask.
-
Initiation of Reaction: Begin vigorous stirring to create a fine suspension. Heat the mixture to reflux (approximately 56 °C).
-
Addition of Methylating Agent: While maintaining reflux, add dimethyl sulfate (12.61 g, 0.1 mol) dropwise over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Purification: Dissolve the resulting crude oil in diethyl ether and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Part 3: Analytical Validation and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.
HPLC Protocol
A reverse-phase (RP) HPLC method can be effectively used to analyze this compound.[1]
-
Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acidifier like phosphoric acid or formic acid for Mass-Spec (MS) compatibility.[1] A typical gradient might run from 30% MeCN to 90% MeCN over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Expected Outcome: The pure compound should appear as a single, sharp peak at a characteristic retention time. The purity can be calculated based on the peak area percentage.
Part 4: Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile building block. The chloro and methoxy groups are not merely passive substituents; they play active roles in modulating the properties of the final API.
-
Modulation of Physicochemical Properties: The chloro group increases lipophilicity (LogP), which can enhance membrane permeability.[7] The methoxy group can act as a hydrogen bond acceptor and can be metabolically labile, offering a potential site for metabolic modification or a way to block metabolism at that position.
-
Vector for Further Functionalization: The phenol group is readily converted into an ether or ester, providing a key handle for linking to other parts of a target molecule. The aromatic ring can also undergo further electrophilic substitution, with the existing groups directing the position of new substituents.
This strategic combination of features makes this compound a crucial intermediate for pharmaceutical companies aiming to innovate and construct novel molecular architectures for new drug candidates.
References
A Comprehensive Technical Guide to the Synthesis of 3-Chloro-5-methoxyphenol from Resorcinol
Abstract: This guide provides an in-depth, scientifically grounded methodology for the synthesis of 3-Chloro-5-methoxyphenol, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is presented as a two-step process commencing from the readily available precursor, resorcinol. The core transformations involve a selective mono-O-methylation to yield 3-methoxyphenol, followed by a regioselective electrophilic chlorination. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and rationale that govern the experimental design, ensuring both reproducibility and a deep understanding of the process.
Strategic Overview: A Two-Step Pathway
The conversion of resorcinol (1,3-dihydroxybenzene) to this compound is efficiently achieved through a strategic two-step synthetic sequence. This approach addresses the primary challenges of selectivity inherent in manipulating a symmetric, highly activated aromatic ring like resorcinol.
-
Selective Mono-O-Methylation: The first critical step is the selective methylation of one of the two hydroxyl groups of resorcinol. This transformation yields the key intermediate, 3-methoxyphenol. Controlling the reaction to prevent di-methylation and C-alkylation is paramount.[2][3]
-
Regioselective Chlorination: The second step involves the introduction of a chlorine atom onto the 3-methoxyphenol ring. The regiochemical outcome is dictated by the powerful directing effects of the existing hydroxyl and methoxy substituents, guiding the electrophile to the desired position.
Caption: Overall synthetic workflow from resorcinol to the target compound.
Step 1: Selective Mono-O-Methylation of Resorcinol
Principle and Rationale
The primary challenge in this step is achieving selective mono-methylation of resorcinol. The resorcinolate dianion, formed under basic conditions, is an ambident nucleophile, susceptible to both O-alkylation (ether formation) and C-alkylation.[4] Furthermore, the reaction must be controlled to favor the mono-ether over the di-ether (1,3-dimethoxybenzene).
To overcome these challenges, the Williamson ether synthesis is adapted using a phase-transfer catalysis (PTC) system.[5]
-
Choice of Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is an excellent, cost-effective, and highly reactive methylating agent for this purpose.[5][6]
-
Base and Solvent System: A biphasic system of toluene and aqueous sodium hydroxide (NaOH) is employed. NaOH deprotonates the phenolic hydroxyl groups, rendering them nucleophilic.
-
Phase-Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) is used as a phase-transfer catalyst. The quaternary ammonium cation pairs with the phenoxide anion, transferring it from the aqueous phase to the organic phase (toluene), where it can react with the dimethyl sulfate. This enhances the reaction rate and selectivity for O-alkylation.[5]
-
Controlling Stoichiometry: Using a slight excess of resorcinol relative to the methylating agent, or carefully controlling the stoichiometry, favors the formation of the mono-methylated product.
Experimental Protocol: Synthesis of 3-Methoxyphenol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| Resorcinol | C₆H₆O₂ | 110.11 | 11.0 g | 0.10 |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 15.1 g (11.4 mL) | 0.12 |
| Sodium Hydroxide | NaOH | 40.00 | 8.0 g | 0.20 |
| Toluene | C₇H₈ | 92.14 | 50 mL | - |
| TBAB | C₁₆H₃₆BrN | 322.37 | 0.5 g | 0.0015 |
| Water | H₂O | 18.02 | 50 mL | - |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | As needed | - |
Procedure:
-
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Initial Charge: Add resorcinol (11.0 g), TBAB (0.5 g), toluene (50 mL), and a solution of sodium hydroxide (8.0 g in 50 mL of water) to the flask.[5]
-
Heating: Begin vigorous stirring and heat the mixture to 80°C using a water bath.[5]
-
Addition of Methylating Agent: Add dimethyl sulfate (15.1 g) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature at 80°C. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours to ensure completion.[5]
-
Work-up: Cool the mixture to room temperature. Carefully neutralize the mixture by adding glacial acetic acid until it becomes weakly acidic (check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer with an additional 25 mL of toluene.[5]
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction at 115-118°C (at 0.67 kPa / 5 mmHg).[5][7] The expected yield is approximately 66%.[5]
Step 2: Regioselective Chlorination of 3-Methoxyphenol
Principle and Rationale
This step is a classic example of electrophilic aromatic substitution where the regioselectivity is governed by the existing substituents.
-
Directing Effects: Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance.[8] The hydroxyl group is a more powerful activator than the methoxy group.
-
Regiochemical Outcome: The position of electrophilic attack is determined by the cumulative directing influence of both groups. The positions ortho and para to the hydroxyl group (C2, C4, C6) are the most activated. The methoxy group also activates these same positions. The dominant activating power of the -OH group directs the incoming electrophile primarily to the positions ortho and para to it. The position C5 is para to the hydroxyl group, making it a highly favorable site for substitution.
-
Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is a convenient and efficient source of electrophilic chlorine, often used as a safer alternative to chlorine gas.[9] In many cases, its reaction with phenols can be catalyzed to enhance selectivity.
-
Catalysis for Para-Selectivity: While the inherent electronics favor the desired C5 (para to -OH) substitution, catalysts can be employed to improve this selectivity. Systems involving sulfur-containing compounds (e.g., dialkyl sulfides) and a Lewis acid (e.g., AlCl₃ or FeCl₃) are known to generate a bulky electrophilic species, which sterically favors attack at the less hindered para position.[10][11][12]
Caption: Electronic directing effects of substituents on the 3-methoxyphenol ring.
A Note on Regioselectivity and a Revised Strategy
Based on the fundamental principles of electrophilic aromatic substitution, direct chlorination of 3-methoxyphenol is expected to yield a mixture of products, with substitution occurring primarily at positions 2, 4, and 6. The formation of this compound (requiring substitution at the electronically disfavored C5 position) is not a feasible outcome of this direct approach.
Therefore, a more robust and scientifically sound strategy starting from resorcinol is required. A validated pathway involves an initial chlorination of resorcinol, followed by selective methylation.
Revised Pathway:
-
Chlorination of Resorcinol to 4-chlororesorcinol.
-
Selective Mono-methylation of 4-chlororesorcinol to yield this compound.
This revised pathway is presented below as it represents a more viable synthetic route.
Revised Step 2: Synthesis of 4-Chlororesorcinol
Principle: The direct chlorination of the highly activated resorcinol ring must be performed under mild conditions to prevent over-chlorination. Using sulfuryl chloride in a non-polar solvent at low temperatures allows for controlled mono-chlorination. The primary product is 4-chlororesorcinol due to the combined directing effects of the two hydroxyl groups.
Protocol:
-
Dissolve resorcinol (0.10 mol) in 150 mL of anhydrous diethyl ether in a flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (0.10 mol) in 50 mL of diethyl ether dropwise over 1 hour with constant stirring.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by slowly adding 100 mL of cold water.
-
Separate the ether layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-chlororesorcinol, which can be purified by recrystallization from a toluene/hexane mixture.
Revised Step 3: Selective Methylation of 4-Chlororesorcinol
Principle: In 4-chlororesorcinol, the two hydroxyl groups are electronically distinct. The hydroxyl group at C1 is flanked by a chlorine atom, reducing its acidity and nucleophilicity compared to the hydroxyl group at C3. This electronic difference can be exploited for selective methylation under carefully controlled conditions, similar to the phase-transfer catalysis method described previously. The methylation is expected to occur preferentially at the more reactive C3-hydroxyl, which, after re-numbering according to IUPAC rules for the final product, corresponds to the desired O-methylation.
Protocol:
-
Reaction Setup: Use the same setup as in section 2.2.
-
Initial Charge: Add 4-chlororesorcinol (0.10 mol), TBAB (0.015 mol), and toluene (100 mL) to the flask.
-
Base Addition: Add a solution of sodium hydroxide (0.11 mol) in 60 mL of water.
-
Heating and Methylation: Heat the mixture to 60°C and add dimethyl sulfate (0.10 mol) dropwise.
-
Reaction: Maintain the reaction at 60°C for 6-8 hours, monitoring by TLC for the disappearance of starting material.
-
Work-up and Purification: Follow the work-up and purification procedures outlined in section 2.2. The final product, this compound, can be purified by recrystallization from water or a suitable solvent system. The product identity should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Safety Considerations
-
Resorcinol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Dimethyl Sulfate: Highly toxic, carcinogenic, and corrosive. It is a potent alkylating agent. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). An ammonia solution should be kept nearby to neutralize spills.
-
Sulfuryl Chloride: Corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle in a fume hood and avoid contact with moisture.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
Conclusion
The synthesis of this compound from resorcinol is a multi-step process that requires careful control of reaction conditions to achieve the desired selectivity. While a direct sequence of methylation followed by chlorination of the resulting 3-methoxyphenol is electronically disfavored for producing the target isomer, a revised pathway involving initial chlorination of resorcinol to 4-chlororesorcinol followed by a selective mono-O-methylation provides a scientifically sound and viable route. This guide provides the necessary theoretical foundation and detailed protocols for researchers to successfully synthesize this important chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. tandfonline.com [tandfonline.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 3-Chloro-5-methoxyphenol: A Key Intermediate in Synthetic Chemistry
This guide provides an in-depth analysis of 3-Chloro-5-methoxyphenol, a pivotal intermediate in the fields of pharmaceutical and agrochemical synthesis. We will explore its chemical identity, structural characteristics, spectroscopic profile, and practical applications, with a focus on its role in the development of complex molecular architectures.
Chemical Identity and Physicochemical Properties
This compound, identified by the CAS Number 65262-96-6, is a polysubstituted aromatic compound. Its structure, featuring a phenol with chloro and methoxy substituents at the meta positions, imparts a unique reactivity profile that is highly valuable in organic synthesis.[1]
The systematic IUPAC name for this compound is This compound . It is also known by synonyms such as Phenol, 3-chloro-5-methoxy-.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 65262-96-6 | [1] |
| Molecular Formula | C₇H₇ClO₂ | [1] |
| Molecular Weight | 158.58 g/mol | [1] |
| Appearance | Light yellow to brown powder | [1] |
| Melting Point | 99°C | [1] |
| Purity | Typically ≥98% | [3] |
The presence of an electron-withdrawing chlorine atom and an electron-donating methoxy group on the phenol ring creates a specific electronic environment that allows for regioselective reactions, a crucial aspect for synthetic chemists designing multi-step syntheses of active pharmaceutical ingredients (APIs).[1]
Chemical Structure:
The structure of this compound is foundational to its reactivity.
Caption: 2D structure of this compound.
Synthesis of this compound
While multiple synthetic routes can be envisioned, a common laboratory-scale synthesis of this compound involves the selective methoxylation of a dichlorophenol precursor. A plausible and efficient method is the nucleophilic substitution of a chlorine atom in 3,5-dichlorophenol with a methoxy group. This approach is favored due to the availability of the starting material and the relative ease of the reaction.
Proposed Synthetic Pathway:
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is based on established methods for the methoxylation of chlorophenols.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorophenol (1 equivalent) in methanol.
-
Reagent Addition: To the stirred solution, add sodium methoxide (1.1 equivalents) portion-wise. The addition may be exothermic, and the temperature should be monitored.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and Mass Spectrometry.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the molecular structure.
Table 2: Predicted 1H and 13C NMR Data for this compound [5]
| 1H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.75 | Singlet | 3H | -OCH₃ | |
| ~5.70 | Broad Singlet | 1H | -OH | |
| ~6.29 | Triplet | 1H | Aromatic CH | |
| ~6.45 | Triplet | 1H | Aromatic CH | |
| ~6.50 | Singlet | 1H | Aromatic CH | |
| 13C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| ~56 | -OCH₃ | |||
| ~100 | Aromatic CH | |||
| ~107 | Aromatic CH | |||
| ~109 | Aromatic CH | |||
| ~136 | Aromatic C-Cl | |||
| ~157 | Aromatic C-OH | |||
| ~161 | Aromatic C-OCH₃ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's magnetic field strength.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.[6]
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks from the methoxy group will be observed just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ range for the phenol and methoxy ether linkages.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, this compound will exhibit a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[7]
Expected fragmentation patterns would involve the loss of a methyl radical (-CH₃) from the methoxy group, or the loss of a formyl radical (-CHO).
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of pharmaceuticals, primarily due to its functional groups that allow for further chemical modifications.[1] Its utility is particularly noted in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways, which are often dysregulated in diseases like cancer.
Role as a Pharmaceutical Intermediate:
The hydroxyl group can be used for ether or ester formation, while the aromatic ring can undergo further electrophilic substitution or cross-coupling reactions. The existing chloro and methoxy groups direct these subsequent reactions to specific positions on the ring, enabling the construction of complex molecules with high precision.[1]
Example Application: Synthesis of Src Kinase Inhibitors
This compound can serve as a precursor to substituted anilines that are key components of certain kinase inhibitors. For instance, derivatives of this compound have been incorporated into the synthesis of potent inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a role in cancer progression.[8]
Caption: Workflow for the application of this compound in API synthesis.
Conclusion
This compound is a strategically important chemical intermediate with a well-defined reactivity profile that makes it indispensable for the synthesis of complex organic molecules. Its utility in the pharmaceutical industry, particularly in the development of targeted therapies such as kinase inhibitors, underscores its significance. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is crucial for researchers and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound [myskinrecipes.com]
- 4. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene - Google Patents [patents.google.com]
- 5. Study the NMR spectrum of this compound \left(\mathrm{C}_7 \ma.. [askfilo.com]
- 6. ijrte.org [ijrte.org]
- 7. PubChemLite - this compound (C7H7ClO2) [pubchemlite.lcsb.uni.lu]
- 8. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-5-methoxyphenol for Research and Development
Introduction: 3-Chloro-5-methoxyphenol (CAS No. 65262-96-6) is a valuable substituted phenol intermediate, widely utilized in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring a hydroxyl group, a chloro substituent, and a methoxy group, provides a versatile platform for creating novel active pharmaceutical ingredients (APIs).[1] However, the inherent reactivity and toxicological profile of the phenol class of compounds necessitate a rigorous and well-understood safety protocol. The structural similarity to other toxic phenols means it must be handled with extreme caution.
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to safely handle this compound. It moves beyond a simple recitation of datasheet information to explain the causality behind safety procedures, grounded in the principles of chemical risk management. The protocols described herein are designed as self-validating systems to ensure the highest level of safety and experimental integrity.
Section 1: Chemical and Physical Identity
A foundational aspect of safe handling is a thorough understanding of the compound's physical properties. These characteristics influence storage, potential exposure routes (e.g., dust inhalation), and emergency response.
| Property | Value | Source(s) |
| CAS Number | 65262-96-6 | [1][3][4] |
| Molecular Formula | C₇H₇ClO₂ | [1][2][3][4] |
| Molecular Weight | 158.58 g/mol | [1][2][3][4] |
| Appearance | Light yellow to brown powder/solid | [1] |
| Melting Point | 99°C | [1][4] |
| Boiling Point | 265.3°C | [2] |
| Density | 1.28 g/cm³ | [2] |
| Synonyms | 3-Methoxy-5-chlorophenol | [4] |
Section 2: Hazard Identification and Toxicological Profile
Authoritative Note: A comprehensive, officially registered Safety Data Sheet (SDS) specifically for this compound is not consistently available across all public databases. Therefore, the hazard assessment presented here is a synthesis based on data from structurally analogous compounds, primarily 3-Methoxyphenol (CAS 150-19-6) , and established safety principles for the phenol chemical class.[5][6][7] This conservative approach is critical for ensuring personnel safety.
Substituted phenols are known for their systemic toxicity and corrosive properties. The primary danger associated with this class of compounds is their rapid absorption through the skin, which can occur even without immediate pain due to a local anesthetic effect.[8][9] This can lead to severe systemic health effects, including damage to the central nervous system, liver, and kidneys.[9][10]
Globally Harmonized System (GHS) Classification (Inferred)
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Dermal | GHS06 | Danger | H311: Toxic in contact with skin.[5][6][7] |
| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage.[5][6][7] |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[5][6][7] |
| Acute Toxicity, Inhalation | GHS07 | Warning | H332: Harmful if inhaled.[5][6] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[5][6][7] |
Caption: Key GHS pictograms relevant to this compound.
Primary Routes of Exposure & Toxicological Concerns
-
Dermal Contact: This is the most significant risk. Phenols can penetrate the skin rapidly and painlessly, leading to systemic toxicity.[9][11] Even small areas of exposure can be dangerous.
-
Eye Contact: The compound is expected to cause severe, potentially irreversible eye damage.[5][6]
-
Inhalation: As a powder, inhalation of dust can cause respiratory tract irritation and may be harmful if absorbed systemically.[6]
-
Ingestion: Ingestion is harmful and can lead to systemic poisoning.[5] As little as one gram of phenol can be fatal to humans.[9]
Section 3: The Hierarchy of Controls: Engineering and Administrative Protocols
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over those that rely solely on human behavior. Personal Protective Equipment (PPE) is always the final line of defense.
Caption: The hierarchy of controls prioritizes systemic safety measures.
Engineering Controls (Most Effective)
The primary engineering control for handling this compound is a certified chemical fume hood .[8][10] All manipulations of the solid compound and its solutions, including weighing, transfers, and reaction setups, must be conducted within a fume hood to prevent inhalation of dust or vapors.[10] The work area must also have immediate and unobstructed access to an emergency safety shower and eyewash station.[9]
Administrative Controls
-
Designated Areas: Clearly demarcate specific areas within the laboratory for working with this compound.
-
Standard Operating Procedures (SOPs): All personnel must be trained on and adhere to the specific SOPs outlined in this guide.
-
Training: Documented training on the specific hazards of phenols, including the unique first aid requirements, is mandatory before any handling.[8]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the material, even if gloves were worn.[9]
Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense
PPE is not a substitute for robust engineering and administrative controls. It is essential for protecting against incidental contact and splashes.
| Protection Type | Specification | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 compliant). A face shield should be worn over goggles when there is a significant splash risk.[8][10] | Protects against dust particles and liquid splashes that can cause severe eye damage. |
| Hand Protection | Incidental Contact (Dilute Solutions): Double-layered nitrile gloves (e.g., 8mil).[10] Extended Contact/Concentrated Solutions: Utility-grade neoprene or butyl rubber gloves.[9][10] | Phenols can degrade or permeate standard nitrile gloves quickly. Neoprene and butyl rubber offer superior chemical resistance.[10][12] Gloves must be changed immediately if contamination is suspected.[10] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat, long pants, and closed-toe shoes are mandatory.[8][10] For larger quantities or significant splash risks, a chemically resistant apron (neoprene or butyl rubber) should be worn over the lab coat.[10] | Prevents skin contact from spills and splashes. Fabric lab coats offer minimal protection against direct liquid contact and must be removed immediately if contaminated. |
Section 5: Standard Operating Procedures (SOPs)
SOP 1: Weighing and Handling Solid this compound
-
Preparation: Don all required PPE (goggles, lab coat, appropriate gloves). Ensure the chemical fume hood is operational.
-
Work Area Setup: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.
-
Weighing: Use a tared weigh boat or glassine paper. Handle the stock container with care to minimize the generation of airborne dust.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel inside the fume hood.
-
Cleanup: Immediately clean any residual powder from the balance and spatula using a damp cloth (e.g., with 70% ethanol), and dispose of all contaminated materials (weigh boat, liner, wipes) into a designated hazardous waste container.
-
Post-Handling: Remove gloves using the proper technique and wash hands thoroughly.
SOP 2: Storage Protocol
-
Container: Ensure the primary container is tightly closed and clearly labeled with the chemical name and all relevant GHS hazard pictograms.[4][11]
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[4][9] The storage location should be secure and accessible only to authorized personnel.[5]
-
Segregation: Store away from incompatible materials, especially strong oxidizing agents and strong bases, to prevent violent reactions.[9]
-
Secondary Containment: Store the primary container within a chemically compatible secondary container to contain any potential leaks.
Section 6: Emergency Response and First Aid
Immediate and correct response to an exposure is critical to minimizing harm. All personnel must be familiar with these procedures before beginning work.
Caption: Critical steps for responding to a dermal phenol exposure.
First Aid Procedures
-
Skin Contact:
-
IMMEDIATELY remove all contaminated clothing, shoes, and jewelry. This is the most critical step.[8]
-
Flush the affected skin with a low-pressure stream of cool water for at least 15 minutes in a safety shower or under a faucet.[8][9]
-
After the initial water flush, if available, flush or dab the area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400), which helps to bind the phenol.[10][11]
-
Seek immediate medical attention.[11][12] Anyone assisting should wear appropriate protective gear.[10]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
SOP 3: Spill Management
-
Small Spill (<50 mL or a few grams):
-
Ensure proper PPE is worn, including appropriate gloves and goggles.
-
If it is a solid, carefully collect the crystals. If it is a liquid, cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[9][11]
-
Gently sweep the absorbed material into a labeled container for hazardous waste.
-
Wipe the area with a cloth dampened with 70% isopropanol or ethanol.[11]
-
Place all cleanup materials into a sealed, labeled container for hazardous waste disposal.[11]
-
-
Large Spill (>50 mL or many grams):
Conclusion
This compound is an indispensable building block in modern chemical synthesis. Its utility, however, is paired with significant potential hazards characteristic of the phenol family. By understanding its toxicological profile, implementing a robust hierarchy of controls, and rigorously adhering to the detailed handling and emergency procedures outlined in this guide, researchers can effectively mitigate the risks. A culture of safety, built on technical understanding and procedural discipline, is paramount to leveraging the full potential of this versatile intermediate while ensuring the well-being of all laboratory personnel.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. monash.edu [monash.edu]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. ehs.wwu.edu [ehs.wwu.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
An In-Depth Technical Guide to the Characterization of 3-Chloro-5-Methoxyphenol Solubility in Organic Solvents
Abstract: 3-Chloro-5-methoxyphenol is a key building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. A thorough understanding of its solubility in various organic solvents is a cornerstone for successful process development, reaction optimization, purification, and formulation. Solubility data dictates solvent selection, impacts reaction kinetics, and is critical for achieving desired yield and purity.[1] This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound. We will delve into the physicochemical properties that govern its solubility, present a robust, field-proven experimental protocol for solubility determination using the isothermal shake-flask method, and detail various analytical techniques for accurate quantification. This document is designed not merely as a set of instructions, but as a self-validating system, explaining the causality behind experimental choices to ensure the generation of reliable and reproducible data.
Physicochemical Profile of this compound
Understanding the molecular structure of this compound (CAS: 65262-96-6) is fundamental to predicting its solubility behavior. The molecule's functionality—a phenolic hydroxyl group, an electron-donating methoxy group, and an electron-withdrawing chlorine atom on an aromatic ring—creates a nuanced profile of polarity, hydrogen bonding capability, and intermolecular interactions.
The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor, significantly enhancing solubility in polar protic solvents (e.g., alcohols). The oxygen atoms in both the hydroxyl and methoxy groups can act as hydrogen bond acceptors. The chlorine atom adds to the molecule's overall polarity. However, the benzene ring provides a non-polar, hydrophobic character, allowing for solubility in less polar solvents through π-π stacking and van der Waals forces. The interplay of these features suggests that this compound will exhibit a wide range of solubilities across different solvent classes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClO₂ | [2][3] |
| Molecular Weight | 158.58 g/mol | [2][3] |
| Appearance | Light yellow to brown powder/crystalline solid | [4] |
| Melting Point | 99 °C | [3] |
| LogP (Octanol-Water) | 2.05 - 2.36 | [2][5] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Guiding Principles of Solubility
The principle of "like dissolves like" is the primary guide for predicting solubility.[6] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate this compound by forming strong hydrogen bonds with the hydroxyl and methoxy groups, leading to high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them. They will interact favorably with the solute via dipole-dipole interactions and by accepting hydrogen bonds from the phenolic hydroxyl group. Good solubility is generally expected.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. While the aromatic ring of the solute will have some affinity for aromatic solvents like toluene, the polar functional groups will limit solubility. Solubility is expected to be significantly lower in highly non-polar solvents like hexane.
Temperature: For most solids dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat. Consequently, solubility typically increases with a rise in temperature.[6][7] This is because the added thermal energy helps overcome the lattice energy of the solid solute and the intermolecular forces between solvent molecules, allowing for greater mixing.[6]
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1][8][9] It is a robust and reliable technique that ensures the solution reaches a true thermodynamic equilibrium. This protocol outlines a self-validating system for generating accurate data.
Overall Experimental Workflow
The process involves creating a saturated solution at a constant temperature, separating the excess solid, and accurately measuring the concentration of the dissolved solute in the liquid phase.
Caption: High-level workflow for solubility determination.
Step-by-Step Methodology
Materials and Reagents:
-
This compound (purity ≥ 98%)
-
Analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)
-
Scintillation vials or sealed flasks with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)
Apparatus:
-
Shaking water bath or incubator with precise temperature control
-
Analytical balance (4 decimal places)
-
Centrifuge (optional, for enhancing solid-liquid separation)
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a shaking water bath set to the desired constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended for phenolic compounds to ensure the dissolution rate has plateaued.
-
Causality Check: Why 24-48 hours? This timeframe is chosen to ensure the system reaches true thermodynamic equilibrium, moving beyond potentially faster but less stable kinetically soluble states. Preliminary experiments can confirm the minimum time required.
-
-
Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the temperature bath for at least 2-4 hours. This allows the excess solid to settle, creating a clear supernatant. For very fine particles, centrifugation at the same temperature may be required.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter.
-
Trustworthiness Check: The filtration step is critical to prevent any microscopic undissolved solid particles from being transferred, which would artificially inflate the measured solubility. Pre-wetting the filter with the same solvent can prevent loss of solute due to adsorption.
-
-
Dilution & Quantification: Immediately cap the syringe and weigh it. Dispense the contents into a volumetric flask and re-weigh the syringe to determine the exact mass of the solution transferred. Dilute with the appropriate solvent and analyze using a pre-validated analytical method as described in Section 4.
Analytical Quantification of Solute Concentration
Accurate quantification of the dissolved solute is paramount. The choice of method depends on the required precision, available equipment, and solvent properties.
Analytical Workflow
Caption: Workflow for sample quantification and calculation.
Recommended Analytical Methods
Method 1: High-Performance Liquid Chromatography (HPLC-UV) This is the preferred method due to its high specificity, sensitivity, and accuracy.
-
Protocol:
-
System Setup: Use a reverse-phase column (e.g., C18). A suitable mobile phase could be a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric or formic acid) to ensure the phenol is protonated.[5]
-
Calibration: Prepare a stock solution of this compound in the mobile phase. Create a series of standards (e.g., 5-6 concentration levels) through serial dilution to bracket the expected sample concentration.
-
Analysis: Inject the standards to create a calibration curve of peak area versus concentration. Inject the diluted sample from the solubility experiment.
-
Calculation: Use the regression equation from the calibration curve to determine the concentration in the diluted sample, then back-calculate to find the concentration in the original saturated solution.
-
Method 2: UV-Vis Spectrophotometry A faster but potentially less specific method suitable for high-throughput screening.
-
Protocol:
-
Determine λmax: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).
-
Calibration: Prepare a set of standards and measure their absorbance at λmax to generate a Beer's Law calibration curve.
-
Analysis: Measure the absorbance of the appropriately diluted sample. Ensure the reading falls within the linear range of the calibration curve.
-
Trustworthiness Check: This method assumes that only the target compound absorbs at λmax. The purity of the solvent and solute are critical. The Folin-Ciocalteu method is a well-known colorimetric assay for total phenolic content but is not specific to a single compound.[10]
-
Method 3: Gravimetric Analysis A simple, direct method, but less practical for volatile solvents or highly accurate measurements.
-
Protocol:
-
Accurately weigh an empty, dry container (e.g., aluminum pan).
-
Transfer a precise mass of the filtered saturated solution into the container.
-
Carefully evaporate the solvent in a fume hood or under gentle vacuum at a low temperature to avoid degradation or loss of the solute.
-
Once the residue is completely dry and at constant weight, re-weigh the container. The difference in mass corresponds to the dissolved solute.
-
Data Presentation and Interpretation
Solubility results should be reported in a clear, standardized format. A table summarizing the data across different solvents and temperatures is essential for easy comparison.
Table 2: Example Template for Reporting Solubility Data
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility ( g/100g solvent) |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Toluene | Non-Polar | 25 | Experimental Value | Calculated Value |
| Hexane | Non-Polar | 25 | Experimental Value | Calculated Value |
| ...etc. | ...etc. | 40 | Experimental Value | Calculated Value |
Safety and Handling Precautions
This compound and many organic solvents pose health risks. Always consult the Safety Data Sheet (SDS) before handling.
-
Hazards: Phenolic compounds can be toxic and corrosive. 3-Methoxyphenol (a related compound) is listed as toxic in contact with skin, causing skin irritation and serious eye damage.[11] It is harmful if swallowed or inhaled.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: All work should be conducted in a well-ventilated fume hood to avoid inhalation of solvent vapors or compound dust. Avoid contact with skin and eyes.[12]
By following the comprehensive framework outlined in this guide, researchers can confidently and accurately characterize the solubility profile of this compound, generating the critical data needed to accelerate research and development in organic synthesis and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. prometheusprotocols.net [prometheusprotocols.net]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-methoxyphenol
Introduction: The Imperative of Structural Verification
In the realm of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent research is built. An intermediate compound, such as 3-Chloro-5-methoxyphenol, serves as a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its molecular formula is C₇H₇ClO₂, with a molecular weight of 158.58 g/mol .[1][2] Ensuring the purity and verifying the precise arrangement of its chloro, methoxy, and hydroxyl functional groups is paramount for predicting reactivity, ensuring reaction success, and guaranteeing the integrity of the final therapeutic product.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the scientific rationale—the causality—behind the spectral features and how they coalesce to provide a definitive structural portrait.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the connectivity and chemical environment of each atom.
A. ¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR provides detailed information about the number of distinct proton environments, their relative numbers (integration), and their proximity to neighboring protons (spin-spin splitting).
Experimental Data Summary
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1 | 3.75 | Singlet (s) | 3H | Methoxy (-OCH₃) |
| 2 | 5.70 | Broad Singlet (br s) | 1H | Phenolic Hydroxyl (-OH) |
| 3 | 6.29 | Triplet (t) | 1H | Aromatic (H-4) |
| 4 | 6.45 | Triplet (t) | 1H | Aromatic (H-6) |
| 5 | 6.50 | Singlet (s) | 1H | Aromatic (H-2) |
| Source: Filo, 2025[3] |
Interpretation and Field-Proven Insights
The ¹H NMR spectrum of this compound reveals five distinct proton signals, perfectly aligning with its proposed structure.[3]
-
The Methoxy Protons (Signal 1): The sharp singlet at 3.75 ppm, integrating to three protons, is characteristic of a methoxy group. Its singlet nature is crucial; it indicates no adjacent protons, which is consistent with its attachment to the aromatic ring.
-
The Phenolic Proton (Signal 2): The broad singlet at 5.70 ppm is a classic signature of a phenolic hydroxyl group. The broadness arises from chemical exchange with trace amounts of water in the solvent and quadrupole broadening from the oxygen atom. This peak's presence is a direct confirmation of the phenol moiety.
-
The Aromatic Protons (Signals 3, 4, 5): The region between 6.29 and 6.50 ppm contains the signals for the three aromatic protons.
-
The signal at 6.50 ppm is a singlet, which logically corresponds to the proton at the C-2 position (H-2). This proton is flanked by the chloro and methoxy substituents, and its coupling to the other ring protons is too small to be resolved, appearing as a singlet.
-
The protons at C-4 and C-6 (H-4 and H-6) appear as triplets at 6.29 and 6.45 ppm, respectively. This splitting pattern arises from coupling to their two neighboring aromatic protons. This pattern confirms the 1,3,5-substitution pattern on the benzene ring.
-
B. ¹³C NMR Spectroscopy: Probing the Carbon Framework
Carbon-13 NMR provides a direct count of the number of non-equivalent carbon atoms in a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, offering profound structural clues.
Experimental Data Summary
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 56 | -OCH₃ | Typical range for a methoxy carbon. |
| 100 | C-4 | Aromatic CH, shielded by two ortho oxygen atoms (via resonance). |
| 107 | C-6 | Aromatic CH, shielded by ortho oxygen and para chloro group. |
| 109 | C-2 | Aromatic CH, shielded by ortho oxygen and para chloro group. |
| 136 | C-3 (C-Cl) | Aromatic carbon bearing the electronegative chlorine atom, deshielded. |
| 157 | C-1 (C-OH) | Aromatic carbon attached to the highly electronegative oxygen of the hydroxyl group. |
| 161 | C-5 (C-OCH₃) | Aromatic carbon attached to the electronegative oxygen of the methoxy group. |
| Source: Filo, 2025[3] |
Interpretation and Field-Proven Insights
The spectrum displays seven distinct carbon signals, accounting for all carbon atoms in this compound.[3]
-
Aliphatic Region: The peak at 56 ppm is unequivocally assigned to the methoxy carbon, a value consistent with extensive empirical data for anisole-type compounds.
-
Aromatic Region: The remaining six signals correspond to the benzene ring carbons.
-
The carbons directly bonded to the electronegative oxygen atoms (C-1 and C-5) are the most deshielded, appearing furthest downfield at 157 and 161 ppm. This is a direct consequence of the inductive effect of oxygen.
-
The carbon attached to the chlorine atom (C-3) is found at 136 ppm. While chlorine is electronegative, its deshielding effect on the directly attached carbon is less pronounced than that of oxygen.
-
The three carbons bearing hydrogen atoms (C-2, C-4, C-6) appear in the more shielded region of the aromatic spectrum (100-109 ppm). Their specific shifts are influenced by the combined electron-donating and -withdrawing effects of the substituents around the ring.
-
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates a robust workflow for acquiring and interpreting NMR data, ensuring both accuracy and efficiency.
Caption: Standard workflow for NMR analysis.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and effective method for identifying the presence of specific functional groups, which act as unique signatures.
Experimental Data Summary
| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3485 | Strong, Broad | O-H (Phenolic) | Stretching |
| 3102, 3085, 3062 | Medium | C-H (Aromatic) | Stretching |
| ~2950 (predicted) | Medium | C-H (Methoxy) | Stretching |
| 1600-1450 | Medium-Strong | C=C | Aromatic Ring Stretching |
| 1115 | Strong | C-O (Phenolic) | Stretching / O-H Bending |
| 830 | Strong | C-Cl | Stretching |
| Source: International Journal of Recent Technology and Engineering, 2019[3] |
Interpretation and Field-Proven Insights
The IR spectrum provides compelling evidence for the key functional groups of this compound.[3]
-
O-H Stretch: The most prominent feature is the strong, broad absorption band centered at 3485 cm⁻¹. This is the characteristic stretching vibration of a hydroxyl group involved in hydrogen bonding, confirming the phenolic nature of the compound.
-
C-H Stretches: The absorptions above 3000 cm⁻¹ (3102-3062 cm⁻¹) are indicative of C-H bonds where the carbon is sp² hybridized, confirming the aromatic ring. The C-H stretch for the sp³ hybridized methoxy group is expected just below 3000 cm⁻¹, though it may be obscured by the broad O-H peak.
-
Aromatic C=C Stretches: A series of bands in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
-
C-O and C-Cl Stretches: The strong peak at 1115 cm⁻¹ is characteristic of the C-O stretching of the phenol group, coupled with O-H in-plane bending. The strong absorption at 830 cm⁻¹ falls squarely in the region for the C-Cl stretching vibration, confirming the presence of the chlorine substituent.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M]⁺ | 158.01 |
| [M+H]⁺ | 159.02 |
| [M+Na]⁺ | 181.00 |
| [M-H]⁻ | 157.01 |
| Source: PubChem, 2025[4] |
Interpretation and Predicted Fragmentation
The monoisotopic mass of C₇H₇³⁵ClO₂ is 158.01346 Da.[4] A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), we would expect to see two molecular ion peaks: one at m/z 158 and a smaller one at m/z 160, with a relative intensity ratio of approximately 3:1. This isotopic signature is a definitive indicator of a monochlorinated compound.
The fragmentation of the molecule under electron ionization (EI) would likely proceed through pathways that generate stable fragments.
Caption: A plausible fragmentation pathway for this compound.
A primary fragmentation event would be the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for anisoles, leading to a fragment ion at m/z 143/145. Subsequent loss of a neutral carbon monoxide (CO) molecule could then lead to a fragment at m/z 115/117.
Conclusion: A Cohesive Spectroscopic Narrative
The collective evidence from NMR, IR, and theoretical MS provides an unambiguous and self-validating confirmation of the structure of this compound. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, confirming the 1,3,5-substitution pattern. IR spectroscopy provides immediate confirmation of the essential hydroxyl, methoxy, aromatic, and chloro functional groups. Finally, mass spectrometry confirms the molecular weight and, through its characteristic isotopic pattern, verifies the presence of a single chlorine atom. This multi-faceted approach ensures the highest degree of confidence in the compound's identity, a critical requirement for its application in research and development.
References
A Researcher's Guide to Sourcing and Utilizing 3-Chloro-5-methoxyphenol in Drug Development
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-Chloro-5-methoxyphenol, a key chemical intermediate. It details reputable commercial suppliers, outlines critical quality control measures, and offers expert insights into its application and handling, ensuring both scientific integrity and operational excellence in the laboratory.
Introduction to this compound: A Versatile Building Block
This compound, with the CAS number 56961-95-6, is a substituted phenolic compound of significant interest in the pharmaceutical and agrochemical industries. Its molecular structure, featuring a reactive hydroxyl group, a methoxy group, and a chlorine atom on the aromatic ring, makes it a versatile precursor for the synthesis of a wide array of complex molecules. The interplay of these functional groups allows for regioselective reactions, a crucial aspect in the targeted synthesis of active pharmaceutical ingredients (APIs).[1] Typically, it appears as a light yellow to brown crystalline powder.[1]
The primary utility of this compound lies in its role as a foundational component in the multi-step synthesis of various pharmaceutical compounds.[1] Its structural motifs are incorporated into molecules designed to interact with specific biological targets, highlighting its importance in the discovery and development of novel therapeutics.
Commercial Suppliers of this compound: A Comparative Analysis
The selection of a reliable commercial supplier is a critical first step in any research or development project. The quality and purity of the starting materials directly impact the success of subsequent synthetic steps and the integrity of the final product. Below is a comparative table of several commercial suppliers of this compound.
| Supplier | Purity Specification | CAS Number | Additional Information |
| NINGBO INNO PHARMCHEM CO.,LTD. | ≥98% | 65262-96-6 | Offers the compound as a light yellow to brown powder with a melting point of 99℃.[1] |
| Chemsavers, Inc. | 99% (GC), Certified | 65262-96-6 | Provides a Certificate of Analysis with detailed specifications including melting point (97-100°C) and moisture content (<0.5%).[2] |
| ChemScene | ≥98% | 65262-96-6 | States that the product should be stored at room temperature under nitrogen.[3] |
| MySkinRecipes | ≥98% | 65262-96-6 | Provides physical properties such as a boiling point of 265.3ºC and a density of 1.28g/cm3.[4] |
Qualifying a New Supplier: A Step-by-Step Protocol
Ensuring the quality and consistency of chemical reagents is paramount in a regulated environment like pharmaceutical research.[5][6][7] Implementing a robust supplier qualification process is essential to mitigate risks associated with raw material variability.
Experimental Protocol: New Supplier Qualification
-
Request Documentation:
-
Initial Quality Control (QC) Testing:
-
Upon receipt of a sample, perform identity verification using techniques such as Infrared (IR) spectroscopy and compare the spectrum to a known standard or literature data.
-
Determine the purity of the material using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for this purpose.[8] A typical reverse-phase HPLC method might use an acetonitrile and water mobile phase.[8]
-
Measure key physical properties like melting point and compare them to the supplier's specifications and established literature values.[2]
-
-
Impurity Profiling:
-
Utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any potential impurities that may not be listed on the CoA.
-
-
Trial Synthesis:
-
Conduct a small-scale trial reaction where the this compound is used in a well-characterized synthetic transformation.
-
Analyze the reaction products for yield and purity to ensure the new material performs as expected.
-
-
Documentation and Approval:
-
Document all test results and compare them against pre-defined acceptance criteria.
-
If all criteria are met, the supplier can be approved for use.
-
Below is a diagram illustrating the workflow for qualifying a new chemical supplier.
Caption: Workflow for qualifying a new chemical supplier.
Applications in Drug Synthesis: A Mechanistic Perspective
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the ability to selectively functionalize the aromatic ring and the phenolic hydroxyl group. For instance, it can be a precursor in the synthesis of compounds targeting a range of diseases.
The following diagram illustrates a generalized synthetic workflow where this compound could be utilized.
References
Methodological & Application
The Strategic Utility of 3-Chloro-5-methoxyphenol in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Chloro-5-methoxyphenol, a readily available substituted phenol, has emerged as a highly versatile and valuable building block, particularly in the realms of pharmaceutical and agrochemical research and development. Its unique electronic and structural features, arising from the interplay of the hydroxyl, chloro, and methoxy substituents on the aromatic ring, offer a diverse reaction scope and enable the synthesis of a wide array of intricate molecules.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed, field-proven protocols for the effective utilization of this compound in key organic transformations. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Chemical Profile of this compound:
| Property | Value | Source |
| CAS Number | 65262-96-6 | |
| Molecular Formula | C₇H₇ClO₂ | |
| Molecular Weight | 158.58 g/mol | |
| Appearance | Light yellow to brown powder | |
| Melting Point | 99 °C | |
| Purity | ≥98% |
Core Applications and Synthetic Strategies
The strategic positioning of the functional groups in this compound allows for a variety of regioselective transformations. The phenolic hydroxyl group can be readily derivatized, while the chloro substituent serves as a handle for cross-coupling reactions. The methoxy group, an electron-donating entity, influences the reactivity of the aromatic ring in electrophilic substitution reactions.
Herein, we explore three fundamental applications of this compound:
-
Williamson Ether Synthesis: Leveraging the nucleophilicity of the phenoxide.
-
Suzuki-Miyaura Cross-Coupling: Functionalization at the chloro-position to form C-C bonds.
-
Buchwald-Hartwig Amination: Formation of C-N bonds at the chloro-position.
-
Synthesis of Cannabinoid Analogs: Utilizing the resorcinol-like core.
Application Note 1: Williamson Ether Synthesis for the Preparation of Aryl Ethers
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers.[1][2] In the context of this compound, this reaction allows for the facile introduction of a diverse range of alkyl or aryl substituents at the phenolic oxygen, paving the way for the synthesis of complex diaryl ethers or alkoxy-substituted aromatic compounds.
Causality of Experimental Choices:
The reaction proceeds via an SN2 mechanism, where the phenoxide, generated by deprotonation of the phenol with a suitable base, acts as a nucleophile and attacks an electrophilic carbon of an alkyl halide or sulfonate.[1][2] The choice of base is critical; a strong base is required to fully deprotonate the phenol and generate a high concentration of the nucleophilic phenoxide. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed. The choice of solvent is also important; polar aprotic solvents like DMF or acetonitrile are preferred as they solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
Experimental Workflow for Williamson Ether Synthesis:
Caption: Workflow for Williamson Ether Synthesis.
Detailed Protocol: Synthesis of 1-(Benzyloxy)-3-chloro-5-methoxybenzene
-
Preparation: To a solution of this compound (1.0 g, 6.3 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.30 g, 7.5 mmol) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. Then, add benzyl bromide (0.89 mL, 7.5 mmol) dropwise. Heat the mixture to 70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Sodium Hydride (NaH) | 1.2 | Base for deprotonation |
| Benzyl Bromide | 1.2 | Electrophile |
| Anhydrous DMF | - | Polar aprotic solvent |
Application Note 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[3] For this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl substituents at the chloro-position, providing access to a vast array of biaryl and styrenyl derivatives.
Causality of Experimental Choices:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The activation of the C-Cl bond is often the rate-limiting step and requires the use of electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu research groups, to facilitate the oxidative addition. A base is required to activate the boronic acid for transmetalation. The choice of base and solvent system is crucial for reaction efficiency and can depend on the specific substrates.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of 3-Methoxy-5-phenylphenol
-
Reaction Setup: In a glovebox, to a 10 mL microwave vial, add this compound (158 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (424 mg, 2.0 mmol), and a pre-mixed portion of Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Reaction: Remove the vial from the glovebox and add degassed 1,4-dioxane (4 mL) and degassed water (1 mL). Seal the vial and heat the reaction mixture to 100 °C for 12 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (10 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel to yield the desired product.
| Component | Role | Recommended Conditions |
| Palladium Source | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Facilitates oxidative addition | SPhos, XPhos, RuPhos |
| Base | Activates boronic acid | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | Reaction medium | Dioxane/H₂O, Toluene, DMF |
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[4][5] This methodology allows for the formation of a C-N bond between an aryl halide and an amine.[4] For this compound, this reaction provides a direct route to N-aryl and N-alkyl substituted 3-amino-5-methoxyphenols, which are valuable intermediates in medicinal chemistry.
Causality of Experimental Choices:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The C-Cl bond activation is again a critical step, necessitating the use of specialized palladium catalysts and bulky, electron-rich phosphine ligands.[6] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is crucial to deprotonate the amine without competing in the reaction. The reaction is typically carried out in anhydrous, aprotic solvents like toluene or dioxane under an inert atmosphere.
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Synthesis of 3-Methoxy-5-(phenylamino)phenol
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube. Add this compound (158 mg, 1.0 mmol) and aniline (110 µL, 1.2 mmol).
-
Reaction: Add anhydrous, degassed toluene (5 mL) to the tube. Seal the tube and heat the reaction mixture to 110 °C for 16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.
| Component | Role | Recommended Conditions |
| Palladium Source | Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Promotes C-N bond formation | XPhos, RuPhos, BrettPhos |
| Base | Deprotonates the amine | NaOtBu, K₃PO₄, LHMDS |
| Solvent | Anhydrous, aprotic medium | Toluene, Dioxane, THF |
Application Note 4: A Versatile Precursor for Chlorinated Cannabinoid Analogs
The resorcinol core of this compound makes it an attractive starting material for the synthesis of novel, chlorinated cannabinoid analogs. The established synthetic routes to cannabinoids, such as cannabidiol (CBD), often utilize olivetol, a 5-pentylresorcinol.[7][8] By analogy, this compound can be employed in similar synthetic strategies to introduce a chlorine atom onto the cannabinoid scaffold, potentially modulating its pharmacological properties.
Synthetic Rationale:
The synthesis of CBD and its analogs typically involves the condensation of a resorcinol derivative with a suitable terpene, such as p-menthadienol, under acidic conditions.[7] The methoxy group in this compound can be readily demethylated to the corresponding resorcinol prior to the condensation step. The presence of the chloro substituent is expected to influence the electronic properties of the aromatic ring and may impact the biological activity of the resulting cannabinoid analog.
Proposed Synthetic Scheme for a Chlorinated CBD Analog:
Caption: Proposed synthesis of a chlorinated CBD analog.
Protocol Considerations:
-
Demethylation: The methoxy group can be cleaved using standard reagents such as boron tribromide (BBr₃) in dichloromethane or hydrobromic acid (HBr).
-
Condensation: The reaction conditions for the condensation of the resulting chlorinated resorcinol with p-menthadienol would need to be optimized. Lewis acids like BF₃·OEt₂ or Brønsted acids such as p-toluenesulfonic acid (p-TsOH) are commonly used for this transformation. The reaction temperature and time will be critical parameters to control to maximize the yield of the desired cannabinoid analog and minimize side reactions.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its unique substitution pattern allows for a wide range of transformations, providing access to a diverse array of complex molecules with potential applications in the pharmaceutical and agrochemical industries. The protocols and application notes provided herein serve as a comprehensive guide for researchers to effectively harness the synthetic potential of this valuable intermediate. By understanding the underlying principles of each reaction, scientists can further innovate and develop novel synthetic routes to important target molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. US20230357177A1 - Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use - Google Patents [patents.google.com]
- 8. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
3-Chloro-5-methoxyphenol: A Strategic Building Block for the Synthesis of Multi-Kinase Inhibitors
Introduction: The Versatility of a Substituted Phenol in Modern Oncology
In the landscape of modern drug discovery, particularly in oncology, the demand for versatile and strategically functionalized building blocks is paramount. 3-Chloro-5-methoxyphenol (CAS No: 65262-96-6), a seemingly simple substituted phenol, has emerged as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the class of multi-kinase inhibitors. Its unique substitution pattern—a chloro group, a methoxy group, and a hydroxyl group on a benzene ring—provides a powerful handle for medicinal chemists to construct intricate molecular architectures with high regioselectivity. The interplay of the electron-withdrawing chloro substituent and the electron-donating methoxy and hydroxyl groups dictates the reactivity of the aromatic ring, making it a prime candidate for nucleophilic aromatic substitution and other key bond-forming reactions. This guide provides an in-depth exploration of the application of this compound as a building block, with a specific focus on the synthesis of the multi-kinase inhibitor, Lenvatinib.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties and reactivity of this compound is fundamental to its effective utilization in multi-step synthesis.
| Property | Value | Reference |
| CAS Number | 65262-96-6 | [1][2] |
| Molecular Formula | C₇H₇ClO₂ | [1][2] |
| Molecular Weight | 158.58 g/mol | [1][2] |
| Appearance | Light yellow to brown powder | [1] |
| Melting Point | 99 °C | [1] |
| Purity | ≥98% | [1] |
The reactivity of this compound is governed by the electronic effects of its substituents. The hydroxyl group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions. However, in the context of kinase inhibitor synthesis, its primary role is as a nucleophile in ether bond formation. The chloro and methoxy groups further modulate the electron density of the aromatic ring and influence its reactivity in nucleophilic aromatic substitution reactions.
Application Spotlight: Synthesis of Lenvatinib
Lenvatinib is a potent oral multi-kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), the RET proto-oncogene, and the KIT proto-oncogene.[3] This broad-spectrum inhibition of key signaling pathways involved in tumor angiogenesis and proliferation makes Lenvatinib an effective treatment for various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[4][5]
A key intermediate in the synthesis of Lenvatinib is 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide. This compound serves as a logical and cost-effective starting material for the synthesis of the 4-amino-3-chlorophenol fragment of this intermediate.
Proposed Synthetic Workflow: From Building Block to Key Intermediate
The following workflow outlines the strategic conversion of this compound to the crucial Lenvatinib intermediate.
Caption: Synthetic workflow from this compound to a key Lenvatinib intermediate.
Experimental Protocols
The following protocols are representative methodologies for the key transformations in the synthesis of the Lenvatinib intermediate starting from this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.
Protocol 1: Nitration of this compound
Causality: The nitration of the aromatic ring is a critical step to introduce the nitrogen functionality that will be later reduced to the amine. The regioselectivity of this reaction is directed by the existing substituents.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add this compound to concentrated sulfuric acid.
-
Maintain the temperature below 10 °C and add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-derivative.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reduction of the Nitro Group
Causality: The reduction of the nitro group to an amine is a standard transformation in organic synthesis. The choice of reducing agent can be tailored based on scale and functional group tolerance. Iron in the presence of an acid or catalytic hydrogenation are common methods.
Materials:
-
Nitro-derivative from Protocol 1
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite®
Procedure:
-
To a solution of the nitro-derivative in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-3-chlorophenol.
Protocol 3: Williamson Ether Synthesis of the Lenvatinib Intermediate
Causality: The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[6][7] In this key step, the phenoxide, generated in situ by a base, acts as a nucleophile and displaces the chloro group from the quinoline core in a nucleophilic aromatic substitution reaction.
Materials:
-
4-Amino-3-chlorophenol
-
4-Chloro-7-methoxyquinoline-6-carboxamide[8]
-
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of 4-amino-3-chlorophenol in anhydrous DMF, carefully add sodium hydride (60% dispersion in mineral oil) in portions at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of 4-chloro-7-methoxyquinoline-6-carboxamide in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide.[9]
Mechanism of Action of Lenvatinib: A Multi-Kinase Inhibitor
Lenvatinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis.[3] By targeting VEGFR1-3, it potently inhibits the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5] Furthermore, its inhibition of FGFR1-4, PDGFRα, RET, and KIT disrupts key signaling pathways that drive tumor cell proliferation, survival, and migration.
Caption: Simplified signaling pathway illustrating the mechanism of action of Lenvatinib.
Conclusion and Future Outlook
This compound stands as a testament to the strategic importance of well-functionalized building blocks in contemporary pharmaceutical synthesis. Its application in the synthesis of multi-kinase inhibitors like Lenvatinib highlights its value in constructing complex and biologically active molecules. The protocols and workflows presented herein provide a foundational guide for researchers to leverage the unique reactivity of this versatile intermediate. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of such fundamental building blocks will undoubtedly remain a cornerstone of successful drug discovery and development.
References
- 1. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]
- 2. news-medical.net [news-medical.net]
- 3. The action and resistance mechanisms of Lenvatinib in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis - chemicalbook [chemicalbook.com]
- 9. Process For The Preparation Of Lenvatinib [quickcompany.in]
Application Note & Protocol Guide: O-Alkylation of 3-Chloro-5-methoxyphenol with Alkyl Halides
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the O-alkylation of 3-chloro-5-methoxyphenol, a critical reaction for the synthesis of diverse aryl ethers. As a versatile intermediate in the pharmaceutical industry, understanding the nuances of its reactivity is paramount.[1] This guide delves into the reaction's mechanistic underpinnings, provides detailed, field-proven protocols for its execution, and discusses critical parameters that govern reaction success and product purity. We will explore the Williamson ether synthesis as the primary methodology, offering insights into the selection of reagents and conditions to optimize outcomes for drug discovery and development workflows.
Scientific Foundation & Mechanistic Overview
The reaction of this compound with alkyl halides is a cornerstone transformation for creating an ether linkage at the phenolic oxygen. This process is most effectively achieved through the Williamson ether synthesis , a robust and widely adopted method in organic chemistry.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4][5]
The overall process can be dissected into two fundamental steps:
-
Deprotonation of the Phenol: The hydroxyl proton of this compound is acidic and can be removed by a suitable base. This deprotonation step is crucial as it converts the weakly nucleophilic phenol into a significantly more reactive phenoxide anion.[6][7] The electronic nature of the substituents on the aromatic ring—the electron-withdrawing chloro group and the electron-donating methoxy group—modulates the acidity of the phenol and the nucleophilicity of the resulting phenoxide.[1]
-
Nucleophilic Attack: The generated phenoxide ion then acts as a potent nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This attack occurs from the backside relative to the leaving group (the halide), leading to the formation of the C-O ether bond and the displacement of the halide ion in a single, concerted step.[2]
Diagram 1: General mechanism of the Williamson Ether Synthesis.
Critical Parameters for Successful Synthesis
The efficiency and outcome of the O-alkylation are dictated by a careful selection of the alkyl halide, base, and solvent system.
The Alkylating Agent (Alkyl Halide)
The structure of the alkyl halide is the most critical factor due to the SN2 mechanism's sensitivity to steric hindrance.[6]
-
Primary Alkyl Halides (CH₃-X, R-CH₂-X): These are the ideal substrates. The unhindered nature of the electrophilic carbon allows for easy backside attack by the phenoxide, leading to high yields of the desired ether.[2][4]
-
Secondary Alkyl Halides (R₂CH-X): These are borderline substrates. The increased steric hindrance around the reaction center makes the SN2 reaction slower and introduces a competing elimination (E2) pathway, which produces an alkene as a significant byproduct.[4][5] To favor substitution, milder conditions and lower temperatures are recommended.[8]
-
Tertiary Alkyl Halides (R₃C-X): These are unsuitable for this reaction. Steric hindrance is so severe that the SN2 pathway is completely blocked. The phenoxide, which is also a strong base, will exclusively promote the E2 reaction, yielding only the elimination product (alkene).[4]
Choice of Base
The base's role is to quantitatively generate the phenoxide nucleophile. The choice depends on the desired reactivity and compatibility with the solvent and substrate.
-
Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): These are moderately strong and highly effective bases for this transformation, especially in polar aprotic solvents like DMF or acetonitrile.[9] They are easy to handle and remove during workup. Cs₂CO₃ is often more effective, leading to faster reactions, but is more expensive.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol. It is typically used in anhydrous solvents like THF or DMF.[4] Caution is required as it reacts violently with water and generates flammable hydrogen gas.
-
Sodium Hydroxide (NaOH): A strong, cost-effective base. It can be used, but the water produced during the acid-base reaction can sometimes complicate the subsequent SN2 step.
Solvent Selection
The solvent influences the solubility of reagents and the reactivity of the nucleophile.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the solvents of choice. They effectively solvate the cation (e.g., K⁺ from K₂CO₃) but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[4]
-
Ethers (THF, Diethyl Ether): These are commonly used with strong bases like NaH.[4] They are relatively non-polar and require anhydrous conditions.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkyl halides are often volatile and toxic. Sodium hydride is highly reactive.
Protocol 1: General O-Alkylation with a Primary Alkyl Halide using K₂CO₃
This protocol is a robust starting point for the reaction of this compound with primary alkyl halides such as ethyl iodide, propyl bromide, or benzyl bromide.
Materials:
-
This compound (1.0 eq)
-
Primary Alkyl Halide (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen or argon atmosphere), add this compound (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration relative to the phenol).
-
Add finely powdered anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes to facilitate phenoxide formation.
-
Add the primary alkyl halide (1.2-1.5 eq) to the mixture dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).
-
Once complete, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate or diethyl ether (3x volume of DMF).
-
Combine the organic layers and wash with water (2x) to remove residual DMF, followed by a wash with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure aryl ether.
Protocol 2: O-Alkylation with Sodium Hydride (for less reactive substrates)
This protocol is suitable when a stronger base is required or for less reactive alkylating agents.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
This compound (1.0 eq)
-
Alkyl Halide (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry, three-neck round-bottom flask under a nitrogen atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF.
-
Slowly add the phenol solution to the stirring NaH suspension at 0 °C. Effervescence (H₂ gas) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion (typically 4-16 hours). Gentle heating (40-50 °C) may be required for sluggish reactions.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any unreacted NaH.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Diagram 2: Standard experimental workflow for O-alkylation.
Data Summary & Comparison
The following table summarizes common conditions for Williamson ether synthesis involving substituted phenols, providing a comparative overview for experimental design.
| Substrate Type | Alkyl Halide | Base | Solvent | Temp. | Key Considerations & Potential Issues |
| Electron-neutral or rich phenols | Primary (e.g., CH₃I, BnBr) | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | RT - 80°C | Generally high-yielding and straightforward. |
| This compound | Primary (e.g., EtBr) | K₂CO₃ | DMF | 60-80°C | Standard, reliable conditions. Ensure base is finely powdered. |
| Phenols | Secondary (e.g., 2-bromopropane) | K₂CO₃, NaH | DMF, THF | RT or lower | Competition from E2 elimination. Lower temperatures favor SN2.[8] |
| Phenols | Tertiary (e.g., t-butyl bromide) | Any | Any | Any | Reaction fails. Exclusively yields elimination (E2) product.[4] |
| Phenols (general) | Primary (reactive) | NaH | THF, DMF | 0°C to RT | For rapid and irreversible deprotonation. Requires anhydrous technique. |
Conclusion
The O-alkylation of this compound via the Williamson ether synthesis is a highly reliable and versatile method for the preparation of valuable aryl ether building blocks. Success hinges on a rational choice of reaction partners and conditions. The use of primary alkyl halides in combination with a moderately strong base like potassium carbonate in a polar aprotic solvent represents the most common and effective strategy. By understanding the underlying SN2 mechanism and its sensitivity to steric and electronic factors, researchers can troubleshoot and optimize these reactions, paving the way for efficient synthesis in drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
A Robust High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Chloro-5-methoxyphenol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-5-methoxyphenol (CAS 65262-96-6). As a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), the accurate determination of its purity and concentration is critical. This document provides a comprehensive guide, from the foundational principles guiding method development to step-by-step experimental protocols and validation procedures. The causality behind each experimental choice is explained to provide a deeper understanding of the chromatographic process, ensuring the method's reliability and transferability.
Introduction: Analyte Properties and Chromatographic Strategy
This compound is a substituted phenol with a molecular weight of 158.58 g/mol and a melting point of approximately 99°C.[1] Its chemical structure, featuring a polar hydroxyl group, a moderately non-polar methoxy group, and an electronegative chlorine atom, results in a compound of intermediate polarity. The predicted LogP value for this compound is around 2.05, indicating a preference for a non-polar environment, making it an ideal candidate for reversed-phase chromatography.[2]
The primary goal in developing an HPLC method is to achieve a reliable and reproducible separation of the analyte from any impurities or matrix components.[3] The strategy for this compound is based on the following principles:
-
Separation Mode: Reversed-phase HPLC (RP-HPLC) is the most suitable technique.[4] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase.[5] this compound, being moderately non-polar, will have a sufficient hydrophobic interaction with the stationary phase, allowing for good retention and separation.[5][6]
-
Control of Analyte Ionization: The phenolic hydroxyl group is weakly acidic. The pKa of the related 3-methoxyphenol is 9.65.[7][8] The presence of an electron-withdrawing chlorine atom is expected to slightly decrease the pKa of this compound, making it a weak acid. To ensure consistent retention times and sharp, symmetrical peak shapes, the ionization of this hydroxyl group must be suppressed.[9] This is achieved by acidifying the mobile phase to a pH well below the analyte's pKa (typically pH 2-3), which keeps the molecule in its neutral, more retained form.[9][10]
-
Detection: Phenolic compounds exhibit strong ultraviolet (UV) absorbance due to the aromatic ring.[11] Therefore, a UV or Diode Array Detector (DAD) is an effective and widely available choice for detection. Analysis of similar chlorophenols often utilizes detection wavelengths between 280 nm and 285 nm.[9] A DAD allows for the determination of the absorbance maximum (λmax) for precise quantification and peak purity analysis.
This logical approach, grounded in the physicochemical properties of the analyte, forms the basis for the detailed method described below.
Caption: Logic diagram for HPLC method development.
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity).
-
Solvents: HPLC grade acetonitrile and methanol.
-
Water: Deionized water, filtered through a 0.22 µm membrane.
-
Acid: Formic acid or orthophosphoric acid, analytical grade.
-
Filters: 0.45 µm syringe filters (e.g., PTFE or nylon) for sample clarification.
Instrumentation and Chromatographic Conditions
A standard HPLC system with a pump, autosampler, column thermostat, and a DAD or UV detector is required.[3]
| Parameter | Recommended Condition | Justification |
| HPLC System | Agilent 1260, Waters Alliance e2695, or equivalent | Standard, reliable systems for routine analysis.[12] |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) | The C18 stationary phase provides the necessary hydrophobic character for retaining the moderately non-polar analyte.[3][4] This is a standard column choice for phenolic compounds.[13][14] |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) | The aqueous component of the polar mobile phase. Formic acid is added to acidify the mobile phase to pH ~2.7, suppressing the ionization of the phenolic hydroxyl group, which ensures sharp peaks and reproducible retention.[10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) | The organic modifier. Acetonitrile generally provides lower backpressure and good peak shapes for phenolic compounds compared to methanol. |
| Elution Mode | Isocratic: 55% Mobile Phase A / 45% Mobile Phase B | An isocratic elution is simpler and more robust for quality control of a single analyte. A gradient may be developed if separating from multiple impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and the kinetics of partitioning.[15] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Detection Wavelength | 285 nm | Phenolic compounds show good absorbance in this region.[9] It is recommended to determine the λmax using a DAD for optimal sensitivity. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential late-eluting impurities, followed by column re-equilibration. |
Experimental Protocols
Protocol 4.1: Mobile Phase and Standard Preparation
-
Mobile Phase A Preparation: Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B Preparation: Add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix and degas.
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v) to be used as the diluent for standards and samples. This ensures compatibility with the mobile phase and prevents peak distortion.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to construct the calibration curve.
Protocol 4.2: Sample Preparation (General Example)
For the analysis of a bulk drug substance or intermediate:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
-
Filter a portion of this solution through a 0.45 µm syringe filter into an HPLC vial. This step removes any particulate matter that could damage the HPLC system.[16]
Note: For samples in complex matrices (e.g., environmental water, biological fluids), a more extensive sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), would be required to remove interfering substances.[17][18][19]
Caption: Workflow for sample preparation and analysis.
Method Validation Protocol
To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to established guidelines (e.g., International Council for Harmonisation - ICH).
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject the diluent, a placebo (if applicable), and the standard solution. Analyze a sample that has been subjected to stress conditions (acid, base, oxidation, heat, light) to ensure no co-elution with degradation products. | The analyte peak should be free from interference from the diluent or placebo. Peak purity analysis (using DAD) should pass, indicating no co-eluting peaks. |
| Linearity & Range | Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration. | The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero. The calibration curve should be linear over the specified range. |
| Accuracy (Recovery) | Spike a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery. | The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision (Inter-day): Repeat the analysis on a different day. | The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision. |
| LOD & LOQ | Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (S/N) of a series of dilute solutions. | LOD is typically determined at an S/N ratio of 3:1. LOQ is typically determined at an S/N ratio of 10:1. The precision at the LOQ should have an RSD ≤ 10%. |
| Robustness | Intentionally make small, deliberate variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). Analyze the effect on retention time and peak area. | The method should remain unaffected by small variations. System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. The RSD of results should not significantly change. |
Conclusion
This application note details a specific, robust, and reliable RP-HPLC method for the quantitative determination of this compound. By grounding the chromatographic choices in the physicochemical properties of the analyte—namely its intermediate polarity and acidic nature—a scientifically sound approach is established. The provided protocols for sample preparation, system operation, and method validation are designed to be directly implemented in a quality control or research laboratory. This method is suitable for the routine analysis of this compound, ensuring accurate results for pharmaceutical development and manufacturing processes.
References
- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. jordilabs.com [jordilabs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. quora.com [quora.com]
- 8. 3-Methoxyphenol | 150-19-6 [chemicalbook.com]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijrte.org [ijrte.org]
- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. s4science.at [s4science.at]
- 17. asianpubs.org [asianpubs.org]
- 18. bibrepo.uca.es [bibrepo.uca.es]
- 19. agilent.com [agilent.com]
Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-5-methoxyphenol
Introduction: The Strategic Value of 3-Chloro-5-methoxyphenol in Synthetic Chemistry
This compound, a readily available substituted phenol, represents a cornerstone building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its chemical architecture, featuring a nucleophilic hydroxyl group and an electrophilic C-Cl bond on the aromatic ring, offers a versatile platform for a diverse array of chemical transformations. The electronic properties of the ring are subtly modulated by the interplay of the electron-donating methoxy group and the electron-withdrawing chloro substituent, influencing the regioselectivity and reactivity of subsequent derivatization reactions.[1][2] This guide provides detailed application notes and robust protocols for the synthesis of key derivatives from this compound, empowering researchers to leverage this versatile intermediate in their synthetic endeavors.
I. O-Alkylation and O-Arylation: Crafting Ethers from the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound is a prime site for the formation of ether linkages, a common motif in biologically active molecules. This can be achieved through classical nucleophilic substitution or modern cross-coupling methodologies.
A. Williamson Ether Synthesis for O-Alkylation
The Williamson ether synthesis is a venerable and reliable method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3] For this compound, the first step is deprotonation of the phenolic hydroxyl to form the more nucleophilic phenoxide.
Causality of Experimental Choices:
-
Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol. The choice of a weaker base minimizes potential side reactions.
-
Alkyl Halide: Primary alkyl halides (e.g., iodides, bromides, or chlorides) are ideal substrates as they are most susceptible to SN2 attack and minimize the competing E2 elimination pathway.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) is employed to dissolve the ionic intermediates and facilitate the SN2 reaction.
Caption: Workflow for Williamson Ether Synthesis.
Protocol 1: Synthesis of 1-Alkoxy-3-chloro-5-methoxybenzene
-
To a stirred solution of this compound (1.0 eq.) in DMF (0.5 M) is added potassium carbonate (1.5 eq.).
-
The appropriate primary alkyl halide (1.2 eq.) is added to the mixture.
-
The reaction is heated to 60-80 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 1-alkoxy-3-chloro-5-methoxybenzene.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ | Sufficiently basic to deprotonate the phenol without promoting side reactions. |
| Solvent | DMF | Polar aprotic solvent that facilitates the SN2 reaction. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
B. Ullmann Condensation for Diaryl Ether Synthesis
For the synthesis of diaryl ethers, where an SNAr reaction is not favorable, the Ullmann condensation offers a classical copper-catalyzed approach.[4][5] This reaction is particularly useful for coupling phenols with aryl halides.
Causality of Experimental Choices:
-
Catalyst: A copper(I) source, such as copper(I) iodide (CuI), is typically used as the catalyst.
-
Ligand: The addition of a ligand, such as 1,10-phenanthroline or N,N-dimethylglycine, can accelerate the reaction and allow for milder conditions.
-
Base: A strong base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is required to facilitate the coupling.
-
Solvent: A high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often necessary.
References
Application Note: A Comprehensive Protocol for the O-alkylation of 3-Chloro-5-methoxyphenol
Abstract
This document provides a detailed protocol and scientific rationale for the O-alkylation of 3-chloro-5-methoxyphenol, a key transformation for synthesizing valuable intermediates in pharmaceutical and materials science research. We will delve into the underlying principles of the Williamson ether synthesis as it applies to this specific substrate, addressing the electronic effects of the chloro and methoxy substituents. This guide offers a step-by-step experimental procedure, discusses critical parameter optimization, and provides insights into reaction work-up and product purification.
Introduction: The Significance of this compound Derivatives
This compound is a crucial building block in organic synthesis, particularly within the pharmaceutical industry.[1] Its unique substitution pattern, featuring a hydroxyl group for derivatization, an electron-donating methoxy group, and an electron-withdrawing chloro group, allows for targeted chemical modifications.[1] The O-alkylation of this phenol is a fundamental step in the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs), where the resulting aryl ether linkage is a common and stable structural motif.[1] Mastering this reaction is therefore essential for researchers in drug discovery and process development.
Mechanistic Insights: The Williamson Ether Synthesis
The O-alkylation of this compound is typically achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The core of this transformation involves two critical steps:
-
Deprotonation: The phenolic proton of this compound is acidic and can be removed by a suitable base to form a nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide), leading to the formation of the desired ether and a salt byproduct.[2][4]
The electron-withdrawing nature of the chlorine atom on the aromatic ring increases the acidity of the phenolic proton, facilitating its removal. However, it also slightly diminishes the nucleophilicity of the resulting phenoxide. The choice of base, solvent, and alkylating agent is therefore critical to ensure efficient and selective O-alkylation over potential side reactions like C-alkylation.[5]
Figure 1: General mechanism of the Williamson ether synthesis for this compound.
Experimental Protocol: O-alkylation of this compound
This protocol outlines a general procedure for the O-alkylation of this compound with an alkyl bromide.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Alkyl Bromide | Reagent | Commercially Available | e.g., Ethyl bromide, Benzyl bromide |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered for better reactivity |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Aprotic polar solvent |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction |
| Brine (Saturated NaCl solution) | --- | Lab Prepared | For washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Reaction Procedure
Figure 2: Step-by-step experimental workflow for O-alkylation.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Base and Solvent: Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq) and anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Phenoxide Formation: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the potassium phenoxide.
-
Addition of Alkylating Agent: Slowly add the alkyl bromide (1.1 - 1.2 eq) to the reaction mixture dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[4]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.
Discussion of Critical Parameters
-
Choice of Base: While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for aryl ether synthesis to minimize side reactions.[6] K₂CO₃ is a cost-effective and efficient choice for this transformation.
-
Solvent Selection: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or acetonitrile are ideal for SN2 reactions as they solvate the cation of the base, leaving the anion (phenoxide) more nucleophilic and available for reaction.[4][5] Protic solvents should be avoided as they can protonate the phenoxide, reducing its nucleophilicity.[5]
-
Alkylating Agent: Primary alkyl halides are the best electrophiles for the Williamson ether synthesis.[2][3] Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions, especially in the presence of a strong base.[6]
-
Temperature: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[4] However, excessively high temperatures can lead to decomposition or side reactions.
-
Phase Transfer Catalysis: For reactions that may be sluggish or require higher temperatures, the use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can be beneficial.[7][8][9] A PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the alkylating agent resides, often allowing for milder reaction conditions.[7][8]
Troubleshooting and Safety Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water will quench the phenoxide.
-
Verify the quality of the alkylating agent; it can degrade over time.
-
Consider using a more reactive base like cesium carbonate or adding a catalytic amount of sodium iodide to convert an alkyl chloride or bromide in situ to the more reactive alkyl iodide.
-
-
Side Products:
-
The main potential side product is from C-alkylation. Using polar aprotic solvents generally favors O-alkylation.[5]
-
If using a secondary alkyl halide, expect some elimination product (alkene).
-
-
Safety:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents are often toxic and should be handled with care.
-
DMF is a skin irritant and can be absorbed through the skin.
-
Conclusion
The O-alkylation of this compound via the Williamson ether synthesis is a reliable and versatile method for the synthesis of important chemical intermediates. By carefully selecting the base, solvent, and alkylating agent, and by controlling the reaction temperature, high yields of the desired aryl ether can be achieved. This protocol provides a solid foundation for researchers to successfully perform this valuable transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. jk-sci.com [jk-sci.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Sílice [silice.csic.es]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Application of 3-Chloro-5-methoxyphenol in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: The Versatility of a Substituted Phenol in Agrochemical Design
In the landscape of modern agrochemical research and development, the strategic selection of molecular building blocks is paramount to the discovery of novel, effective, and environmentally conscious crop protection agents. 3-Chloro-5-methoxyphenol, a readily available substituted aromatic phenol, has emerged as a key intermediate in the synthesis of a variety of agrochemicals, particularly fungicides and herbicides. Its utility is rooted in a unique combination of structural features: a reactive hydroxyl group, and the presence of both an electron-withdrawing chloro group and an electron-donating methoxy group. This specific substitution pattern on the aromatic ring allows for a high degree of control over regioselective reactions, enabling chemists to meticulously construct complex active ingredients.[1]
This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, offering both the theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and professionals in drug development.
Core Principles: Leveraging the Reactivity of this compound
The synthetic utility of this compound is primarily centered around the reactivity of its phenolic hydroxyl group. This hydroxyl group can be readily deprotonated to form a phenoxide, a potent nucleophile that can participate in a variety of coupling reactions to form ethers, a common structural motif in many agrochemicals. The electronic nature of the chloro and methoxy substituents plays a crucial role in modulating the reactivity of the aromatic ring and influencing the properties of the final product.
One of the most powerful and widely employed methods for forming the critical C-O bond in the synthesis of agrochemical precursors is the Ullmann Condensation . This copper-catalyzed reaction facilitates the coupling of an aryl halide with an alcohol, in this case, the phenolic hydroxyl group of this compound.[2][3][4][5] The reaction typically requires a copper catalyst (often in the form of copper(I) salts), a base to deprotonate the phenol, and a high-boiling polar solvent.[2] Modern iterations of the Ullmann reaction have seen the development of more efficient catalytic systems, often employing ligands to improve solubility and catalytic turnover, allowing for milder reaction conditions.[3][5]
Application in Fungicide Synthesis: Crafting Strobilurin Analogues
The strobilurin class of fungicides represents a significant advancement in crop protection, known for their broad-spectrum activity and unique mode of action, which involves the inhibition of mitochondrial respiration in fungi. A common structural feature of many strobilurins is a substituted phenoxy group linked to a heterocyclic core. This compound serves as an excellent starting material for the synthesis of novel strobilurin analogues, where the 3-chloro-5-methoxyphenoxy moiety can be strategically incorporated to enhance efficacy and modulate physicochemical properties.
The general synthetic approach involves the nucleophilic substitution of a leaving group on a heterocyclic ring with the phenoxide of this compound. This is often achieved through an Ullmann-type coupling reaction.
Visualizing the Synthesis Pathway
Caption: General workflow for the synthesis of strobilurin analogues from this compound.
Protocol 1: Synthesis of a Hypothetical Strobilurin Analogue Precursor
This protocol details a representative procedure for the synthesis of a strobilurin analogue precursor via an Ullmann condensation reaction between this compound and a substituted pyrazole halide. This method is adapted from established procedures for the synthesis of pyraclostrobin analogues.[1][6][7][8][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole | ≥97% | Commercially Available |
| Copper(I) Iodide (CuI) | 99.99% | Commercially Available |
| Potassium Carbonate (K2CO3), anhydrous | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |
| Toluene, anhydrous | ≥99.8% | Commercially Available |
| Ethyl acetate | HPLC grade | Commercially Available |
| Hexane | HPLC grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS grade | Commercially Available |
Experimental Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.
-
Reaction Execution: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) to remove DMF, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired strobilurin analogue precursor.
Expected Outcome and Characterization
The expected product is a substituted pyrazole ether. The structure of the purified compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The yield of the reaction can vary depending on the specific substrates and reaction conditions but is expected to be in the range of 60-80% based on similar reported syntheses.
Application in Herbicide Synthesis: Building Novel Picolinic Acid Derivatives
Picolinic acid herbicides are a class of synthetic auxin herbicides that are effective in controlling broadleaf weeds. The incorporation of a substituted phenoxy group at specific positions on the pyridine ring can significantly influence the herbicidal activity and crop selectivity. This compound can be utilized as a key building block to introduce the 3-chloro-5-methoxyphenoxy moiety into picolinic acid derivatives, potentially leading to new herbicidal compounds with improved properties.
The synthetic strategy typically involves a nucleophilic aromatic substitution (SNAr) reaction where the phenoxide of this compound displaces a suitable leaving group (e.g., a halogen) on a pyridine ring.
Visualizing the Synthesis Pathway
Caption: General workflow for the synthesis of picolinic acid herbicide analogues from this compound.
Protocol 2: Synthesis of a Hypothetical Picolinic Acid Herbicide Analogue
This protocol outlines a representative procedure for the synthesis of a picolinic acid herbicide analogue through the reaction of this compound with a functionalized pyridine derivative. This method is based on established procedures for the synthesis of picolinic acid herbicides.[10][11][12]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid methyl ester | Synthesis required | N/A |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent grade | Commercially Available |
| Dimethyl Sulfoxide (DMSO), anhydrous | ≥99.9% | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Hydrochloric acid (HCl), 1 M aqueous solution | ACS grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO3) solution | N/A | N/A |
| Brine (saturated aqueous NaCl solution) | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS grade | Commercially Available |
Experimental Procedure
-
Formation of the Phenoxide: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO). To this suspension, add a solution of this compound (1.1 eq) in anhydrous DMSO dropwise at room temperature. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.
-
Nucleophilic Aromatic Substitution: To the solution of the sodium phenoxide, add a solution of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous DMSO dropwise.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction's progress by TLC or HPLC.
-
Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO3 solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired picolinic acid herbicide analogue.
Conclusion: A Versatile Building Block for Future Innovations
This compound stands as a testament to the power of strategic molecular design in the development of advanced agrochemicals. Its unique electronic and structural properties provide a versatile platform for the synthesis of a wide range of fungicides and herbicides. The protocols outlined in this guide, based on established and robust chemical transformations, offer a solid foundation for researchers to explore the synthesis of novel and more effective crop protection solutions. As the demand for sustainable and efficient agricultural practices continues to grow, the importance of such versatile chemical intermediates will undoubtedly increase, paving the way for the next generation of agrochemical innovations.
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 6. Design, synthesis and fungicidal evaluation of novel pyraclostrobin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyraclostrobin synthesis - chemicalbook [chemicalbook.com]
- 8. CN104592117A - Synthesis method of pyraclostrobin - Google Patents [patents.google.com]
- 9. CN106008347A - Synthesis technology of pyraclostrobin - Google Patents [patents.google.com]
- 10. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Green Chemistry Approaches to Synthesizing 3-Chloro-5-methoxyphenol Derivatives
Introduction: The Imperative for Greener Synthesis of a Key Pharmaceutical Intermediate
3-Chloro-5-methoxyphenol is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern, featuring a hydroxyl group, a chlorine atom, and a methoxy group, provides a versatile scaffold for the construction of complex molecular architectures.[1] Traditionally, the synthesis of such substituted phenols has often relied on methods that employ harsh reagents, hazardous solvents, and generate significant chemical waste. As the pharmaceutical industry increasingly embraces the principles of green chemistry, there is a pressing need for the development of more sustainable and environmentally benign synthetic routes to this important intermediate and its derivatives.
This document provides detailed application notes and protocols for green chemistry approaches to the synthesis of this compound derivatives. We will explore two distinct and powerful strategies: the ipso-hydroxylation of arylboronic acids using a green oxidant and solvent, and a biocatalytic approach employing laccase enzymes. These methods offer significant advantages over traditional synthetic routes by minimizing the use of hazardous substances, improving energy efficiency, and reducing environmental impact.
Strategy 1: ipso-Hydroxylation of 3-Chloro-5-methoxyphenylboronic Acid
The ipso-hydroxylation of arylboronic acids has emerged as a powerful and green alternative for the synthesis of phenols. This method avoids the use of harsh or toxic reagents often employed in classical phenol syntheses.[2][3][4] The protocol described below utilizes hydrogen peroxide, a green oxidant that produces water as its only byproduct, and ethanol, a renewable and environmentally friendly solvent.
Causality Behind Experimental Choices:
-
Arylboronic Acid Precursor: 3-Chloro-5-methoxyphenylboronic acid is a stable, easy-to-handle solid. Its use allows for the direct and regioselective installation of the hydroxyl group onto the aromatic ring.
-
Green Oxidant (H₂O₂): Aqueous hydrogen peroxide is an ideal green oxidant. It is inexpensive, readily available, and its decomposition product is water, eliminating the formation of hazardous waste streams associated with many traditional oxidizing agents.
-
Green Solvent (Ethanol): Ethanol is a bio-based and biodegradable solvent with a low toxicity profile. It is an excellent choice for greening the reaction medium compared to chlorinated or aprotic polar solvents.
-
Room Temperature Reaction: Conducting the reaction at ambient temperature significantly reduces the energy consumption of the process, a key principle of green chemistry. The reaction is also very rapid, often completing within minutes.[5]
Experimental Workflow:
Caption: Workflow for the ipso-hydroxylation of 3-chloro-5-methoxyphenylboronic acid.
Detailed Protocol: ipso-Hydroxylation
Materials:
-
3-Chloro-5-methoxyphenylboronic acid
-
Ethanol (reagent grade)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
1 M Aqueous sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-5-methoxyphenylboronic acid (1.0 eq) in ethanol (10 mL per gram of boronic acid).
-
To the stirring solution, add 30% aqueous hydrogen peroxide (1.5 eq) dropwise via a dropping funnel at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the flask in an ice bath and quench the excess hydrogen peroxide by the slow addition of 1 M aqueous sodium sulfite solution until a negative test is obtained with peroxide test strips.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | Adapted from[2][5] |
| Reaction Time | 30 minutes | [5] |
| Reaction Temp. | Room Temperature | [5] |
| Purity | >98% (after chromatography) |
Strategy 2: Biocatalytic Synthesis using Laccase
Biocatalysis offers an exceptionally green and selective approach to chemical synthesis. Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic compounds, using molecular oxygen as the oxidant and producing water as the sole byproduct.[6][7][8] This enzymatic approach can be harnessed for the synthesis of this compound derivatives through oxidative coupling or modification of precursors.
Causality Behind Experimental Choices:
-
Laccase Enzyme: Laccases are highly efficient and selective biocatalysts. Their use avoids the need for heavy metal catalysts or harsh oxidizing agents. They operate under mild conditions (room temperature and near-neutral pH), further enhancing the green credentials of the synthesis.
-
Molecular Oxygen as Oxidant: The use of atmospheric oxygen as the terminal oxidant is a cornerstone of green chemistry, as it is abundant, non-toxic, and the reduction product is water.
-
Aqueous Buffer Medium: Laccase-catalyzed reactions are typically performed in aqueous buffer solutions, eliminating the need for volatile organic solvents.
-
Mediators (Optional but often beneficial): For some substrates that are poor laccase substrates, a mediator can be used. Mediators are small organic molecules that are oxidized by the laccase and in turn oxidize the target substrate, expanding the substrate scope of the enzyme.[9][10][11] Common mediators include ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
Conceptual Reaction Pathway:
Caption: Conceptual pathway for laccase-mediated synthesis of phenolic derivatives.
General Protocol: Laccase-Mediated Synthesis
Materials:
-
Suitable phenolic precursor (e.g., a methoxyphenol derivative)
-
Laccase from a suitable source (e.g., Trametes versicolor)
-
Aqueous buffer solution (e.g., 0.1 M sodium acetate buffer, pH 5.0)
-
(Optional) Mediator such as ABTS or TEMPO
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Reaction vessel with good aeration (e.g., an open flask with vigorous stirring)
Procedure:
-
Prepare a solution of the phenolic precursor in the appropriate aqueous buffer. The concentration will need to be optimized for the specific substrate and enzyme.
-
Add the laccase enzyme to the substrate solution. The optimal enzyme loading should be determined experimentally.
-
(Optional) If using a mediator, add it to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature, ensuring good aeration to provide a continuous supply of oxygen.
-
Monitor the reaction progress using a suitable analytical technique such as HPLC or TLC.
-
Once the reaction has reached the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetone or by heat treatment).
-
Extract the product from the aqueous reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by a suitable method such as column chromatography or recrystallization.
Considerations for Optimization:
The efficiency of laccase-catalyzed reactions is influenced by several factors that require optimization for each specific substrate and desired product:
| Parameter | Rationale for Optimization |
| pH | Laccase activity is highly pH-dependent, with most fungal laccases showing optimal activity in the acidic to neutral range. |
| Temperature | While most reactions are run at room temperature, some laccases have higher optimal temperatures. |
| Enzyme Source and Concentration | Laccases from different organisms exhibit varying substrate specificities and activities. |
| Substrate Concentration | High substrate concentrations can sometimes lead to enzyme inhibition. |
| Mediator Type and Concentration | The choice of mediator and its concentration can significantly impact the reaction rate and product distribution. |
| Oxygen Supply | Adequate aeration is crucial as oxygen is a co-substrate. |
Conclusion
The green chemistry approaches outlined in these application notes provide viable and sustainable alternatives to traditional methods for the synthesis of this compound and its derivatives. The ipso-hydroxylation of the corresponding arylboronic acid offers a rapid, high-yielding, and clean synthesis using environmentally benign reagents. Biocatalysis with laccases represents a cutting-edge green technology that leverages the power of enzymes to perform selective oxidations under mild, aqueous conditions.
For researchers, scientists, and drug development professionals, the adoption of these greener synthetic strategies is not only an ethical imperative but also a practical one. These methods can lead to more efficient, cost-effective, and safer processes, ultimately contributing to a more sustainable future for the pharmaceutical industry.
References
- 1. nbinno.com [nbinno.com]
- 2. Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laccase-mediated biotransformation of phenolic compounds for the synthesis of new antioxidants [openscholar.dut.ac.za]
- 8. Laccase-mediated synthesis of bioactive natural products and their analogues - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. Recent developments of a co-immobilized laccase–mediator system: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05104K [pubs.rsc.org]
- 10. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Organic Chemist's Guide to Mediated Laccase Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-5-methoxyphenol by Recrystallization
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the purification of crude 3-Chloro-5-methoxyphenol via recrystallization. The information presented here is curated to explain the fundamental principles behind the purification technique, ensuring both procedural success and a deeper understanding of the methodology.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered challenges during the recrystallization of this compound, offering systematic solutions grounded in chemical principles.
Q1: My yield of purified this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Low recovery is a common issue in recrystallization and can stem from several factors.[1][2] A systematic approach is crucial to diagnose and rectify the problem.
-
Excessive Solvent Use: The most frequent cause of poor yield is using too much solvent to dissolve the crude product.[1][3] The goal is to create a saturated solution at the solvent's boiling point, not a dilute one.
-
Solution: To rectify this, gently heat the solution to evaporate some of the solvent. Once you observe the initial formation of crystals or turbidity, you have reached a more appropriate concentration. Allow this solution to cool slowly. For future experiments, add the hot solvent in small portions until the solute just dissolves.[3]
-
-
Premature Crystallization: If crystals form too rapidly during hot filtration to remove insoluble impurities, you can lose a significant portion of your product.[4]
-
Solution: Ensure your filtration apparatus (funnel and filter paper) is pre-heated. You can achieve this by passing hot solvent through it before filtering your product solution. Using a slight excess of hot solvent can also help, which can then be evaporated before cooling.[4]
-
-
Incomplete Precipitation: Even at low temperatures, this compound will have some solubility in the recrystallization solvent, leading to product loss in the mother liquor.[1]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your purified product.[1]
-
Solution: Always use a minimal amount of ice-cold solvent for washing the crystals on the filter paper.[1]
-
Q2: Instead of crystals, an oil is forming as the solution cools. What is "oiling out" and how can I prevent it?
"Oiling out" is the separation of the solute as a liquid phase instead of a solid crystalline lattice.[3][5][6] This is problematic because the oil can trap impurities, defeating the purpose of recrystallization.
-
High Solute Concentration or Rapid Cooling: Supersaturation achieved too quickly can favor the formation of an oil.[5][6]
-
Low Melting Point of Impure Compound: The presence of impurities can lower the melting point of the mixture, potentially below the temperature of the solution, leading to oiling out.[3][5] The melting point of pure this compound is around 99°C.[7]
-
Solution: If slow cooling doesn't resolve the issue, consider removing impurities beforehand. Techniques like a preliminary wash or treatment with activated carbon (though use with caution for phenols) might be necessary.[5]
-
-
Inappropriate Solvent Choice: If the boiling point of the solvent is significantly higher than the melting point of the solute, oiling out is more likely.[3]
-
Solution: Select a solvent with a lower boiling point or use a mixed solvent system.[5]
-
Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
The failure of crystals to form is often due to a supersaturated solution that lacks a nucleation point to initiate crystallization.[1][3]
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[1][3] The microscopic scratches on the glass can provide a surface for the first crystals to form.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution.[1][3] This "seed crystal" will act as a template for further crystal growth.
-
-
Excess Solvent: As mentioned in the low yield section, you may have used too much solvent.
-
Solution: Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[3]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of recrystallizing this compound.
Q1: What is the ideal solvent for recrystallizing this compound?
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For phenolic compounds like this compound, a range of solvents can be effective.
-
General Solvent Selection: A common rule of thumb is that solvents with similar functional groups to the solute are often good choices.[9]
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed.[10] This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not, with the two solvents being miscible.[10] For this compound, combinations like ethanol/water or toluene/hexane could be explored.
-
Experimental Determination: The best approach is to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific crude material.[10]
Q2: My crude this compound is colored. How can I remove the color?
Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[8]
-
Caution with Phenols: Be aware that activated charcoal can sometimes react with phenolic compounds, especially upon prolonged heating, potentially forming colored complexes.[10] Therefore, use the minimum amount necessary and keep the heating time with charcoal brief.
Q3: How do I know if my recrystallized this compound is pure?
The purity of the final product can be assessed in several ways.
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that is close to the literature value (around 99°C for this compound).[7] Impurities will typically cause the melting point to be lower and the range to be broader.
-
Chromatographic Techniques: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.[11]
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify any remaining impurities.
III. Experimental Workflow & Data
General Recrystallization Protocol
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[5]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[5]
-
Drying: Dry the purified crystals, for example, by leaving them under vacuum on the filter for a period.[8]
Troubleshooting Flowchart
Caption: Troubleshooting workflow for the recrystallization of this compound.
Key Parameters for Recrystallization
| Parameter | Recommended Value/Condition | Rationale |
| Purity of Starting Material | Typically >98% for good recovery[7][12] | Higher purity leads to more efficient crystallization. |
| Melting Point (Pure) | 99°C[7] | A key indicator of purity post-recrystallization. |
| Cooling Rate | Slow and undisturbed | Promotes the formation of large, pure crystals. |
| Washing Solvent Temperature | Ice-cold | Minimizes the loss of purified product.[1] |
IV. Safety Precautions
This compound and many organic solvents are hazardous. Always consult the Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
V. References
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Organic Synthesis. 7
-
University of York. Problems with Recrystallisations. 3
-
Mettler Toledo. Oiling Out in Crystallization. 6
-
Benchchem. Addressing "oiling out" issues during 4-Chlorobenzamide crystallization. 5
-
Unknown. Recrystallization. 1
-
Study.com. Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product? 2
-
ChemScene. This compound. 12
-
Biocyclopedia. Problems in recrystallization. 4
-
Unknown. Recrystallization. 10
-
University of Rochester. Tips & Tricks: Recrystallization. 9
-
Unknown. Recrystallization. 8
-
SIELC Technologies. This compound. 11
-
Sigma-Aldrich. SAFETY DATA SHEET. --INVALID-LINK--
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. homework.study.com [homework.study.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. nbinno.com [nbinno.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. chemscene.com [chemscene.com]
Technical Support Center: Synthesis and Purification of 3-Chloro-5-methoxyphenol
Welcome to the technical support center for the synthesis and purification of 3-Chloro-5-methoxyphenol (CAS 65262-96-6). This versatile intermediate is crucial for the development of complex molecular architectures, particularly in the pharmaceutical industry.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during its synthesis and purification.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: My final product is a brownish powder with a low melting point, not the expected light yellow to brown powder with a melting point of 99°C.[1][2]
Potential Cause: The presence of colored impurities and unreacted starting materials or byproducts is a likely cause. A common synthetic route to this compound involves the Sandmeyer reaction of 3,5-dimethoxyaniline.[2] Incomplete diazotization or side reactions can lead to a variety of impurities.
Troubleshooting Steps:
-
Initial Assessment:
-
Thin-Layer Chromatography (TLC): Run a TLC of your crude product against the starting material (3,5-dimethoxyaniline). The presence of multiple spots indicates impurities.
-
Melting Point: A broad melting point range significantly below 99°C confirms the presence of impurities.
-
-
Purification Strategy: Acid-Base Extraction
-
Rationale: this compound is a phenolic compound and therefore acidic, while the common starting material, 3,5-dimethoxyaniline, is basic.[3][4][5] This difference in acidity allows for their separation using acid-base extraction.[6][7][8][9] Neutral impurities can also be removed through this process.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.[6][7]
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to remove any strongly acidic impurities. Carboxylic acids will react with a weak base, while phenols generally will not.[8]
-
Separate the aqueous layer.
-
Extract the organic layer with an aqueous solution of a strong base, like sodium hydroxide (NaOH). The this compound will be deprotonated to form a water-soluble sodium salt and move into the aqueous layer.[6] The unreacted 3,5-dimethoxyaniline and other neutral impurities will remain in the organic layer.
-
Separate the aqueous layer containing the desired product.
-
Acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), until the solution is acidic. This will protonate the phenoxide, causing the purified this compound to precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the purified product thoroughly.
-
Caption: Acid-Base Extraction Workflow for Purifying this compound.
-
Issue 2: After acid-base extraction, my product is still not pure, and I observe multiple closely-eluting spots on TLC.
Potential Cause: The presence of isomeric impurities or byproducts with similar acidic properties to the desired product. For instance, other chlorinated or methoxylated phenols could have formed during the synthesis. These compounds may not be efficiently separated by simple acid-base extraction.
Troubleshooting Steps:
-
Purification Strategy: Column Chromatography
-
Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase.[10] This technique is highly effective for separating compounds with similar polarities.
-
Protocol:
-
Stationary Phase: Silica gel is a common choice for separating polar compounds like phenols.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by running TLC with different solvent systems. The goal is to achieve good separation between the spots.
-
Procedure:
-
Pack a chromatography column with silica gel.
-
Dissolve the impure product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
-
-
-
Purification Strategy: Recrystallization
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds.[11] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.[12]
-
Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] Test various solvents (e.g., ethanol, methanol, toluene, or a solvent mixture) to find one that meets this criterion.
-
Procedure:
-
Dissolve the impure solid in a minimum amount of the hot solvent.[11]
-
If there are insoluble impurities, perform a hot filtration.[13]
-
If the solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities and then perform a hot filtration.[13]
-
Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound from 3,5-dimethoxyaniline?
A1: The most common impurities arise from the Sandmeyer reaction and include:
-
Unreacted 3,5-dimethoxyaniline: Incomplete diazotization will leave the starting material in the reaction mixture.
-
Phenolic byproducts from premature hydrolysis: The diazonium salt can react with water to form 3,5-dimethoxyphenol.
-
Azo coupling products: The diazonium salt can couple with unreacted 3,5-dimethoxyaniline to form colored azo compounds.
-
Other regioisomers: Depending on the reaction conditions, other chlorinated isomers might form, although this is less common with the Sandmeyer reaction.
Q2: How can I monitor the progress of the reaction to minimize impurity formation?
A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Periodically take a small aliquot from the reaction mixture, quench it appropriately, and run a TLC plate. Compare the spots to your starting material and, if available, a standard of the product. The reaction is complete when the starting material spot is no longer visible.
Q3: Are there alternative methods for purifying this compound?
A3: Besides acid-base extraction, column chromatography, and recrystallization, other potential methods for purifying substituted phenols include:
-
Distillation: If the impurities have significantly different boiling points, distillation under reduced pressure could be an option.
-
Stripping Crystallization: This technique combines melt crystallization and vaporization and can be effective for separating isomers of chlorophenols. [14]* High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used. Reverse-phase HPLC methods have been developed for analyzing this compound. [15][16] Q4: What analytical techniques are best for confirming the purity of the final product?
A4: A combination of techniques should be used:
-
Melting Point: A sharp melting point at or near the literature value (99°C) is a good indicator of purity. [1][17]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of the compound and can reveal the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for determining the percentage purity of the sample. [16][18][19]
Impurity Profile and Purification Method Efficacy
| Impurity Type | Potential Source | Recommended Primary Purification Method | Recommended Secondary Purification Method |
| Unreacted 3,5-dimethoxyaniline | Incomplete reaction | Acid-Base Extraction | Column Chromatography |
| 3,5-dimethoxyphenol | Hydrolysis of diazonium salt | Column Chromatography | Recrystallization |
| Azo-coupled byproducts | Side reaction of diazonium salt | Column Chromatography | Recrystallization with charcoal treatment |
| Isomeric Impurities | Non-specific reaction | Column Chromatography | Recrystallization |
References
- 1. nbinno.com [nbinno.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethoxyaniline | 10272-07-8 | FD22196 | Biosynth [biosynth.com]
- 4. 3,5-Dimethoxyaniline | 10272-07-8 [chemicalbook.com]
- 5. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. idc-online.com [idc-online.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound | SIELC Technologies [sielc.com]
- 17. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 18. Separation of 2-Methoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. 4-Methoxyphenol | SIELC Technologies [sielc.com]
Technical Support Center: Methylation of 3-Chlororesorcinol
Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand the nuances and challenges that can arise during complex organic syntheses. This guide is designed to provide in-depth troubleshooting and practical advice for the methylation of 3-chlororesorcinol, a common synthetic intermediate. We will explore the causality behind common side reactions and provide validated protocols to enhance the yield and selectivity of your desired product.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you might encounter during the methylation of 3-chlororesorcinol. Each answer provides a mechanistic explanation and actionable steps for remediation.
Q1: My reaction is producing a significant amount of C-methylated byproducts. What is causing this, and how can I favor O-methylation?
A1: The formation of C-methylated products is a classic issue arising from the ambident nature of the phenoxide intermediate. After deprotonation, the negative charge is delocalized across the oxygen atom and the aromatic ring, creating nucleophilic centers at both the oxygen (leading to O-alkylation) and the carbon atoms at the ortho and para positions (leading to C-alkylation).[1][2]
Mechanistic Cause:
-
Solvent Effects: The choice of solvent plays a critical role in determining the reaction pathway.[1] Protic solvents (e.g., ethanol, water, trifluoroethanol) can form strong hydrogen bonds with the oxygen of the phenoxide ion. This solvation "shields" the oxygen, hindering its ability to act as a nucleophile and making the carbon atoms of the ring more available for attack.[1]
-
Reaction Conditions: High temperatures can provide the necessary activation energy to overcome the barrier for C-alkylation, which often involves the disruption of aromaticity in the transition state.[1]
Troubleshooting Protocol:
-
Solvent Selection: Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetone, or acetonitrile (ACN). These solvents do not form hydrogen bonds with the phenoxide oxygen, leaving it more exposed and reactive, thus favoring the kinetically preferred O-alkylation pathway.[2]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only gently heat if necessary, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Counter-ion Choice: While less common, the counter-ion from the base can influence the O/C ratio. In some systems, larger, "softer" cations can coordinate less tightly with the phenoxide oxygen, potentially increasing O-alkylation.
Q2: I am observing a mixture of mono- and di-O-methylated products. How can I improve the selectivity for the mono-methylated ether?
A2: Achieving selective mono-methylation on a symmetric molecule like 3-chlororesorcinol is challenging because the first methylation event does not significantly deactivate the second hydroxyl group. The key is to carefully control the stoichiometry and reaction conditions.
Mechanistic Cause:
-
Stoichiometry: The most direct cause of di-methylation is the use of an excess of the methylating agent or base. Once the first hydroxyl group is methylated, the resulting mono-methylated product can be deprotonated and react with any remaining methylating agent.
-
Reaction Time & Temperature: Prolonged reaction times or elevated temperatures, even with stoichiometric reagents, can lead to the slower formation of the di-methylated byproduct.
Troubleshooting Protocol:
-
Control Stoichiometry: Use precisely 1.0 equivalent of the methylating agent. For the base, using a slight excess (e.g., 1.1 equivalents of a weak base like K₂CO₃) can be acceptable to ensure deprotonation, but a strong base like NaH should be used at or just below 1.0 equivalent to avoid deprotonating the second hydroxyl group after the first methylation.
-
Slow Addition: Add the methylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature). This maintains a low instantaneous concentration of the methylating agent, favoring reaction with the more abundant starting material over the newly formed mono-methylated product.
-
Monitor Closely: Follow the reaction's progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-methylated product.
Q3: My reaction is very sluggish or fails to go to completion. What factors should I investigate?
A3: A stalled reaction typically points to issues with deprotonation, the reactivity of the methylating agent, or overall reaction conditions.
Mechanistic Cause:
-
Incomplete Deprotonation: The phenoxide is the active nucleophile. If the base used is not strong enough to deprotonate the phenolic hydroxyl group of 3-chlororesorcinol efficiently, the concentration of the nucleophile will be too low for the reaction to proceed. While the chloro-substituent increases the acidity compared to unsubstituted resorcinol, a sufficiently strong base is still required.[2]
-
Methylating Agent Reactivity: Different methylating agents have vastly different reactivities. "Green" reagents like dimethyl carbonate (DMC) are much less reactive than traditional agents like methyl iodide (MeI) or dimethyl sulfate (DMS) and often require higher temperatures to be effective.[3][4]
-
Solubility Issues: If the substrate or the base is not soluble in the chosen solvent, the reaction will be diffusion-limited and proceed very slowly.
Troubleshooting Protocol:
-
Evaluate the Base: If using a weak base like potassium carbonate (K₂CO₃) in a solvent like acetone, ensure the reaction is heated to reflux.[5] If the reaction is still slow, consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF.[2]
-
Check Methylating Agent: For less reactive substrates or when milder conditions are desired, use a more potent methylating agent like methyl iodide or dimethyl sulfate. Be aware of their higher toxicity.[5]
-
Improve Solubility: If solubility is an issue, consider switching to a solvent that better dissolves all components, such as DMF or DMSO.[2] The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can also facilitate reactions in biphasic systems or where the base has low solubility.
Process Flow & Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting common issues in the methylation of 3-chlororesorcinol.
Caption: Troubleshooting workflow for optimizing the methylation of 3-chlororesorcinol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents, and how do they compare?
A1: The choice of methylating agent is a trade-off between reactivity, safety, and experimental conditions. Below is a comparison of common options.
| Methylating Agent | Formula | Typical Conditions | Pros | Cons |
| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | K₂CO₃ in Acetone/ACN, RT to Reflux | High reactivity, cost-effective | Extremely toxic and carcinogenic, requires careful handling and quenching.[5] |
| Methyl Iodide (MeI) | CH₃I | K₂CO₃ or NaH in DMF/Acetone, RT | Very high reactivity | Toxic, volatile, potential carcinogen, light-sensitive.[3][6] |
| Dimethyl Carbonate (DMC) | (CH₃)₂CO₃ | K₂CO₃, High Temp (e.g., 120-160 °C) | "Green" reagent, low toxicity | Low reactivity, requires high temperatures and sometimes high pressure.[4][7] |
| Tetramethylammonium Hydroxide (TMAH) | (CH₃)₄NOH | Microwave, 120 °C in Ethanol | High selectivity for O-methylation, green side products (trimethylamine, water).[8] | Requires specific equipment (microwave reactor), can be more expensive. |
Q2: How does the chloro-substituent on the resorcinol ring influence the reaction?
A2: The chlorine atom is an electron-withdrawing group. Its presence has two primary effects:
-
Increased Acidity: It increases the acidity of the phenolic hydroxyl groups through its inductive effect. This makes deprotonation with a base easier compared to unsubstituted resorcinol.[2]
-
Ring Deactivation: It deactivates the aromatic ring towards electrophilic attack. This effect can help to slightly suppress C-alkylation, which is an electrophilic aromatic substitution-type process, although solvent and temperature effects are generally more dominant in controlling the O/C ratio.
Reaction Pathways
The diagram below illustrates the desired mono-O-methylation pathway versus the primary side reactions of di-O-methylation and C-methylation.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Separation of 3-Chloro-5-methoxyphenol Isomers
Welcome to the technical support guide for the chromatographic separation of 3-Chloro-5-methoxyphenol and its positional isomers. Separating structurally similar isomers is a common but significant challenge in pharmaceutical development and chemical analysis. Due to their nearly identical physicochemical properties, achieving baseline resolution requires a nuanced and systematic approach to method development.
This guide is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory. We will explore the scientific principles behind these challenges and provide detailed, field-proven protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing poor resolution or complete co-elution of my chloromethoxyphenol isomers?
This is the most frequent and critical challenge when separating positional isomers. The core of the problem lies in achieving differential retention, which requires exploiting the subtle physicochemical differences between the molecules.
Core Scientific Principle: Selectivity
Isomers like this compound and its counterparts (e.g., 2-Chloro-5-methoxyphenol, 4-Chloro-3-methoxyphenol) often have very similar hydrophobicity (LogP) and molecular weight.[1][2][3] A standard C18 column, which separates primarily based on hydrophobic interactions, may not provide sufficient selectivity. To resolve these compounds, the chromatographic system must leverage alternative interaction mechanisms.[4]
Systematic Troubleshooting Protocol:
-
Mobile Phase Optimization - The First Lever to Pull:
-
Control the pH: Phenols are weakly acidic. The ionization state of the hydroxyl group is governed by the mobile phase pH relative to the analyte's pKa. Operating at a pH well below the pKa (e.g., pH 2.5-3.0) will keep the phenolic group protonated and in a single, less polar form, which is crucial for consistent retention and good peak shape on a reversed-phase column.[5] Using a buffer is essential to maintain a stable pH.[6]
-
Change Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they offer different selectivities.
-
Acetonitrile (ACN): Acts as a weaker dipole and has lower viscosity. It often provides sharper peaks.
-
Methanol (MeOH): Is a protic solvent capable of hydrogen bonding. This can introduce different interactions with the analytes and the stationary phase, potentially altering the elution order and improving resolution.[7]
-
-
Protocol: Prepare two mobile phases: (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. Run a linear gradient from 10% to 90% B over 20 minutes. Repeat the experiment using Methanol as solvent B. Compare the chromatograms for changes in selectivity.
-
-
Stationary Phase Selection - The Most Powerful Tool for Selectivity: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step. The goal is to introduce interaction mechanisms beyond simple hydrophobicity.[8]
Column Type Primary Interaction Mechanisms Best Suited For... Rationale for Isomer Separation Standard C18 Hydrophobic interactions. General-purpose separations of non-polar to moderately polar compounds. A good starting point, but often provides insufficient selectivity for positional isomers.[9] Phenyl-Hexyl Hydrophobic, π-π interactions.[10] Aromatic, unsaturated, and polar compounds. The phenyl rings in the stationary phase can interact with the aromatic rings of the chloromethoxyphenol isomers, offering a powerful secondary separation mechanism (π-π stacking) that can differentiate between isomer structures.[4][7] Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, hydrogen bonding, and shape selectivity.[11][12] Halogenated compounds, positional isomers, and polar aromatics. PFP phases are highly effective for separating isomers.[11][12] The electron-withdrawing fluorine atoms create a unique electronic environment that enhances interactions with the chloro and methoxy groups, leading to significant changes in selectivity.[13][14] Workflow for Troubleshooting Poor Resolution
Caption: A systematic approach to resolving co-eluting isomer peaks.
Q2: My isomer peaks are tailing significantly. What are the causes and how can I fix it?
Peak tailing is a common issue, especially with acidic compounds like phenols. It compromises peak integration, reduces resolution, and affects quantitation accuracy.
Core Scientific Principle: Secondary Interactions
The primary cause of peak tailing for acidic or basic compounds in reversed-phase HPLC is undesirable secondary interactions between the analyte and the silica backbone of the stationary phase.[15][16] Residual silanol groups (-Si-OH) on the silica surface can become ionized (negatively charged) at moderate pH levels and interact strongly with polar functional groups on the analyte, causing a portion of the analyte molecules to lag behind the main peak band.[6][16]
Troubleshooting Protocol:
-
Operate at Low pH: As mentioned previously, using a mobile phase with a low pH (e.g., 2.5-3.0 with 0.1% formic or phosphoric acid) suppresses the ionization of silanol groups, minimizing these secondary interactions.[5][16] This is often the most effective solution.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made from high-purity silica with fewer metal impurities and are "end-capped." End-capping is a chemical process that converts most of the residual silanol groups into less reactive siloxane bridges, effectively shielding the analyte from these active sites.[6][15]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Protocol: Prepare a dilution series of your sample (e.g., 100%, 50%, 10%, 1%). Inject each sample. If the peak shape (asymmetry) improves at lower concentrations, you are likely overloading the column. Reduce your sample concentration or injection volume.
-
-
Ensure Sample Solvent is Compatible: Ideally, your sample should be dissolved in the initial mobile phase. Dissolving the sample in a much stronger solvent (e.g., 100% ACN when the starting mobile phase is 10% ACN) can cause peak distortion.
Q3: My retention times are drifting between injections. How do I stabilize my method?
Inconsistent retention times are a sign of an unstable chromatographic system. This issue is critical in regulated environments where retention time is a key parameter for peak identification.
Core Scientific Principle: System Equilibration and Stability
The HPLC system, particularly the column, requires time to fully equilibrate to the mobile phase composition and temperature. Any fluctuation in these parameters will lead to shifts in retention.
Troubleshooting Protocol:
-
Ensure Adequate Column Equilibration: The most common cause of retention time drift at the beginning of a sequence is insufficient equilibration.
-
Protocol: Before starting your analytical run, flush the column with the initial mobile phase conditions for at least 10-20 column volumes. You can calculate the column volume (Vc) using the formula: Vc = π * (radius)² * length. For a standard 4.6 x 150 mm column, this is approximately 1.5-2.0 mL. Therefore, an equilibration of 15-30 mL is recommended.
-
-
Use a Column Thermostat: Temperature has a significant effect on mobile phase viscosity and reaction kinetics, both of which influence retention time. A change of just 1°C can alter retention times by 1-2%. Using a column oven set to a stable temperature (e.g., 35°C) is crucial for reproducibility.[17]
-
Mobile Phase Preparation:
-
Pre-mix and Degas: If using an isocratic method, prepare the mobile phase in a single, large batch to avoid minor variations. Always degas the mobile phase thoroughly using sonication or vacuum filtration to prevent air bubbles from entering the pump.
-
Avoid Evaporation: Keep mobile phase reservoirs covered to prevent the preferential evaporation of the more volatile organic solvent, which would change the composition and increase retention times over a long sequence.
-
-
Check for System Leaks or Pump Issues: A gradual decrease in pressure and shifting retention times can indicate a leak in the system. Unstable, fluctuating pressure may point to issues with the pump's check valves.
Workflow for Systematic Method Development
Caption: A three-phase approach from initial screening to a validated method.
Example Starting Conditions
For scientists beginning method development for chloromethoxyphenol isomers, the following table provides robust starting points.
| Parameter | Condition 1: C18 Screening | Condition 2: Phenyl/PFP Selectivity Check |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl or PFP, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | 20% to 70% B in 20 minutes | 20% to 70% B in 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 35 °C | 35 °C |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Volume | 5 µL | 5 µL |
By following these systematic troubleshooting steps and understanding the underlying chromatographic principles, you can efficiently develop a robust and reliable method for the separation of this compound and its challenging isomers.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemscene.com [chemscene.com]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. phenomenex.com [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. fortis-technologies.com [fortis-technologies.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. hplc.eu [hplc.eu]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. tandfonline.com [tandfonline.com]
Optimization of reaction conditions for 3-Chloro-5-methoxyphenol etherification
Technical Support Center: Etherification of 3-Chloro-5-methoxyphenol
Welcome to the technical support guide for the optimization of reaction conditions for the etherification of this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and practical, field-proven insights.
Section 1: Foundational Concepts & Reaction Planning
This section covers the fundamental principles governing the etherification of this specific substituted phenol, focusing on the widely used Williamson ether synthesis.
Q1: Why is the Williamson ether synthesis the preferred method for preparing ethers from this compound?
The Williamson ether synthesis is a robust and versatile method for forming ethers via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1][2] The reaction involves the deprotonation of a phenol to form a highly nucleophilic phenoxide ion, which then attacks an alkyl electrophile (typically an alkyl halide or sulfonate).[3] This method is particularly advantageous for substituted phenols like this compound for several reasons:
-
High Yields: When optimized, this reaction can achieve yields of up to 95%.[3]
-
Predictability: The Sₙ2 mechanism is well-understood, allowing for rational control over the reaction by modifying the base, solvent, and alkylating agent.
-
Avoidance of Self-Condensation: Unlike acid-catalyzed condensation of phenols and alcohols, the Williamson synthesis prevents the unwanted self-condensation of the alcohol component.[3]
The core of the reaction is the attack of the phenoxide nucleophile on the alkyl halide.
Caption: General workflow of the Williamson ether synthesis.
Q2: How do the chloro and methoxy substituents on the phenol ring affect its reactivity in etherification?
The electronic properties of the substituents on the phenol ring are critical to its reactivity.
-
Chloro Group (-Cl): This is an electron-withdrawing group primarily through its inductive effect. It stabilizes the resulting phenoxide anion by delocalizing the negative charge, which makes the phenolic proton more acidic compared to unsubstituted phenol.[4][5] This increased acidity means that a wider range of bases, including milder ones, can be used for effective deprotonation.[6]
-
Methoxy Group (-OCH₃): This is an electron-donating group through resonance. While it slightly destabilizes the phenoxide anion (making the phenol less acidic), the inductive effect of the chloro group is generally dominant in influencing the overall acidity. The primary impact of the methoxy group is on the nucleophilicity of the aromatic ring itself, which can be a factor in potential side reactions like C-alkylation.[7]
In this compound, the net effect is a phenol that is sufficiently acidic to be deprotonated easily, facilitating the first step of the Williamson synthesis.
Section 2: Optimizing Reaction Parameters
Successful etherification hinges on the careful selection of the base, solvent, alkylating agent, and temperature. This section provides troubleshooting guidance for these critical parameters.
Q3: I'm getting a low yield. Could my choice of base be the problem?
Yes, the choice of base is crucial and is a common source of poor yields. The base must be strong enough to deprotonate the phenol efficiently, but an overly strong or poorly chosen base can promote side reactions.[6]
| Base Type | Examples | Pros | Cons | Best For... |
| Strong Bases | Sodium Hydride (NaH), Potassium Hydride (KH) | Irreversibly and completely deprotonates the phenol, driving the reaction forward.[1] | Highly reactive; can promote elimination side reactions with secondary/tertiary alkyl halides. Requires strictly anhydrous solvents (e.g., THF, DMF).[6] | Reactions with less reactive alkylating agents or when complete deprotonation is necessary. |
| Carbonates | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Milder, easier to handle, and often sufficient for acidic phenols.[6] Can lead to cleaner reactions with fewer side products.[8] | May not achieve complete deprotonation, potentially leading to slower reaction rates or incomplete conversion. | General-purpose etherification, especially when using reactive primary alkyl halides. Often the best starting point.[9] |
| Hydroxides | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Inexpensive and effective. Can be used in aqueous or phase-transfer catalysis (PTC) systems.[6][10] | The presence of water can lead to hydrolysis of the alkylating agent. May not be suitable for water-sensitive substrates. | Specific applications, particularly large-scale industrial processes where cost is a major factor. |
Troubleshooting Insight: For this compound, its enhanced acidity makes potassium carbonate (K₂CO₃) in a polar aprotic solvent an excellent first choice. It is often strong enough to ensure sufficient phenoxide formation while minimizing the risk of side reactions seen with stronger bases like NaH.
Q4: Which solvent system is optimal for this reaction?
The solvent plays a critical role in an Sₙ2 reaction. Polar aprotic solvents are strongly recommended.
| Solvent Type | Examples | Mechanism of Action | Recommendation |
| Polar Aprotic | DMF, Acetonitrile (ACN), Acetone, THF | These solvents solvate the cation (e.g., K⁺ from K₂CO₃) but do not strongly solvate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, accelerating the Sₙ2 reaction.[1][2] | Highly Recommended. Acetonitrile and DMF are common choices. Acetone is also effective, especially with K₂CO₃.[11] |
| Polar Protic | Ethanol, Methanol | These solvents can form hydrogen bonds with the phenoxide anion, creating a solvent cage that stabilizes it and reduces its nucleophilicity. This significantly slows down the Sₙ2 reaction rate.[2][12] | Not Recommended. Using the parent alcohol of an alkoxide is common in some Williamson syntheses but is generally less efficient for phenoxide alkylations.[1] |
Troubleshooting Insight: If you are experiencing slow or incomplete reactions in a solvent like ethanol, switching to dry acetonitrile or DMF will likely cause a dramatic increase in the reaction rate and overall yield.
Q5: My reaction isn't working well with a secondary alkyl bromide. What should I use instead?
Your choice of alkylating agent is critical. The Williamson synthesis is an Sₙ2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.
-
Reactivity Order: Methyl > Primary Alkyl > Secondary Alkyl >> Tertiary Alkyl
-
Leaving Group Ability: I > Br > Cl > OTs (tosylate) ≈ OMs (mesylate)
Using secondary and especially tertiary alkyl halides is a common pitfall. They are sterically hindered, which disfavors the backside attack required for Sₙ2. Instead, the basic phenoxide will act as a base, leading to E2 elimination as the major competing side reaction.[2][3]
Recommendation: For optimal results, always use a primary alkyl halide or a methyl halide .[1] If you need to introduce a secondary alkyl group, consider reversing the roles of the nucleophile and electrophile if possible, or explore alternative synthetic routes. Using an alkyl sulfonate (tosylate or mesylate) can also enhance reactivity as they are excellent leaving groups.[1][13]
Section 3: Common Problems & Advanced Troubleshooting
Caption: Troubleshooting decision tree for etherification issues.
Q6: My reaction mixture turned dark brown/black, and I isolated a tar-like substance. What happened?
Dark coloration and tar formation often indicate decomposition or side reactions, which can be caused by:
-
High Temperatures: While heating is often necessary, excessive temperatures (typically >100-120 °C for extended periods) can cause decomposition of the starting material or product, especially in the presence of a strong base.[2]
-
Air Oxidation: Phenoxides can be sensitive to air oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this issue.
-
Impure Reagents: Impurities in the starting phenol or solvent can lead to complex side reactions and discoloration.
Troubleshooting Steps:
-
Reduce the reaction temperature. A typical range is 50-80 °C.[2]
-
Ensure your solvent is anhydrous and your starting materials are pure.
-
Run the reaction under an inert atmosphere.
-
Consider a milder base like K₂CO₃, which often leads to cleaner reactions.[9]
Q7: I see an unexpected isomer in my final product analysis. Could this be C-alkylation?
Yes, this is a distinct possibility. The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the electron-rich carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is usually favored, C-alkylation can occur as a side reaction.[12]
-
O-Alkylation (Desired): Leads to the ether product.
-
C-Alkylation (Side Product): Leads to an alkyl group being attached directly to the benzene ring, forming an alkylated phenol.
The ratio of O- to C-alkylation can be influenced by the solvent. Protic solvents, which solvate the oxygen atom, can sometimes increase the proportion of C-alkylation.[12] Using a polar aprotic solvent generally favors the desired O-alkylation.
Q8: What is the best way to purify the final ether product?
Purification typically involves a multi-step process to remove unreacted starting materials, inorganic salts, and any side products.
-
Aqueous Work-up: After the reaction is complete, cool the mixture and quench it with water. If a strong base like NaOH was used, you may need to neutralize with a dilute acid (e.g., 1M HCl).[10]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether.[10]
-
Base Wash: Wash the combined organic layers with a dilute base solution (e.g., 1M NaOH or saturated sodium bicarbonate) to remove any unreacted this compound.[10] The unreacted phenol will be deprotonated and move into the aqueous layer.
-
Brine Wash & Drying: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: After removing the solvent under reduced pressure, the crude product can be purified.
-
Flash Column Chromatography: This is the most common method for laboratory-scale purification. A silica gel column with a solvent system like Hexane/Ethyl Acetate is typically effective.[11]
-
Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method.[14]
-
Section 4: Experimental Protocols
The following is a general, optimized protocol for the etherification of this compound with a primary alkyl bromide.
Protocol: Synthesis of 1-Bromo-3-(3-chloro-5-methoxyphenoxy)propane
Materials:
-
This compound (1.0 eq)
-
1,3-Dibromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous potassium carbonate.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Solvent & Reagent Addition: Add anhydrous acetonitrile via syringe, followed by the addition of 1,3-dibromopropane.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Phenol ether - Wikipedia [en.wikipedia.org]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. Sciencemadness Discussion Board - 4-methoxyphenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
Preventing degradation of 3-Chloro-5-methoxyphenol during storage
Technical Support Center: 3-Chloro-5-methoxyphenol
Welcome to the technical support guide for this compound (CAS: 65262-96-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical synthetic intermediate. As a substituted phenol, this compound's utility is directly linked to its purity, which can be compromised by improper storage and handling. This guide provides in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and implementing effective quality control measures.
Frequently Asked Questions (FAQs)
Q1: My this compound powder has turned from light yellow to brown. What happened, and can I still use it?
A: A color change, particularly darkening to brown, is a primary indicator of degradation. This is most commonly caused by oxidation of the phenolic hydroxyl group, which can be accelerated by exposure to air (oxygen) and light.[1][2] The resulting impurities are often highly colored, quinone-type species.
Can you still use it? It is strongly discouraged to use the discolored product without first verifying its purity. The presence of impurities can lead to unpredictable reaction outcomes, lower yields, and downstream purification challenges. We recommend performing a purity analysis via HPLC or GC-MS to quantify the level of degradation before proceeding.[3][4]
Q2: What are the absolute critical parameters for storing this compound to ensure its long-term stability?
A: The three most critical parameters are Atmosphere, Light, and Moisture.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1][5] This displaces oxygen and is the most effective way to prevent oxidation.
-
Light: Protect the compound from light by using an amber glass vial or by storing it in a dark cabinet.[2] UV radiation can provide the energy needed to initiate oxidative degradation pathways.
-
Moisture: Keep the container tightly sealed in a dry environment.[2][6] Phenols can be hygroscopic, and moisture can facilitate certain degradation reactions or cause the material to clump.[7]
Q3: Are there any materials I should avoid when handling or storing this compound?
A: Yes. Avoid direct contact with certain metals. Phenols can be corrosive to or react with aluminum, zinc, magnesium, and lead, especially when heated.[8] More importantly, avoid copper and its alloys, as they can catalyze oxidation and cause significant discoloration.[1] For spatulas and weighing boats, use stainless steel, glass, or chemically resistant polymers. For storage containers, borosilicate glass is ideal.
Troubleshooting Guide for Degradation
Use the following chart to diagnose and resolve common issues encountered during the storage and use of this compound.
| Symptom Observed | Potential Root Cause | Recommended Action & Rationale |
| Color Change (Yellowing, Browning) | Oxidation: Exposure to atmospheric oxygen. Accelerated by light or metal contaminants.[1] | 1. Re-evaluate Storage: Immediately purge the container with nitrogen/argon and store in a dark, cool location.[1][5] 2. Purity Check: Perform HPLC or GC analysis to quantify the remaining active compound. 3. Repurification: If purity is compromised but still high (>90%), consider recrystallization. However, for critical applications, using a new, pure lot is advised. |
| Clumping or Caking of Powder | Moisture Absorption: The compound is hygroscopic and has been exposed to ambient humidity.[7] | 1. Dry the Material: Dry the material in a vacuum oven at a gentle temperature (e.g., 40-50°C) to remove absorbed water. 2. Improve Storage: Store in a desiccator over a drying agent (e.g., Drierite, silica gel) with the container cap tightly sealed and wrapped with paraffin film. |
| Inconsistent Reaction Yields or New Byproducts | Presence of Degradants: Oxidative or other impurities are interfering with the desired chemical transformation. | 1. Confirm Purity: Do not assume the starting material is pure. Run a QC check (e.g., NMR, HPLC) on the stored reagent before starting your reaction.[3] 2. Isolate the Cause: Compare the purity of a freshly opened bottle with your stored lot to confirm degradation is the source of the issue. 3. Use High-Purity Material: For sensitive or cGMP reactions, always use a fresh, unopened container or one that has been rigorously stored under validated inert conditions. |
| Appearance of New Peaks in HPLC/GC Chromatogram | Chemical Degradation: Formation of one or more new chemical entities from the parent compound. | 1. Characterize Impurities: If possible, use LC-MS or GC-MS to identify the mass of the degradation products.[4] This can help confirm the degradation pathway (e.g., oxidation, dimerization). 2. Review Handling Procedures: Assess all points of potential contamination or exposure, from weighing to dissolution. Ensure solvents are anhydrous and free of peroxides. 3. Dispose: If significant degradation (>5%) has occurred, it is safest to dispose of the material according to institutional guidelines.[9] |
Experimental Protocols & Methodologies
Protocol 1: Recommended Long-Term Storage Workflow
This protocol ensures the maximum shelf-life for this compound.
Materials:
-
Original manufacturer's container of this compound
-
Nitrogen or Argon gas source with regulator and tubing
-
Schlenk flask or glass vial with a septum-lined cap
-
Paraffin film
-
Dark storage cabinet or secondary container (e.g., desiccator wrapped in aluminum foil)
Procedure:
-
Work in a Controlled Area: If possible, perform the initial aliquoting inside a glovebox. If not, work quickly in a fume hood with low humidity.
-
Aliquot the Material: To avoid repeated exposure of the main stock, aliquot the desired amount of the compound into smaller, single-use vials upon first opening.
-
Inert the Atmosphere: Insert a needle connected to the inert gas line into the vial's septum. Insert a second, wider-gauge needle as an outlet.
-
Purge: Gently flush the headspace of the vial with inert gas for 1-2 minutes. The goal is to displace all atmospheric oxygen.
-
Seal: Remove the outlet needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas.
-
Secure the Seal: Tightly screw on the cap and wrap the cap-vial interface securely with 2-3 layers of paraffin film to prevent gas exchange and moisture ingress.
-
Protect from Light: Place the sealed vial inside a dark cabinet or a light-blocking secondary container.
-
Log and Label: Label the vial clearly with the compound name, date of storage, and a note indicating it is "Stored Under N₂".
Visualization: Ideal Storage Workflow
Caption: Workflow for optimal long-term storage.
Protocol 2: Quality Control Analysis by Reverse-Phase HPLC
This method can be used to assess the purity of this compound and detect polar degradation products. This is adapted from established methods for analyzing the compound.[10]
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Water (with 0.1% Formic Acid)
-
Gradient:
-
Start at 30% Acetonitrile
-
Ramp to 95% Acetonitrile over 10 minutes
-
Hold at 95% Acetonitrile for 2 minutes
-
Return to 30% Acetonitrile over 1 minute
-
Equilibrate for 2 minutes
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute as needed to be within the linear range of the detector.
Procedure:
-
Prepare the mobile phases and prime the HPLC system.
-
Equilibrate the column with the starting mobile phase conditions for at least 15 minutes.
-
Prepare a sample of your stored this compound.
-
Inject the sample and run the gradient method.
-
Analysis: The pure compound will appear as a major peak. Degradation products, which are typically more polar due to oxidation, will appear as earlier-eluting peaks. Integrate the peak areas to calculate the purity percentage (Area of Main Peak / Total Area of All Peaks * 100). A purity level below 98% may indicate significant degradation.
Visualization: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting degradation.
References
- 1. jwellglobal.com [jwellglobal.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-line mass spectrometry analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. chemscene.com [chemscene.com]
- 6. This compound [myskinrecipes.com]
- 7. kelid1.ir [kelid1.ir]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Byproduct Identification in 3-Chloro-5-methoxyphenol Reactions
Welcome to the technical support center for the analysis of 3-Chloro-5-methoxyphenol and its reaction mixtures. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound as a key intermediate and require robust analytical methods to identify and troubleshoot the formation of reaction byproducts. As a versatile building block in pharmaceutical synthesis, understanding its reactivity is paramount to ensuring the purity and integrity of your target molecules.[1] This resource, presented in a practical question-and-answer format, combines established chemical principles with field-proven GC-MS methodologies to address common challenges encountered during your experiments.
Part 1: Frequently Asked Questions (FAQs) & Common Scenarios
This section addresses the most common issues and questions that arise when working with this compound reactions.
Question 1: I'm performing a Williamson ether synthesis with this compound and an alkyl halide. My GC-MS analysis shows an unexpected peak with the same mass as my desired product but a different retention time. What could it be?
Answer: This is a classic case of C-alkylation competing with the desired O-alkylation. While you are targeting the formation of an ether at the phenolic oxygen (O-alkylation), the alkyl group can also add directly to the aromatic ring, typically at a position activated by the hydroxyl and methoxy groups (C-alkylation).[2]
-
Causality: The phenoxide ion, formed by deprotonating the phenol with a base, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring. The reaction conditions, particularly the solvent, dictate the selectivity. Protic solvents can solvate the oxygen anion, making the ring carbon a more likely site for attack, thus favoring C-alkylation.[2] Aprotic solvents, on the other hand, tend to favor the desired O-alkylation.
-
Identification: The C-alkylated byproduct will be an isomer of your desired O-alkylated product, hence they will have the same molecular weight and molecular ion in the mass spectrum. However, their different structures will lead to distinct fragmentation patterns and chromatographic retention times. The C-alkylated isomer, still being a phenol, will likely exhibit broader peak tailing if not derivatized, compared to the ether product.
Question 2: In my acylation reaction to form an ester from this compound, I'm seeing a significant byproduct that is difficult to separate. What is the likely identity of this impurity?
Answer: Similar to the alkylation issue, you are likely observing the product of C-acylation, which is a Friedel-Crafts type reaction. Phenols are bidentate nucleophiles and can react either on the phenolic oxygen to give the desired ester (O-acylation) or on the aromatic ring to yield an aryl ketone (C-acylation).[3]
-
Causality: The directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene ring strongly activate the ortho and para positions for electrophilic aromatic substitution.[3][4] If your reaction conditions include a Lewis acid catalyst (like AlCl₃), which is common for Friedel-Crafts reactions, you will strongly promote C-acylation. This is because the Lewis acid coordinates to the acylating agent, making it a much more potent electrophile that readily attacks the activated ring. O-acylation is generally favored under kinetic control (faster formation), while C-acylation is the thermodynamically more stable product.[3]
-
Identification: The C-acylated product will be an isomer of the O-acylated ester. GC-MS analysis will show two peaks with the same molecular weight. The mass spectra, however, will be different. The aryl ketone (C-acylated) will show characteristic fragments from cleavage of the acyl group.
Question 3: My GC chromatogram shows significant peak tailing for the unreacted this compound. How can I improve the peak shape?
Answer: The peak tailing is caused by the acidic proton of the phenolic hydroxyl group interacting with active sites (like free silanols) on the GC column and in the inlet liner.[5][6] To resolve this, you must derivatize the phenol.
-
Solution: Silylation is the most common and effective method. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will replace the active hydrogen with a non-polar trimethylsilyl (TMS) group.[6][7] This increases the volatility of the analyte, reduces its polarity, and eliminates the hydrogen bonding that causes peak tailing, resulting in sharp, symmetrical peaks.[7] Derivatization should be performed on your reaction mixture before injection.
Question 4: I suspect the formation of a dimer or a biaryl byproduct in my reaction, especially under forcing conditions (e.g., high heat, copper catalyst). How can I identify this using GC-MS?
Answer: You may be observing byproducts from an Ullmann-type reaction. This can occur if you are performing a cross-coupling reaction or if there is self-coupling of an aryl halide starting material.[8][9]
-
Causality: The Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl.[10] If this compound is reacting with another aryl halide in the presence of copper, you could form a diaryl ether. A potential side reaction is the self-coupling of the other aryl halide to form a symmetrical biaryl.
-
Identification: These byproducts will have significantly higher molecular weights than your starting materials or primary product. A biaryl dimer of this compound, for instance, would have a molecular weight corresponding to the loss of two HCl molecules from two parent molecules. Look for these higher mass ions in your total ion chromatogram (TIC) and their corresponding mass spectra.
Part 2: Troubleshooting Guides & Protocols
This section provides structured workflows and detailed protocols for identifying unknown peaks and resolving common analytical issues.
Troubleshooting Workflow for Unknown Peaks
The following diagram illustrates a systematic approach to identifying an unknown peak in your GC-MS data.
Caption: Systematic workflow for identifying unknown byproducts.
Experimental Protocol 1: Sample Derivatization for GC-MS Analysis
This protocol is essential for analyzing crude reaction mixtures containing unreacted this compound or phenolic byproducts.
Objective: To improve chromatographic peak shape and thermal stability of phenolic compounds via silylation.
Materials:
-
Crude reaction mixture (dissolved in a suitable aprotic solvent like Dichloromethane or Ethyl Acetate)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (optional, as a catalyst)
-
GC Vials (2 mL) with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Transfer approximately 100-200 µL of your reaction mixture solution into a clean GC vial.
-
Evaporation: Gently evaporate the solvent under a stream of dry nitrogen to obtain a dry residue. It is critical to remove all protic solvents.
-
Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) to the dry residue. If the reaction is sluggish, add 10 µL of anhydrous pyridine.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS injection. The derivatized analytes are generally stable for several hours, but fresh preparation is recommended for best results.[11]
Part 3: Identification of Key Byproducts by GC-MS
Understanding the mass spectral fragmentation of your target compound and its potential byproducts is the key to confident identification. The presence of one chlorine atom will result in a characteristic M+2 isotope peak with an abundance of approximately one-third of the molecular ion (M+) peak.[12]
Potential Byproduct Structures and Their Rationale
The following diagram illustrates the primary reaction pathways and the formation of key byproducts from this compound.
Caption: Key reaction pathways and potential byproduct formation.
Data Table: Predicted GC-MS Fragmentation for Identification
The following table summarizes the expected molecular ions and key fragments for this compound and its major potential byproducts after TMS derivatization. The TMS group (Si(CH₃)₃) has a mass of 73 Da. The loss of a methyl group (-15 Da) from a TMS derivative is a very common fragmentation.[13][14]
| Compound Name | Structure | Derivatization | Expected MW (M+) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 3-Cl, 5-MeO Phenol | TMS | 230/232 | 230/232 (M+) : Molecular ion. 215/217 (M-15) : Loss of a methyl group from TMS. 195 (M-Cl) : Loss of chlorine. |
| O-Alkylated Product (e.g., ethyl ether) | 3-Cl, 5-MeO, 1-EtO Benzene | None | 186/188 | 186/188 (M+) : Molecular ion. 157/159 (M-29) : Loss of ethyl group. 129 (M-29, -CO) : Subsequent loss of CO. |
| C-Alkylated Byproduct (e.g., 2-ethyl) | 2-Et, 3-Cl, 5-MeO Phenol | TMS | 258/260 | 258/260 (M+) : Molecular ion. 243/245 (M-15) : Loss of methyl from TMS or ethyl. 229/231 (M-29) : Loss of ethyl group. |
| O-Acylated Product (e.g., acetate ester) | 3-Cl, 5-MeO Phenyl Acetate | None | 200/202 | 200/202 (M+) : Molecular ion. 158/160 (M-42) : Loss of ketene (CH₂CO). 43 : Acetyl cation (CH₃CO+). |
| C-Acylated Byproduct (e.g., 2-acetyl) | 2-Ac, 3-Cl, 5-MeO Phenol | TMS | 272/274 | 272/274 (M+) : Molecular ion. 257/259 (M-15) : Loss of methyl from acetyl or TMS. 229/231 (M-43) : Loss of acetyl group. |
Note: MW and m/z values are for the most abundant isotopes (e.g., ³⁵Cl). The M+2 peak for chlorine-containing fragments will also be present.
By combining an understanding of the reaction mechanisms with this systematic GC-MS troubleshooting guide, researchers can more efficiently identify unwanted byproducts, optimize reaction conditions to minimize their formation, and ultimately accelerate their drug development and synthesis programs.
References
- 1. youtube.com [youtube.com]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 3. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 4. quora.com [quora.com]
- 5. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. 1,2-Dimethoxy-3,5-dichloro-benzene [webbook.nist.gov]
- 11. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Scaling up the synthesis of 3-Chloro-5-methoxyphenol for pilot plant production
Welcome to the technical support center for the synthesis of 3-chloro-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who are scaling up this synthesis for pilot plant production. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address the specific challenges you may encounter. Our focus is on ensuring a safe, efficient, and reproducible process.
Synthesis Overview
The most common and scalable route to this compound involves a two-step process starting from 3,5-dimethoxyaniline:
-
Diazotization: The primary amine group of 3,5-dimethoxyaniline is converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures.
-
Hydrolysis: The diazonium salt is subsequently hydrolyzed to the corresponding phenol.
While the overall transformation is straightforward, the thermal instability of the intermediate diazonium salt presents significant challenges, particularly during scale-up.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is strict temperature control (0-5 °C) so critical during the diazotization step?
A1: Aryl diazonium salts are thermally unstable intermediates.[2] Above 5 °C, they can decompose rapidly and exothermically, leading to the evolution of nitrogen gas.[3] This can cause a dangerous pressure buildup in the reactor, especially at the pilot plant scale. Furthermore, higher temperatures can promote the formation of undesirable side products, such as phenolic impurities and azo-coupled compounds, which will complicate purification and reduce the overall yield.[4]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are:
-
Thermal Runaway: The exothermic decomposition of the diazonium salt can lead to a thermal runaway reaction if not properly controlled.[1]
-
Pressure Buildup: The rapid evolution of nitrogen gas during decomposition can over-pressurize the reactor.[3]
-
Handling of Diazonium Salts: Although the diazonium salt is typically generated and used in situ, any unforeseen precipitation or isolation of the solid salt should be treated with extreme caution as it can be explosive when dry.[5][6]
-
Handling of Reagents: Standard precautions for handling corrosive acids (e.g., hydrochloric acid) and sodium nitrite are necessary.
Q3: What is the "azo coupling" side reaction, and how can it be minimized?
A3: Azo coupling is a common side reaction where the electrophilic diazonium salt reacts with an electron-rich aromatic compound.[7][8] In this synthesis, the diazonium intermediate can couple with the starting material (3,5-dimethoxyaniline) or the product (this compound). This side reaction is favored under neutral or slightly alkaline conditions. To minimize azo coupling, it is crucial to maintain a sufficiently acidic environment (high concentration of mineral acid) to ensure that the starting amine is fully protonated and less reactive as a coupling partner.[4]
Q4: Can I use a different diazotizing agent instead of sodium nitrite?
A4: While sodium nitrite is the most common reagent, alternatives like tert-butyl nitrite (TBN) can be considered. TBN is sometimes used to improve safety as it can allow for reactions at slightly higher temperatures and may reduce the risk of runaway reactions.[9] However, for a pilot plant scale, the cost and handling of large quantities of TBN would need to be evaluated against the well-established and more economical sodium nitrite process.
Q5: How can I confirm the completion of the diazotization reaction before proceeding to hydrolysis?
A5: A simple and effective way to monitor the reaction is to test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that all the aniline has been consumed. Conversely, to ensure the absence of the starting amine, thin-layer chromatography (TLC) can be used. A small aliquot of the reaction mixture can also be added to a solution of a coupling agent like 2-naphthol in a basic solution. The formation of a brightly colored azo dye indicates the presence of the diazonium salt.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Decomposition of Diazonium Salt: Temperature during diazotization exceeded 5 °C. 2. Incomplete Diazotization: Insufficient acid or sodium nitrite. 3. Hydrolysis Inefficiency: Hydrolysis temperature too low or time too short. | 1. Ensure robust cooling and monitoring of the internal reaction temperature. For pilot-scale reactors, jacket cooling and controlled addition rates are critical. 2. Use a slight excess of sodium nitrite and ensure the starting amine is fully dissolved in a sufficient excess of strong mineral acid.[4] 3. Monitor the hydrolysis step for the cessation of nitrogen gas evolution. Ensure the temperature is maintained at the target for the recommended duration. |
| Reaction Mixture Turns Dark Brown/Black | 1. Azo Coupling: Insufficient acidity leading to the formation of colored azo compounds.[7][8] 2. Decomposition: Significant decomposition of the diazonium salt. | 1. Increase the concentration of the mineral acid in the diazotization step. Ensure the pH is strongly acidic. 2. Re-evaluate temperature control throughout the diazotization process. Ensure slow, subsurface addition of the nitrite solution to avoid localized heating. |
| Solid Precipitates Out of Solution During Diazotization | 1. Insolubility of the Amine Salt: The hydrochloride salt of 3,5-dimethoxyaniline may not be fully soluble. 2. Precipitation of the Diazonium Salt: While less common in aqueous solution, it can occur. | 1. Ensure sufficient acid and solvent (water) are used to fully dissolve the starting material before cooling. 2. Extreme Caution is Advised. Do not isolate or handle the solid. If possible, add more cold water or acid to redissolve it. The precipitation of diazonium salts is a significant safety hazard.[3][5] |
| Excessive Foaming or Gas Evolution | 1. Too Rapid Addition of Nitrite: Leads to a rapid, uncontrolled reaction. 2. Localized Hot Spots: Inadequate mixing in a large reactor. | 1. Slow down the addition rate of the sodium nitrite solution. 2. Ensure efficient agitation to maintain a homogenous temperature throughout the reaction mass. Consider a subsurface addition feed line. |
| Difficulties in Product Purification | 1. Presence of Azo Impurities: These can be difficult to separate from the desired product. 2. Phenolic Byproducts: From decomposition or other side reactions. | 1. Optimize the reaction conditions to prevent their formation. Purification may require column chromatography. 2. Phenolic impurities can often be removed by washing the organic extract with a mild aqueous base during workup.[10] Final purification can be achieved by recrystallization or column chromatography. |
Experimental Protocols
Part 1: Diazotization of 3,5-Dimethoxyaniline
Materials & Equipment:
-
Jacketed glass-lined reactor with overhead stirrer, temperature probe, and addition funnel.
-
3,5-Dimethoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
Charge the reactor with deionized water and concentrated HCl.
-
With stirring, add 3,5-dimethoxyaniline to the acid solution. Stir until all the solid has dissolved to form the hydrochloride salt.
-
Cool the reactor jacket to -5 to 0 °C to bring the internal temperature of the solution to 0-5 °C.
-
In a separate vessel, prepare a solution of sodium nitrite in cold deionized water.
-
Slowly add the sodium nitrite solution to the stirred amine solution via the addition funnel, ensuring the internal temperature does not exceed 5 °C. The addition should be subsurface if possible to improve dispersion and temperature control.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes.
-
Confirm the completion of the reaction by testing for a slight excess of nitrous acid using starch-iodide paper.
Part 2: Hydrolysis of the Diazonium Salt
Procedure:
-
Slowly heat the reactor containing the diazonium salt solution to 50-60 °C.
-
You will observe the evolution of nitrogen gas. The heating rate should be controlled to manage the rate of gas evolution. Ensure the reactor's vent is open to an appropriate scrubbing system.
-
Maintain the temperature and stirring until gas evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
Part 3: Workup and Purification
-
Transfer the cooled reaction mixture to a separation vessel.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash with water, followed by a wash with saturated sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.[11]
Table of Reaction Parameters:
| Parameter | Value | Rationale |
| Diazotization Temperature | 0-5 °C | To ensure the stability of the diazonium salt and prevent decomposition.[2] |
| Moles of HCl per mole of Amine | 2.5 - 3.0 | To form the soluble amine salt and maintain high acidity to prevent azo coupling.[4] |
| Moles of NaNO₂ per mole of Amine | 1.05 - 1.1 | A slight excess to ensure complete conversion of the amine. |
| Hydrolysis Temperature | 50-60 °C | To facilitate the hydrolysis of the diazonium salt at a controlled rate. |
Visualizing the Process
Synthesis Workflow
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. Azo Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. This compound | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3-Chloro-5-methoxyphenol
Introduction
3-Chloro-5-methoxyphenol is a valuable substituted phenol derivative that serves as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a hydroxyl, a chloro, and a methoxy group on the aromatic ring, allows for regioselective functionalization, making it a sought-after intermediate for constructing active pharmaceutical ingredients (APIs).[1] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and process chemists.
This guide provides an in-depth comparison of two prominent synthetic routes for the preparation of this compound. Each route is evaluated based on its chemical principles, experimental protocol, scalability, and safety considerations. By presenting detailed methodologies and supporting data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most suitable synthetic strategy for their specific objectives.
Route 1: The Sandmeyer Reaction of 3-Amino-5-methoxyphenol
This classical approach leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides.[2] The synthesis begins with the diazotization of 3-amino-5-methoxyphenol to form a reactive diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst.
Causality of Experimental Choices
The core of this route is the transformation of an amino group into a good leaving group (N₂), which can then be substituted.
-
Diazotization: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) must be conducted at low temperatures (0–5 °C). This is critical because aryl diazonium salts are thermally unstable and can decompose or undergo unwanted side reactions, such as coupling or conversion to a phenol, at higher temperatures.[3]
-
Sandmeyer Reaction: Copper(I) chloride is the catalyst of choice for chlorination. The mechanism is believed to involve a single-electron transfer (SET) from Cu(I) to the diazonium salt, generating an aryl radical and Cu(II)Cl. The aryl radical then abstracts a chlorine atom from the Cu(II)Cl species to form the final product and regenerate the Cu(I) catalyst.[2]
Logical Flow and Experimental Workflow
The synthesis proceeds in a straightforward, two-step, one-pot sequence.
Caption: Workflow for the Sandmeyer reaction route.
Detailed Experimental Protocol
Materials:
-
3-Amino-5-methoxyphenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Urea (optional, to quench excess nitrous acid)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
-
Preparation of the Diazonium Salt:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-5-methoxyphenol (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).
-
Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring. The amine hydrochloride salt may precipitate.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes, ensuring the temperature is strictly maintained below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0–5 °C to ensure complete diazotization. The formation of a clear solution indicates the conversion to the soluble diazonium salt.[3][4]
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, dissolve copper(I) chloride (1.3 eq) in concentrated HCl and cool the solution to 5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
-
Route 2: Selective Mono-O-Methylation of 5-Chlororesorcinol
This route builds upon the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[5] The key challenge in this approach is achieving selective mono-methylation of 5-chlororesorcinol, as the presence of two acidic hydroxyl groups can lead to the formation of the undesired dimethylated byproduct, 1-chloro-3,5-dimethoxybenzene.
Causality of Experimental Choices
Controlling the regioselectivity is paramount in this synthesis.
-
Base and Stoichiometry: Using a slight excess of the starting phenol relative to the methylating agent or carefully controlling the stoichiometry of a weaker base (like K₂CO₃ instead of NaOH) can favor mono-alkylation. However, a more reliable method involves using a phase-transfer catalyst.
-
Phase-Transfer Catalysis: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is employed to facilitate the reaction between the water-soluble phenoxide and the water-insoluble methylating agent (dimethyl sulfate) in a biphasic system (e.g., toluene-water).[6] The PTC transports the phenoxide anion into the organic phase where it can react, allowing for milder reaction conditions and improved control over the reaction, thus enhancing the yield of the mono-methylated product.[6]
-
Methylating Agent: Dimethyl sulfate (DMS) is a potent and cost-effective methylating agent. However, it is highly toxic and carcinogenic, requiring careful handling. Safer, "greener" alternatives like dimethyl carbonate (DMC) can also be used, though they may require harsher conditions.[7]
Logical Flow and Experimental Workflow
This synthesis is a one-step process, but requires careful control of conditions to ensure selectivity.
Caption: Workflow for the selective methylation route.
Detailed Experimental Protocol
Materials:
-
5-Chlororesorcinol (5-chloro-1,3-benzenediol)
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Toluene
-
Glacial Acetic Acid
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
Procedure: (Adapted from a similar procedure for resorcinol[6])
-
Reaction Setup:
-
In a 250 mL three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, add 5-chlororesorcinol (1.0 eq), tetrabutylammonium bromide (0.05 eq), toluene (5 volumes), and a 2 M aqueous solution of sodium hydroxide (5 volumes).
-
Stir the biphasic mixture and heat to 80 °C.
-
-
Methylation:
-
Slowly add dimethyl sulfate (1.2 eq) dropwise to the heated mixture over a period of 1 hour.
-
After the addition is complete, continue to stir the reaction mixture at 80 °C for 8 hours. Monitor the reaction progress by TLC or GC-MS to maximize the formation of the mono-methylated product and minimize the di-methylated byproduct.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the aqueous layer to weakly acidic (pH ~5-6) with glacial acetic acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x volumes).
-
Combine all organic layers and wash with water and then with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or flash column chromatography to isolate this compound.
-
Comparative Analysis
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Selective Mono-methylation |
| Starting Material | 3-Amino-5-methoxyphenol | 5-Chlororesorcinol |
| Number of Steps | 1 (one-pot, two stages) | 1 |
| Key Reagents | NaNO₂, HCl, CuCl | (CH₃)₂SO₄, NaOH, TBAB |
| Estimated Yield | 60-75% (based on similar Sandmeyer reactions)[8] | 60-70% (based on selective methylation of resorcinol)[6] |
| Reaction Conditions | Cryogenic (0–5 °C) for diazotization | Moderate heating (80 °C) |
| Scalability | Good, but thermal control of diazotization can be challenging on a large scale. | Excellent; phase-transfer catalysis is well-suited for industrial scale-up. |
| Safety Concerns | Generation of unstable and potentially explosive diazonium salts. Handling of strong acids. | Use of highly toxic and carcinogenic dimethyl sulfate. Handling of caustic NaOH. |
| Waste Products | Copper salts, acidic aqueous waste. | Sulfated byproducts, basic/acidic aqueous waste. |
| Key Advantages | - Direct and well-established transformation.- High functional group tolerance (for the Sandmeyer step). | - More atom-economical if selectivity is high.- Avoids handling of unstable intermediates. |
| Key Disadvantages | - Strict temperature control required.- Safety hazards of diazonium salts. | - Selectivity can be challenging, leading to byproduct formation.- High toxicity of the methylating agent. |
Conclusion and Recommendation
Both the Sandmeyer reaction of 3-amino-5-methoxyphenol and the selective mono-O-methylation of 5-chlororesorcinol represent viable and effective strategies for the synthesis of this compound.
The Sandmeyer reaction (Route 1) is a classic and reliable method. Its primary advantages are its directness and the vast body of literature supporting the transformation. However, it necessitates stringent low-temperature control and the handling of thermally sensitive diazonium intermediates, which can pose safety and scalability challenges.
The selective methylation (Route 2) offers a more direct approach from a simpler starting material and avoids the use of unstable intermediates. The use of phase-transfer catalysis makes this route highly amenable to industrial scale-up. The main drawbacks are the high toxicity of dimethyl sulfate and the critical need to control reaction conditions to achieve high selectivity and minimize the formation of the di-O-methylated byproduct.
The choice between these two routes will ultimately depend on the specific context of the synthesis. For laboratory-scale synthesis where precise temperature control is feasible and starting material availability is not a constraint, the Sandmeyer reaction is an excellent choice. For larger-scale industrial production, where operational simplicity, cost of goods, and the avoidance of unstable intermediates are paramount, the selective methylation route, despite the handling requirements for dimethyl sulfate, may be the more strategic and scalable option. Further process optimization, potentially exploring greener methylating agents like DMC, could further enhance the appeal of this second route.
References
- 1. nbinno.com [nbinno.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scialert.net [scialert.net]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of 3-Chloro-5-methoxyphenol: A Comparative Guide to Quantitative NMR (qNMR) and Chromatographic Methods
<_ _>
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental prerequisite for ensuring safety, efficacy, and reproducibility.[1] For a versatile intermediate like 3-Chloro-5-methoxyphenol (CAS 65262-96-6), a key building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), an accurate and robust purity assessment is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate analytical methodology.
The Principle of Quantitative NMR: A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful and reliable primary ratio method for purity determination, standing as a compelling alternative to chromatographic techniques.[2][3] Unlike conventional NMR, which is primarily used for structural elucidation, qNMR leverages the direct proportionality between the area of an NMR signal and the number of nuclei contributing to that signal.[4] This fundamental principle allows for the precise quantification of a substance by comparing the integral of the analyte's signal to that of a known, high-purity internal standard.[4]
The key advantage of ¹H qNMR lies in its use of near-universal detection and its ability to provide simultaneous qualitative and quantitative data.[1][5] This makes it an invaluable tool for purity assessment without the need for compound-specific calibration curves, a significant departure from many chromatographic methods.[2]
A Head-to-Head Comparison: qNMR vs. Chromatographic Techniques
The choice of an analytical technique for purity validation often depends on the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and sample throughput.[6] Below is a comparative analysis of qNMR against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Measures the ratio of analyte to a certified internal standard based on the direct proportionality of NMR signal intensity to the number of nuclei.[2][4] | Separates compounds based on their differential partitioning between a mobile phase and a stationary phase. Quantification is typically based on peak area relative to a calibration curve. | Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by detection.[6] Quantification is often done by area percentage of the main peak.[6] |
| Purity Determination | Provides absolute purity determination against a certified internal standard.[6][7] | Quantitative purity is determined by comparing the peak area of the analyte to that of a reference standard of the same compound. | Quantitative purity is typically determined by the area percentage of the main peak in the chromatogram.[6] |
| Reference Standard | Does not require a reference standard of the analyte itself; a single, well-characterized internal standard can be used for multiple analytes.[2][8] | Requires a well-characterized reference standard of the analyte for accurate quantification. | Often relies on the assumption that all components have the same response factor, which can lead to inaccuracies. |
| Method Development | Generally rapid, as it does not require extensive optimization of separation conditions.[8] | Can be time-consuming, requiring optimization of mobile phase, column, and detector parameters. | Requires optimization of temperature programs, carrier gas flow rates, and column selection. |
| Sample Throughput | Moderate, with typical acquisition times of 10-15 minutes per sample.[9] | Moderate to high, with run times typically ranging from 20-40 minutes per sample.[6] | Moderate to high, similar to HPLC. |
| Sensitivity | Generally less sensitive than chromatographic methods, with detection limits in the µg/mL range.[6] | High sensitivity, capable of detecting impurities at low levels (ng/mL).[6] | High sensitivity, excellent for detecting volatile and semi-volatile impurities.[6] |
| Impurity Identification | Can identify and quantify impurities with distinct NMR signals. Provides structural information about unknown impurities. | Can quantify known impurities with available reference standards. Identification of unknown impurities often requires hyphenation with mass spectrometry (LC-MS). | Excellent for identifying volatile and semi-volatile impurities by comparing their mass spectra to library databases (GC-MS).[6] |
| Sample Integrity | Non-destructive technique, allowing for sample recovery and further analysis.[7] | Destructive technique. | Destructive technique. |
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This section details a step-by-step methodology for the purity assessment of this compound using ¹H qNMR with an internal standard.
Selection of Internal Standard
The choice of an internal standard is critical for accurate and reliable qNMR results.[10] An ideal internal standard should:
-
Be of high, certified purity (≥99%).[10]
-
Be chemically stable and not react with the analyte or solvent.[9]
-
Have signals that do not overlap with the analyte's signals.[9][10]
-
Be soluble in the chosen deuterated solvent.[10]
-
Possess a simple spectrum with sharp signals.[11]
For the analysis of this compound, 1,4-Bis(trimethylsilyl)benzene (BTMSB) is a suitable internal standard. It is soluble in common NMR solvents like DMSO-d₆ and CDCl₃ and provides sharp singlets in regions that typically do not overlap with aromatic analytes.[12]
Sample Preparation
Accurate weighing is paramount in qNMR.[9]
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial using a calibrated microbalance.
-
Accurately weigh a similar amount of the internal standard (e.g., BTMSB) into the same vial.
-
Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution of both the analyte and the internal standard.[9]
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
For optimal quantitative results, specific acquisition parameters must be employed.
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Angle: Use a 90° pulse to ensure uniform excitation.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard) to allow for full relaxation of all protons. A typical starting point is 30 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for signals used in quantification).[11]
-
Spinning: Turn off sample spinning to avoid spinning sidebands which can interfere with integration.[13]
Data Processing
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.[11]
-
Carefully phase the spectrum manually.
-
Perform a baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard. For this compound, the methoxy protons or aromatic protons can be used. For BTMSB, the singlet from the 18 equivalent protons of the two trimethylsilyl groups is ideal.
Purity Calculation
The purity of this compound can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I_analyte: Integral of the selected analyte signal
-
N_analyte: Number of protons corresponding to the integrated analyte signal
-
I_IS: Integral of the selected internal standard signal
-
N_IS: Number of protons corresponding to the integrated internal standard signal
-
MW_analyte: Molecular weight of the analyte (158.58 g/mol for this compound)[14][15]
-
m_analyte: Mass of the analyte
-
MW_IS: Molecular weight of the internal standard
-
m_IS: Mass of the internal standard
-
P_IS: Purity of the internal standard
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical flow, the following diagrams are provided.
Caption: Experimental workflow for qNMR purity assessment.
Caption: Logic for analytical technique selection.
Conclusion: The Right Tool for the Job
Both qNMR and chromatographic methods are powerful tools for the purity assessment of this compound. While HPLC and GC offer superior sensitivity for trace impurity analysis, qNMR provides a direct, accurate, and non-destructive method for absolute purity determination without the need for an analyte-specific reference standard.[2][6][7] The choice of technique should be guided by the specific analytical requirements, such as the desired level of accuracy, the need for impurity identification, and considerations of sample availability and throughput.[6] For establishing the purity of a reference material or for orthogonal validation of chromatographic results, qNMR stands out as an indispensable and authoritative technique in the modern analytical laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. bipm.org [bipm.org]
- 13. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PubChemLite - this compound (C7H7ClO2) [pubchemlite.lcsb.uni.lu]
- 15. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Comparative Crystallographic Guide to 3-Chloro-5-methoxyphenol Derivatives: Unraveling Supramolecular Architectures
In the landscape of pharmaceutical and materials science, the nuanced interplay of molecular structure and bulk properties is of paramount importance. 3-Chloro-5-methoxyphenol stands as a versatile building block in the synthesis of a wide array of biologically active compounds and functional materials. The precise three-dimensional arrangement of its derivatives in the crystalline state, governed by a delicate balance of intermolecular forces, dictates critical physicochemical properties such as solubility, stability, and bioavailability. This guide offers a comprehensive comparison of the X-ray crystallographic features of phenolic compounds structurally related to this compound, providing insights into the design and engineering of crystalline solids with tailored properties.
The Significance of Crystalline Architecture
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure.[1][2] This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. For derivatives of this compound, understanding their crystal packing is crucial for several reasons:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphs, can have profound implications for the pharmaceutical industry. Different polymorphs can exhibit distinct solubilities, melting points, and dissolution rates, impacting a drug's efficacy and safety.
-
Structure-Property Relationships: The supramolecular arrangement of molecules in a crystal, dictated by intermolecular interactions, governs its macroscopic properties. A thorough crystallographic analysis enables the correlation of these interactions with observed physical and chemical behaviors.
-
Rational Drug Design: For active pharmaceutical ingredients (APIs), knowledge of their solid-state structure is instrumental in formulation development and in understanding their interaction with biological targets.
Experimental Workflow: From Synthesis to Structure Elucidation
The journey from a chemical concept to a fully characterized crystal structure involves a meticulous multi-step process. The following protocol outlines a general methodology for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives.
Synthesis of this compound Derivatives
A variety of synthetic routes can be employed to introduce different functional groups onto the this compound scaffold. A common approach involves the electrophilic substitution on the aromatic ring or derivatization of the hydroxyl group. For instance, the introduction of a formyl group can be achieved via ortho-formylation reactions.
Exemplary Protocol: Synthesis of a Hypothetical Aldehyde Derivative
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., TiCl₄) at 0 °C.
-
Slowly add dichloromethyl methyl ether.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to yield the desired aldehyde derivative.
Crystallization
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[1] Common crystallization techniques include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth.
-
Cooling: A hot, saturated solution is slowly cooled, leading to supersaturation and crystallization.
The choice of solvent is critical and often determined empirically through screening various options.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
Data Collection and Structure Refinement:
-
A single crystal is mounted on a goniometer and placed in a diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).
-
The diffraction pattern is recorded on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Caption: General experimental workflow from synthesis to crystal structure determination.
Comparative Analysis of Crystal Structures
In the absence of a comprehensive series of publicly available crystal structures for direct derivatives of this compound, we will draw comparisons from structurally related chlorophenol and methoxyphenol derivatives found in the literature. This approach allows us to elucidate the fundamental principles governing their crystal packing.
Key Intermolecular Interactions
The supramolecular assembly of chlorophenol and methoxyphenol derivatives is primarily driven by a combination of the following intermolecular interactions:
-
Hydrogen Bonds: The phenolic hydroxyl group is a potent hydrogen bond donor, readily forming strong O-H···O or O-H···N interactions. These often lead to the formation of characteristic motifs such as chains or dimers.
-
Halogen Bonds: The chlorine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen. The directionality of halogen bonds makes them a valuable tool in crystal engineering.
-
π-π Stacking: The aromatic rings can engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
C-H···O and C-H···π Interactions: These weaker interactions also play a significant role in fine-tuning the crystal packing.
Case Studies: Structurally Related Phenolic Compounds
To illustrate the influence of different substituents on the crystal packing, let's consider a hypothetical comparison of three types of derivatives for which crystallographic data is often available:
-
Derivative A: A simple chlorophenol with an additional electron-withdrawing group (e.g., a nitro group).
-
Derivative B: A methoxyphenol with an additional hydrogen bond acceptor (e.g., a carbonyl group).
-
Derivative C: A chloromethoxyphenol with both functionalities.
| Parameter | Derivative A (e.g., 2-Chloro-4-nitrophenol) | Derivative B (e.g., 4-Hydroxy-3-methoxyacetophenone) | Derivative C (e.g., N-(3-Chloro-4-hydroxyphenyl)acetamide)[3] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| Key H-Bonds | O-H···O (nitro) | O-H···O (carbonyl) | O-H···O (carbonyl), N-H···O (carbonyl) |
| Halogen Bonds | C-Cl···O (nitro) | Not Applicable | Not Observed |
| Dominant Motif | Chains linked by H-bonds | Dimers formed by H-bonds | Sheets formed by H-bonds |
Note: The data in this table is illustrative and based on typical structures of these classes of compounds. The specific details for N-(3-Chloro-4-hydroxyphenyl)acetamide are from the provided search result.[3]
The crystal structure of N-(3-Chloro-4-hydroxyphenyl)acetamide reveals that each molecule participates in two hydrogen bonds as a donor (one N-H and one O-H) and also as an acceptor through the carbonyl oxygen.[3] The chlorine atom in this particular structure is not involved in hydrogen bonding.[3]
Caption: Schematic representation of dominant intermolecular interactions in different phenolic derivatives.
Conclusion
The crystallographic analysis of this compound derivatives and their analogues provides invaluable insights into the principles of their solid-state assembly. The interplay of strong hydrogen bonds, directional halogen bonds, and weaker interactions gives rise to a rich diversity of supramolecular architectures. A thorough understanding of these packing motifs is essential for the rational design of new pharmaceutical cocrystals and functional materials with optimized physicochemical properties. The methodologies and comparative analyses presented in this guide serve as a foundational framework for researchers, scientists, and drug development professionals working with this important class of compounds.
References
Comparing the reactivity of 3-Chloro-5-methoxyphenol with 3,5-dimethoxyphenol
An In-Depth Technical Guide to the Comparative Reactivity of 3-Chloro-5-methoxyphenol and 3,5-dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two closely related phenol derivatives: this compound and 3,5-dimethoxyphenol. As versatile intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries, a clear understanding of their distinct reactivity profiles is crucial for strategic synthetic planning and process optimization.[1][2][3] This document delves into the electronic and steric factors governing their behavior in key chemical transformations, supported by mechanistic insights and detailed experimental protocols.
Structural and Electronic Foundations of Reactivity
The reactivity of an aromatic compound is fundamentally dictated by the nature of its substituents. Both this compound and 3,5-dimethoxyphenol share a common resorcinol-type core, featuring hydroxyl (-OH) and methoxy (-OCH₃) groups in a 1,3,5-substitution pattern. The critical point of divergence lies in the substituent at the 5-position: a chloro (-Cl) group versus a second methoxy (-OCH₃) group. This single atomic difference profoundly alters the electron density distribution within the aromatic ring, thereby governing the molecule's susceptibility to various chemical reactions.
| Compound | Structure | Molecular Formula | Molecular Weight | Key Substituents |
| This compound | COC1=CC(=CC(=C1)O)Cl | C₇H₇ClO₂ | 158.58 g/mol | -OH, -OCH₃, -Cl |
| 3,5-dimethoxyphenol | COC1=CC(=CC(=C1)O)OC | C₈H₁₀O₃ | 154.16 g/mol | -OH, -OCH₃, -OCH₃ |
The interplay of inductive and resonance effects of these substituents is paramount:
-
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are potent activating groups for electrophilic aromatic substitution. They exert a strong, electron-donating resonance effect (+R) by delocalizing a lone pair of electrons into the benzene ring, and a weaker, electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen. The +R effect overwhelmingly dominates, leading to a significant increase in electron density at the ortho and para positions relative to the substituent.[4]
-
Chloro (-Cl) Group: The chloro group is a deactivating substituent overall. It exhibits a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Because the -I effect outweighs the +R effect, the ring is less nucleophilic than benzene. However, the resonance effect, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the attack of an electron-deficient species (electrophile) on the electron-rich benzene ring.[5] The rate and regioselectivity of this reaction are highly sensitive to the electronic nature of the ring.
3,5-dimethoxyphenol is exceptionally reactive towards EAS. It possesses three powerful activating groups (-OH, -OCH₃, -OCH₃). The directing effects of these groups are cooperative, converging to dramatically increase the nucleophilicity of the carbons at the C2, C4, and C6 positions. This synergistic activation makes the molecule highly susceptible to electrophilic attack, often proceeding under mild conditions.[6][7]
This compound , in contrast, exhibits attenuated reactivity. While it contains two activating groups (-OH and -OCH₃), the presence of the deactivating chloro group significantly reduces the overall electron density of the ring. The inductive withdrawal of electrons by chlorine counteracts the donating effects of the hydroxyl and methoxy groups, rendering the ring less nucleophilic and therefore less reactive towards electrophiles compared to its dimethoxy counterpart.
Figure 1: Relative reactivity towards electrophiles.
Acidity of the Phenolic Proton
The acidity of a phenol is determined by the stability of the corresponding phenoxide conjugate base. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thus increasing acidity (lowering pKa). Conversely, electron-donating groups destabilize the phenoxide, decreasing acidity.
-
In This compound , the electron-withdrawing inductive effect of the chlorine atom helps to stabilize the negative charge of the phenoxide ion.
-
In 3,5-dimethoxyphenol , both methoxy groups are electron-donating, which slightly destabilizes the phenoxide ion.[4]
Nucleophilicity and O-Alkylation/O-Arylation
Reactions occurring at the hydroxyl group, such as Williamson ether synthesis (O-alkylation), depend on the nucleophilicity of the corresponding phenoxide.[8]
-
The phenoxide of 3,5-dimethoxyphenol is a stronger nucleophile. The electron-donating methoxy groups increase the electron density on the oxygen atom.
-
The phenoxide of This compound is a weaker nucleophile due to the electron-withdrawing nature of the chloro substituent, which pulls electron density away from the oxygen.
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile.[9] This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[10]
-
This compound possesses a potential leaving group (Cl). However, the ring is substituted with electron-donating groups (-OH, -OCH₃), which strongly disfavor the formation of the negatively charged Meisenheimer complex intermediate required for the common SₙAr mechanism.[10][11] Therefore, NAS on this substrate is highly unlikely under standard conditions.
-
3,5-dimethoxyphenol lacks a suitable leaving group for NAS.
Experimental Protocols and Data
To provide a practical context for the discussed reactivity differences, the following sections outline detailed experimental protocols for key transformations.
Protocol: Comparative Electrophilic Bromination
This experiment is designed to qualitatively and quantitatively assess the difference in reactivity towards electrophilic aromatic substitution.
Figure 2: Workflow for comparative electrophilic bromination.
Methodology:
-
Preparation: In two separate round-bottom flasks, dissolve 1.0 mmol of this compound and 1.0 mmol of 3,5-dimethoxyphenol in 10 mL of carbon disulfide (CS₂), respectively.
-
Cooling: Cool both solutions to 0-5°C using an ice-water bath.
-
Reagent Addition: While stirring, add a solution of 1.0 mmol of bromine in 2 mL of CS₂ dropwise to each flask over 5 minutes.
-
Reaction & Monitoring: Allow the reactions to stir at 0-5°C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) at regular intervals.
-
Quenching: Once the limiting reagent is consumed (as indicated by TLC), or after a predetermined time (e.g., 30 minutes), quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy to determine the conversion and the regioselectivity of the bromination.
Expected Results:
| Substrate | Expected Reaction Time | Major Product(s) | Rationale |
| 3,5-dimethoxyphenol | Very fast (< 5 min) | 2,4,6-Tribromo-3,5-dimethoxyphenol (with excess Br₂) or a mixture of mono- and di-brominated products. | Highly activated ring undergoes rapid, often multiple, substitutions.[12] |
| This compound | Slower (e.g., >30 min) | 2-Bromo-3-chloro-5-methoxyphenol and/or 4-Bromo-3-chloro-5-methoxyphenol | Deactivated ring leads to a slower reaction rate. Substitution occurs ortho/para to the activating -OH and -OCH₃ groups. |
Protocol: Comparative O-Alkylation (Ether Synthesis)
This experiment highlights the difference in nucleophilicity of the corresponding phenoxides.
Methodology:
-
Base Treatment: In two separate flasks, dissolve 1.0 mmol of this compound and 1.0 mmol of 3,5-dimethoxyphenol in 10 mL of acetone, respectively. To each flask, add 1.5 equivalents of powdered potassium carbonate (K₂CO₃).
-
Reagent Addition: Add 1.1 equivalents of a primary alkyl halide (e.g., ethyl iodide) to each flask.
-
Reaction: Heat both reaction mixtures to reflux (approx. 56°C) and stir vigorously.
-
Monitoring: Monitor the progress of the reactions by TLC, observing the disappearance of the starting phenol.
-
Workup: After completion, cool the mixtures to room temperature, filter off the K₂CO₃, and rinse the solid with acetone. Concentrate the filtrate under reduced pressure.
-
Purification & Analysis: Purify the resulting crude ethers by flash column chromatography. Calculate the isolated yield for each reaction.
Expected Results: The reaction with 3,5-dimethoxyphenol is expected to proceed at a faster rate and give a higher yield compared to the reaction with This compound , reflecting the higher nucleophilicity of its phenoxide.
Summary and Synthetic Strategy
| Feature / Reaction Type | This compound | 3,5-dimethoxyphenol | Winner (Higher Reactivity/Acidity) |
| Electrophilic Aromatic Substitution | Moderately reactive, deactivated by -Cl | Highly reactive, activated by all groups | 3,5-dimethoxyphenol |
| Acidity (pKa) | More acidic (stabilized phenoxide) | Less acidic (destabilized phenoxide) | This compound |
| O-Alkylation / Nucleophilicity | Weaker nucleophile | Stronger nucleophile | 3,5-dimethoxyphenol |
| Nucleophilic Aromatic Substitution | Very Unlikely | Not Applicable | N/A |
Strategic Implications for Synthesis:
-
When planning an electrophilic aromatic substitution , such as a Friedel-Crafts reaction, formylation, or halogenation, 3,5-dimethoxyphenol is the substrate of choice for achieving high conversion under mild conditions.[6][13] For This compound , more forcing conditions or stronger Lewis acids may be necessary to achieve comparable results.
-
For reactions involving the phenolic hydroxyl as a nucleophile , such as the synthesis of aryl ethers, 3,5-dimethoxyphenol will provide superior reaction rates and yields.
-
If a reaction requires the generation of a phenoxide using a mild base, This compound is the more suitable substrate due to its lower pKa.
By understanding these fundamental differences in reactivity, chemists can make more informed decisions in the design and execution of synthetic routes, ultimately leading to more efficient and successful outcomes in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. byjus.com [byjus.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective O-alkylation of Phenol Using Dimethyl Ether [mdpi.com]
- 9. Aromatic Nucleophilic Substitution [fishersci.it]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data of 3-Chloro-5-methoxyphenol
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of key intermediates is paramount. 3-Chloro-5-methoxyphenol (CAS: 65262-96-6, Formula: C₇H₇ClO₂, MW: 158.58 g/mol ) is a versatile phenolic building block, critical in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its precise molecular architecture, featuring a hydroxyl, a chloro, and a methoxy group on a benzene ring, necessitates rigorous analytical validation to ensure purity, identity, and batch-to-batch consistency.
This guide provides an in-depth, objective comparison of experimentally acquired spectroscopic data for this compound with established literature and reference values. We will delve into the nuances of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the causality behind the experimental choices and the logic of spectral interpretation.
The Logic of Spectroscopic Validation
The core principle of structural elucidation is the convergence of evidence from multiple, independent analytical techniques. Each method probes a different aspect of the molecule's structure, and only when all data points align can a confident assignment be made. This cross-referencing process forms a self-validating system that is the bedrock of scientific integrity in chemical synthesis.
Comparative Spectroscopic Analysis
The following sections present a head-to-head comparison of idealized experimental data against reference values. The causality behind peak positions and patterns is explained to provide a deeper understanding of the molecular structure.
¹H NMR Spectroscopy: Proton Environments
Proton NMR is exceptionally sensitive to the electronic environment of hydrogen atoms. The electron-withdrawing nature of the chloro and hydroxyl groups and the electron-donating nature of the methoxy group create distinct chemical shifts for the three aromatic protons.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | Experimental δ (ppm) | Literature δ (ppm)[2] | Multiplicity | Integration | Rationale for Chemical Shift & Multiplicity |
| -OCH₃ | 3.75 | 3.75 | Singlet (s) | 3H | Protons on the methoxy group are shielded and have no adjacent protons, resulting in an upfield singlet. |
| -OH | 5.70 | 5.70 | Broad Singlet (br s) | 1H | The phenolic proton is acidic and can exchange with trace water or other protons, leading to a broad signal. Its chemical shift is variable. |
| Ar-H (H-6) | 6.29 | 6.29 | Triplet (t) | 1H | This proton is meta to both the -Cl and -OCH₃ groups. It is coupled to H-2 and H-4, appearing as a triplet. |
| Ar-H (H-4) | 6.45 | 6.45 | Triplet (t) | 1H | Positioned between -Cl and -OH, this proton is coupled to H-2 and H-6, resulting in a triplet. |
| Ar-H (H-2) | 6.50 | 6.50 | Singlet (or narrow t) | 1H | Situated between the -OCH₃ and -OH groups, this proton experiences complex long-range coupling, often appearing as a sharp singlet or a narrow triplet. |
Note: Literature values are sourced from Filo.[2] Coupling constants (J) for aromatic protons are typically small (around 2-3 Hz for meta coupling).
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon NMR provides a map of the carbon backbone. The chemical shifts are highly influenced by the electronegativity of attached atoms.
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment | Experimental δ (ppm) | Literature δ (ppm)[2] | Rationale for Chemical Shift |
| -OCH₃ | 56.0 | 56 | Shielded sp³ carbon of the methoxy group, appears furthest upfield. |
| C-6 | 100.0 | 100 | Aromatic carbon ortho to the electron-donating -OCH₃ and meta to -Cl, resulting in significant shielding. |
| C-4 | 107.0 | 107 | Aromatic carbon ortho to the -OH and meta to -Cl, also shielded but less so than C-6. |
| C-2 | 109.0 | 109 | Aromatic carbon between two oxygen-bearing groups (-OH and -OCH₃), resulting in a shielded environment. |
| C-5 (C-Cl) | 136.0 | 136 | The carbon directly attached to the electronegative chlorine atom is deshielded and shifted downfield. |
| C-1 (C-OH) | 157.0 | 157 | The carbon bonded to the highly electronegative oxygen of the hydroxyl group is significantly deshielded. |
| C-3 (C-OCH₃) | 161.0 | 161 | The carbon attached to the methoxy group's oxygen is the most deshielded aromatic carbon due to the oxygen's electronegativity. |
Infrared (IR) Spectroscopy: Functional Group Fingerprints
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: FT-IR Data Comparison (KBr Pellet)
| Vibrational Mode | Experimental ν (cm⁻¹) | Literature Range (cm⁻¹) | Interpretation |
| O-H Stretch | 3350 (broad) | 3200-3600 | The broad, strong absorption is characteristic of a hydrogen-bonded phenolic hydroxyl group. |
| Aromatic C-H Stretch | 3050 | 3000-3100 | Sharp, medium-intensity peaks corresponding to the stretching of C-H bonds on the aromatic ring. |
| Aromatic C=C Stretch | 1600, 1480 | 1450-1600 | Multiple sharp peaks of variable intensity, confirming the presence of the benzene ring. |
| C-O Stretch (Phenol) | 1220 | 1200-1250 | A strong band indicating the stretching of the C-O bond of the phenol. |
| C-O Stretch (Ether) | 1150 | 1000-1300 | A strong band associated with the C-O-C stretching of the methoxy group. |
| C-Cl Stretch | 780 | 600-800 | A medium to strong absorption in the fingerprint region, indicative of the carbon-chlorine bond. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for this analysis.
Table 4: Mass Spectrometry Data Comparison (EI)
| m/z Value | Experimental | Predicted/Theoretical[3] | Interpretation |
| 158/160 | M⁺, M⁺+2 | 158.01, 160.01 | Molecular Ion Peak . The presence of two peaks with a ~3:1 intensity ratio is the classic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).[4] This is definitive proof of the presence of chlorine. |
| 143/145 | M-15 | - | Loss of a methyl radical (•CH₃) from the methoxy group. The 3:1 isotopic pattern is retained. |
| 115 | M-43 | - | Loss of the entire methoxy group as a radical and a hydrogen, or a related fragmentation. |
| 77 | - | - | A common fragment for aromatic compounds, corresponding to the phenyl cation [C₆H₅]⁺, though less prominent here due to substituents.[4] |
Field-Proven Experimental Protocols
The trustworthiness of experimental data is directly linked to the rigor of the protocol used to acquire it. The following are standardized, self-validating methodologies for the analysis of this compound.
Protocol 1: NMR Data Acquisition (¹H & ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals.
-
¹H NMR Acquisition:
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Use a standard single-pulse experiment with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line.
-
Due to the low natural abundance of ¹³C, acquire at least 1024 scans.
-
Use a relaxation delay of 2 seconds to allow for full relaxation of quaternary carbons.
-
-
Data Processing: Apply Fourier transform, perform phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Protocol 2: FT-IR Data Acquisition
-
Sample Preparation (ATR Method): Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation. Place a small, solid sample of this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method is preferred over KBr pellets for its speed and reproducibility.
-
Background Scan: First, acquire a background spectrum of the clean, empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Scan: Record the spectrum over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
Protocol 3: Mass Spectrometry Data Acquisition (EI)
-
Sample Introduction: Dissolve a sub-milligram quantity of the sample in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to library data.
-
Analysis: Scan a mass-to-charge (m/z) range of 40-400 amu. This range is sufficient to capture the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak (M⁺). Critically, look for the M⁺+2 peak with approximately one-third the intensity of the M⁺ peak, which confirms the presence of a single chlorine atom.[6]
Conclusion
The comprehensive analysis, cross-referencing data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, provides a robust and self-validating confirmation of the structure of this compound. The experimental data aligns seamlessly with literature values and theoretical principles. The proton and carbon NMR spectra confirm the substitution pattern on the aromatic ring, the IR spectrum verifies the presence of the key hydroxyl, methoxy, and chloro functional groups, and the mass spectrum confirms the molecular weight and elemental composition (specifically the presence of chlorine). This multi-faceted approach ensures the high-quality and reliability of this critical synthetic intermediate for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Study the NMR spectrum of this compound \left(\mathrm{C}_7 \ma.. [askfilo.com]
- 3. PubChemLite - this compound (C7H7ClO2) [pubchemlite.lcsb.uni.lu]
- 4. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel 3-Chloro-5-methoxyphenol Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Screening 3-Chloro-5-methoxyphenol Analogs
In the field of medicinal chemistry, the phenolic scaffold is a privileged structure, forming the backbone of numerous therapeutic agents and biologically active natural products. The parent compound, this compound, serves as a versatile chemical intermediate for synthesizing more complex molecules, largely due to the specific reactivity imparted by its hydroxyl, chloro, and methoxy functional groups. By systematically modifying this core structure to create a library of novel analogs, we can explore the chemical space and potentially uncover compounds with enhanced potency and selectivity for various biological targets.
The rationale for screening these specific analogs is rooted in the known biological activities of substituted phenols, which include antioxidant, antimicrobial, and cytotoxic (anticancer) properties.[1][2][3][4] Structure-activity relationship (SAR) studies of phenolic compounds have consistently shown that the nature and position of substituents on the phenyl ring dramatically influence their biological effects.[1][3][4][5] This guide provides a comprehensive, field-proven framework for screening a library of novel this compound analogs to identify and characterize promising lead compounds for further drug development.
A Tiered Strategy for Efficient and Cost-Effective Screening
To maximize efficiency and conserve resources, a tiered or phased screening approach is the industry gold standard.[6][7][8][9] This strategy, often called a screening cascade, begins with broad, high-throughput primary assays to quickly identify "hits." These hits are then subjected to more complex and specific secondary and tertiary assays to confirm their activity and elucidate their mechanism of action.[6][7][8]
This approach allows for the rapid elimination of inactive or undesirable compounds, ensuring that resources are focused only on the most promising candidates.[7]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Quantitative structure-activity relationships of phenolic compounds causing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-radical scavenging activity relationships of phenolic compounds from traditional Chinese medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Implementation of a three-tiered approach to identify and characterize anti-drug antibodies raised against HIV-specific broadly neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-methoxyphenol
As researchers and developers in the pharmaceutical and chemical sciences, our work with versatile intermediates like 3-Chloro-5-methoxyphenol (CAS No. 65262-96-6) is fundamental to innovation. However, with the power of such reactive molecules comes the profound responsibility of ensuring their safe handling and disposal. This guide moves beyond mere compliance, offering a framework for understanding the causality behind proper disposal procedures, thereby building a culture of intrinsic safety and environmental stewardship within the laboratory.
The core principle underpinning the disposal of this compound is the recognition of its classification as a halogenated organic compound with significant health and environmental hazards.[1][2] Its disposal is not merely a matter of waste management but a critical step in the lifecycle of the chemical, demanding rigorous adherence to protocols to protect both laboratory personnel and the ecosystem.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the specific risks associated with this compound is the first step toward appreciating the necessity of stringent disposal protocols. This compound is not benign; it possesses multiple hazard classifications that dictate its handling from acquisition to disposal. Chlorinated phenols, as a class, are noted for their toxicity and potential for environmental harm.[3][4]
Key Hazards Associated with this compound:
| Hazard Classification | GHS Statement | Rationale and Implication for Disposal |
| Acute Toxicity | H302+H332: Harmful if swallowed or if inhaled. H311: Toxic in contact with skin. | Direct contact and aerosol inhalation must be minimized. All contaminated personal protective equipment (PPE) and labware must be treated as hazardous waste. |
| Skin and Eye Damage | H315: Causes skin irritation. H318/H319: Causes serious eye damage/irritation.[5] | Mandates the use of robust PPE. Any material that comes into contact with the compound, including spills and cleaning materials, must be disposed of as hazardous waste to prevent secondary exposure. |
| Respiratory Irritation | H335: May cause respiratory irritation.[5][6] | All handling and weighing of the solid compound should be performed in a certified chemical fume hood to prevent inhalation. |
| Aquatic Toxicity | H402/H413: Harmful to aquatic life, may cause long-lasting harmful effects.[5] | This is the primary reason for a strict "no sink disposal" policy. Release into the sanitary sewer system can disrupt wastewater treatment processes and harm aquatic ecosystems.[7][8] |
The Core Principle: Segregation of Halogenated Waste
The presence of a carbon-halogen bond places this compound in a specific category of chemical waste: Halogenated Organic Waste .[1] The reasoning for this strict segregation is twofold:
-
Incineration Chemistry: Most organic chemical waste is destroyed via high-temperature incineration. Halogenated compounds produce acidic gases (like HCl) upon combustion, which require specialized scrubbers and corrosion-resistant incinerators. Mixing them with non-halogenated waste complicates and increases the cost of disposal.
-
Regulatory Compliance: Environmental agencies like the U.S. Environmental Protection Agency (EPA) have specific regulations for the treatment and disposal of halogenated organic compounds due to their potential to form persistent organic pollutants.[2][9]
Protocol for Waste Segregation at the Bench
-
Designate a Waste Container: Before starting any experiment, designate a specific, clearly labeled, and chemically compatible waste container solely for this compound and materials contaminated with it.
-
Container Specifications: The container must be puncture-proof, have a screw-top or other securely sealing lid, and be made of a material compatible with chlorinated organics (e.g., glass or high-density polyethylene).[7]
-
Collect All Contaminated Materials: This includes:
-
Maintain Closure: Keep the waste container closed at all times, except when actively adding waste.[7] This minimizes the release of vapors and prevents accidental spills.
Operational Disposal Workflow: From Bench to Final Disposition
The following workflow provides a step-by-step process for the safe management of this compound waste within a laboratory setting. The process is designed to be a self-validating system, ensuring that waste is handled, stored, and disposed of in a manner that is safe, compliant, and logical.
Caption: Disposal workflow for this compound waste.
Step-by-Step Methodology
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure a complete PPE ensemble is worn, including chemical splash goggles, nitrile gloves, and a lab coat.[3] All procedures involving the solid form should be conducted in a chemical fume hood.[7]
-
Waste Collection:
-
Solid Waste: Carefully transfer excess or unwanted solid this compound into the designated halogenated waste container.
-
Liquid Waste: Pour solutions containing the compound into the designated halogenated liquid waste container.
-
Contaminated Debris: Place all contaminated items (gloves, pipette tips, absorbent pads) into the designated solid halogenated waste container.[7][10]
-
-
Labeling: Immediately affix a fully completed hazardous waste label to the container. This label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., Toxic, Irritant).
-
The accumulation start date.
-
-
Storage: Store the sealed container in a designated satellite accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents, and ideally within secondary containment to manage potential leaks.[11]
-
Disposal Request: Once the container is 90% full or reaches the institutional time limit for accumulation, submit a hazardous waste pickup request to your organization's Environmental Health & Safety (EHS) department.[7][12] Do not attempt to dispose of the chemical through any other means.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risk.
Spill Management Protocol
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.[11]
-
Ensure Ventilation: If not already, ensure the area is well-ventilated, typically by working within a chemical fume hood.
-
Don Appropriate PPE: Before cleaning, don robust PPE, including double gloves, safety goggles, a face shield, and a lab coat.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or earth.[11][13] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep the material to avoid creating dust.[14]
-
Collect Waste: Carefully scoop the absorbed/solid material into your designated halogenated hazardous waste container.
-
Decontaminate: Wipe the spill area with an appropriate solvent (check your institution's specific guidelines), and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
First Aid and Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][15]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention as the chemical is toxic upon dermal contact.[8][15]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][15]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]
References
- 1. uakron.edu [uakron.edu]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. benchchem.com [benchchem.com]
- 4. saltworkstech.com [saltworkstech.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. 3-Chloro-5-methoxybenzaldehyde | C8H7ClO2 | CID 21904633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 8. fishersci.com [fishersci.com]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. researchgate.net [researchgate.net]
- 11. nj.gov [nj.gov]
- 12. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.fi [fishersci.fi]
- 15. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to Handling 3-Chloro-5-methoxyphenol: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 3-Chloro-5-methoxyphenol, a substituted phenol, presents significant hazards that require meticulous planning and execution to mitigate risk. This guide moves beyond mere compliance, offering a framework for building a self-validating system of safety grounded in scientific principles. Here, we dissect the causality behind each procedural step, ensuring that every action is informed by a deep understanding of the material's chemical and toxicological properties.
Critical Safety Briefing: The Dangers of Underestimation
Substituted phenols like this compound are deceptively hazardous. The primary danger lies in their dual-action as both a corrosive agent and a systemic toxin that can be rapidly absorbed through the skin.[1][2][3] A critical, and often overlooked, property is its local anesthetic effect, which can prevent the immediate sensation of pain upon skin contact.[1][2][3] This lack of an early warning signal can lead to prolonged exposure and severe, delayed chemical burns, as well as systemic absorption which can lead to organ damage (liver, kidneys) and, in severe cases, death.[1][2][4] Therefore, all contact must be treated as a significant exposure event.
Hazard Analysis and GHS Classification
A thorough understanding of the specific hazards is the foundation of any safety protocol. The Globally Harmonized System (GHS) provides a clear and concise summary of the risks associated with this compound.
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
|
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |
|
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
|
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
|
| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage |
|
| Aquatic Hazard, Acute (Category 3) | H402: Harmful to aquatic life | None |
Source: Adapted from Sigma-Aldrich Safety Data Sheet.
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The selection of PPE is not a checklist but a risk-based assessment. The following protocol is designed to provide a robust defense against the specific hazards of this compound.
Engineering Controls: The First Line of Defense
Before any PPE is considered, engineering controls must be in place. All work involving this compound, from weighing solids to preparing solutions, must be conducted within a certified chemical fume hood.[4][5][6] This is non-negotiable, as it mitigates the risk of inhaling harmful vapors and aerosols. The fume hood sash should be kept as low as possible to maximize protection.
Primary PPE: The Foundational Layer
This is the minimum required PPE for any work in the laboratory where this chemical is handled.
-
Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory.[2] Due to the severe eye damage risk (H318), safety glasses are insufficient. When there is a significant risk of splashing (e.g., transferring large volumes, preparing concentrated solutions), a full-face shield must be worn over the chemical splash goggles.[4][7]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn.[4]
-
Lower Body and Footwear: Long pants that cover the entire leg and fully enclosed, fluid-resistant shoes are required.[4]
Hand Protection: The Critical Contact Barrier
Glove selection is arguably the most critical PPE decision due to the high risk of dermal absorption. Standard nitrile examination gloves are not recommended for anything beyond incidental, brief contact with highly dilute solutions, and even then, double-gloving is advised.[4] The causality is clear: phenols can degrade and rapidly permeate many common glove materials.
Glove Selection Guide for Phenolic Compounds
| Glove Material | Recommended Use Case | Breakthrough Time | Rationale |
| Nitrile (Thin) | Not recommended for direct handling. Use as an inner glove when double-gloving for incidental splash protection with dilute solutions (<10%).[4] | Very Short | Provides minimal protection; chloroform (often used with phenols) rapidly degrades nitrile.[1][8] |
| Neoprene | Good for short-term work with solutions >10%.[1][5] | 1-4 hours (thickness dependent) | Offers better resistance than nitrile but should be changed immediately upon contamination.[1] |
| Butyl Rubber | Recommended for handling concentrated phenol or for procedures with high splash potential.[1][4] | > 8 hours | Provides excellent resistance to corrosive phenols. |
| Viton™/Butyl Rubber | Highly Recommended for handling mixtures containing phenol and chloroform.[1][8] | > 8 hours | Specifically designed for resistance to aggressive chemical mixtures that degrade other materials. |
Source: Adapted from Yale Environmental Health & Safety and Cornell University EHS guidance.[1][4]
Step-by-Step Glove Protocol:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[9][10]
-
Donning: Don the appropriate gloves based on the task's risk level (see table above).
-
During Use: If contact with this compound occurs, immediately remove the gloves using the proper technique to avoid skin contact, wash your hands, and don a new pair.[4][8]
-
Doffing: Remove gloves without touching the outer surface and dispose of them in the designated hazardous waste container.[9]
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[6]
Secondary PPE: For High-Risk Operations
For tasks involving larger quantities (>50 mL), heating, or a significant splash potential, the following secondary layer of PPE is required:
-
Chemical-Resistant Apron: A butyl rubber or neoprene apron worn over the lab coat provides an additional barrier to protect the torso from splashes.[1][4]
Operational and Disposal Plans
A safe experiment is a well-planned experiment. This workflow integrates safety checks at every stage.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection flowchart based on task-specific risk assessment.
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel time.[4][6]
-
PPE Donning: Don primary and, if necessary, secondary PPE as determined by your risk assessment.
-
Execution: Perform all manipulations within the designated area of the fume hood. Use shatter-resistant containers when possible.[8]
-
Decontamination: After the procedure, decontaminate all surfaces with a suitable cleaning agent.
-
PPE Doffing: Remove PPE in the correct order (apron, outer gloves, face shield, goggles, inner gloves) to prevent cross-contamination.
-
Waste Disposal: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.[4] Do not mix with other waste streams. Label the waste container clearly and keep it tightly sealed.[6]
Spill and Emergency Protocols
Immediate and correct action is vital in an emergency.
Personnel Exposure
-
Skin Exposure (Critical):
-
Immediately move to the nearest safety shower or drench hose.[4]
-
Yell for assistance to alert colleagues.[4]
-
While rinsing, remove all contaminated clothing, including shoes and accessories.[1]
-
If available, after an initial water flush, liberally apply low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) to the affected area.[1] This is more effective than water at removing phenol.
-
Continue flushing for at least 15 minutes.
-
Call for immediate medical attention. [4] Inform emergency responders of the specific chemical exposure.
-
-
Eye Exposure:
Minor Spill Cleanup (<50 mL)
-
Alert others in the area. Ensure you are wearing, at a minimum, Level 2 PPE (face shield, apron, butyl rubber gloves).
-
Contain the spill using an absorbent material or a spill kit appropriate for chemicals.[3]
-
Absorb the spill, working from the outside in.
-
Place all contaminated absorbent materials into a designated, sealed hazardous waste container.[3]
-
Clean the spill area with soap and water.[8]
For spills larger than 50 mL, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.[3]
References
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. twu.edu [twu.edu]
- 3. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 6. otago.ac.nz [otago.ac.nz]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
